Product packaging for Indanofan(Cat. No.:CAS No. 133220-30-1)

Indanofan

Cat. No.: B160479
CAS No.: 133220-30-1
M. Wt: 340.8 g/mol
InChI Key: PMAAYIYCDXGUAP-UHFFFAOYSA-N
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Description

Indanofan is a selective and systemic herbicide used extensively in agricultural research, particularly for the study of grass and broadleaf weed control in rice paddies and cereal crops . Its primary research value lies in its specific mechanism of action; it inhibits the biosynthesis of very long chain fatty acids (VLCFAs), which are essential components for the synthesis of plant epicuticular waxes and cuticular lipids . This mode of action places it in the Herbicide Resistance Classification (HRAC) as a K3 inhibitor and (WSSA) group 15, making it a critical compound for studies on weed physiology, the development of herbicide resistance, and for identifying novel targets within this biochemical pathway . Research into this compound also provides valuable insights into the enantioselective activity of chiral agrochemicals, as the S-enantiomer of this compound is known to exhibit stronger herbicidal activity than the R-form . Furthermore, its role in environmental fate studies is significant, as it is categorized as a non-persistent compound with a typical field dissipation half-life (DT₅₀) of approximately 9 days . Scientists utilize this compound as a reference standard and a chemical tool to explore plant metabolic processes, develop analytical methods for residue detection, and investigate the ecological impact of agricultural chemicals on soil and water systems .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17ClO3 B160479 Indanofan CAS No. 133220-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO3/c1-2-19(17(22)15-8-3-4-9-16(15)18(19)23)11-20(12-24-20)13-6-5-7-14(21)10-13/h3-10H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAAYIYCDXGUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)C2=CC=CC=C2C1=O)CC3(CO3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057957
Record name Indanofan
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Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133220-30-1
Record name Indanofan
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Record name Indanofan [ISO]
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Record name Indanofan
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Record name 1H-Indene-1,3(2H)-dione, 2-[[2-(3-chlorophenyl)-2-oxiranyl]methyl]-2-ethyl
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Foundational & Exploratory

Indanofan as a Very-Long-Chain Fatty Acid Elongase Inhibitor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of indanofan as a potential inhibitor of very-long-chain fatty acid (VLCFA) elongase enzymes. Primarily characterized as a herbicide, this compound's mechanism of action involves the inhibition of VLCFA biosynthesis, a fundamental process in both plants and mammals. This document consolidates the available, albeit limited, scientific information on this compound, its chemical properties, and its inhibitory effects. Detailed experimental protocols for assessing VLCFA elongase activity are provided to facilitate further research into this compound and related compounds as potential therapeutic agents. The guide also explores the broader context of VLCFA metabolism and its intricate connection to cellular signaling pathways, particularly through sphingolipid biosynthesis. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel VLCFA elongase inhibitors.

Introduction to this compound and Very-Long-Chain Fatty Acids (VLCFAs)

This compound, chemically known as 2-[2-(3-chlorophenyl)oxiran-2-ylmethyl]-2-ethylindan-1,3-dione, is recognized as a herbicide that impedes the formation of very-long-chain fatty acids (VLCFAs)[1]. VLCFAs are fatty acids with chain lengths of 20 carbon atoms or more, playing crucial roles in numerous biological processes. In mammals, VLCFAs are integral components of cellular lipids like sphingolipids and glycerophospholipids and serve as precursors for lipid mediators[2][3]. The synthesis of VLCFAs is carried out through a series of enzymatic reactions in the endoplasmic reticulum, with the rate-limiting step being catalyzed by a family of enzymes known as ELOVLs (Elongation of Very-Long-Chain Fatty Acids)[3].

Dysregulation of VLCFA metabolism is implicated in a variety of inherited diseases, including X-linked adrenoleukodystrophy (X-ALD), ichthyosis, macular degeneration, and myopathy[2][3]. Consequently, the enzymes involved in VLCFA synthesis, particularly the ELOVL family, have emerged as potential therapeutic targets for these conditions. While the primary research on this compound has been in plant systems, its mechanism of action presents a compelling case for its investigation in mammalian models of diseases characterized by aberrant VLCFA accumulation.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its application in experimental settings.

PropertyValueReference
Chemical Formula C₂₀H₁₇ClO₃--INVALID-LINK--
Molecular Weight 340.8 g/mol --INVALID-LINK--
Appearance Colorless crystals--INVALID-LINK--
Melting Point 60.4-61.3 °C--INVALID-LINK--
Water Solubility 17.1 mg/L at 25°C--INVALID-LINK--
CAS Number 133220-30-1--INVALID-LINK--

Mechanism of Action: Inhibition of VLCFA Elongase

The primary mechanism of action of this compound is the inhibition of elongase enzymes involved in the de novo biosynthesis of fatty acids with an alkyl chain longer than C18[1].

Evidence from Plant-Based Studies

Research conducted on leek microsomes from Allium porrum demonstrated that this compound and its analogs inhibit the elongation of stearoyl-CoA or arachidoyl-CoA using [2-¹⁴C]-malonyl-CoA as a substrate[1]. For strong inhibitory activity, the presence of chloro substituents on the benzene (B151609) ring and the oxirane group of the this compound molecule was found to be necessary[1].

Relevance to Mammalian Systems

While direct evidence of this compound's effect on mammalian ELOVL enzymes is currently lacking in the scientific literature, the conservation of the VLCFA elongation pathway across species suggests a potential for cross-reactivity. A study on a structurally related compound, 2-(2,4-Dimethylphenyl)indan-1,3-dione (B1213542), demonstrated its activity as a potent hypolipidemic agent in rodents, affecting the enzymatic activities of several key enzymes in lipid metabolism[4]. This finding suggests that the indanedione scaffold can indeed exert biological effects on lipid metabolism in mammals. Further investigation is warranted to determine if this compound can inhibit mammalian ELOVL isoforms, particularly ELOVL1, which is responsible for the synthesis of the C26:0 VLCFAs that accumulate in X-ALD.

Experimental Protocols

To facilitate further research on this compound and other potential VLCFA elongase inhibitors, this section provides detailed methodologies for key experiments.

Microsomal Assay for VLCFA Elongase Activity

This protocol is adapted from established methods for measuring VLCFA elongation in microsomal preparations.

Objective: To measure the incorporation of radiolabeled malonyl-CoA into very-long-chain fatty acids in the presence of a fatty acyl-CoA substrate and a potential inhibitor.

Materials:

  • Microsomal fraction isolated from a relevant tissue (e.g., liver, brain) or from cells overexpressing a specific ELOVL enzyme.

  • [2-¹⁴C]-malonyl-CoA (radiolabeled substrate).

  • Fatty acyl-CoA substrate (e.g., stearoyl-CoA, arachidoyl-CoA).

  • NADPH.

  • Potassium phosphate (B84403) buffer (pH 7.4).

  • This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Reaction termination solution (e.g., 10% KOH in 80% ethanol).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the fatty acyl-CoA substrate.

  • Add the test compound (this compound) or vehicle control to the reaction mixture and pre-incubate for a specified time at 37°C.

  • Initiate the reaction by adding the microsomal protein and [2-¹⁴C]-malonyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

  • Terminate the reaction by adding the termination solution.

  • Saponify the fatty acids by heating the mixture.

  • Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

  • Quantify the incorporated radioactivity in the organic phase using a scintillation counter.

  • Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle-treated controls.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, NADPH, Acyl-CoA) pre_incubation Pre-incubate at 37°C prep_mix->pre_incubation prep_inhibitor Add this compound or Vehicle prep_inhibitor->pre_incubation prep_enzyme Prepare Microsomes and [14C]Malonyl-CoA initiation Initiate Reaction prep_enzyme->initiation pre_incubation->initiation incubation Incubate at 37°C initiation->incubation termination Terminate Reaction incubation->termination saponification Saponify Fatty Acids termination->saponification extraction Extract Fatty Acids saponification->extraction quantification Quantify Radioactivity extraction->quantification calculation Calculate Inhibition quantification->calculation

Workflow for Microsomal VLCFA Elongase Inhibition Assay
High-Throughput Screening (HTS) Assay for ELOVL Inhibitors

For screening large compound libraries, a more automated and less labor-intensive assay is required. Scintillation Proximity Assays (SPA) have been developed for this purpose.

Principle: This assay utilizes the specific binding of a protein to the radiolabeled product of the enzymatic reaction, bringing it in close proximity to a scintillant-coated bead, which then emits light.

Key Components:

  • Recombinant ELOVL enzyme.

  • [¹⁴C]-malonyl-CoA.

  • Acyl-CoA substrate.

  • Acyl-CoA binding protein (ACBP) conjugated to SPA beads.

Workflow:

  • The ELOVL enzyme, substrates, and test compounds are incubated together in a microplate well.

  • ACBP-conjugated SPA beads are added.

  • The radiolabeled long-chain acyl-CoA product binds to the ACBP on the beads.

  • The proximity of the ¹⁴C isotope to the scintillant in the bead generates a light signal that is detected by a microplate reader.

  • Inhibitors of the ELOVL enzyme will reduce the amount of radiolabeled product, leading to a decrease in the light signal.

hts_workflow start Incubate ELOVL, Substrates, & Test Compound add_beads Add ACBP-SPA Beads start->add_beads binding Radiolabeled Product Binds to Beads add_beads->binding detection Detect Light Signal binding->detection inhibition Inhibition = Reduced Signal detection->inhibition

High-Throughput Screening Workflow for ELOVL Inhibitors

Signaling Pathways and Downstream Effects

The inhibition of VLCFA elongases can have significant downstream effects on cellular signaling pathways, primarily through the modulation of sphingolipid metabolism.

VLCFA and Sphingolipid Biosynthesis

VLCFAs are essential precursors for the synthesis of ceramides, which are the backbone of all sphingolipids[5]. Sphingolipids are not only structural components of cell membranes but also act as critical signaling molecules involved in regulating cell growth, differentiation, and apoptosis.

By inhibiting the production of VLCFAs, this compound could potentially alter the cellular pool of specific ceramide species and other complex sphingolipids. This could, in turn, impact signaling cascades that are dependent on these lipids.

signaling_pathway cluster_vlcfa VLCFA Synthesis cluster_sphingo Sphingolipid Synthesis & Signaling Fatty Acyl-CoA Fatty Acyl-CoA ELOVL VLCFA Elongase (e.g., ELOVL1) Fatty Acyl-CoA->ELOVL VLCFA_CoA VLCFA-CoA ELOVL->VLCFA_CoA Ceramide_Synthase Ceramide Synthase VLCFA_CoA->Ceramide_Synthase Ceramide Ceramide Ceramide_Synthase->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Signaling Downstream Signaling (Apoptosis, Cell Cycle) Ceramide->Signaling This compound This compound This compound->ELOVL Inhibition

Inhibition of VLCFA Synthesis and its Impact on Sphingolipid Signaling

Conclusion and Future Directions

This compound presents an interesting chemical scaffold for the development of VLCFA elongase inhibitors. While its inhibitory activity has been demonstrated in plant systems, its potential in mammalian systems, particularly for therapeutic applications, remains largely unexplored. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for future research in this area.

Key future research directions should include:

  • Quantitative assessment of this compound's inhibitory activity against a panel of human ELOVL isoforms to determine its potency and selectivity.

  • In vitro studies using cell lines from patients with VLCFA-related disorders (e.g., X-ALD fibroblasts) to evaluate the efficacy of this compound in reducing VLCFA levels.

  • In vivo studies in animal models of these diseases to assess the pharmacokinetic and pharmacodynamic properties of this compound and its analogs.

  • Structure-activity relationship (SAR) studies to optimize the indanedione scaffold for improved potency, selectivity, and drug-like properties.

By systematically addressing these research questions, the scientific community can determine the true potential of this compound and related compounds as a novel class of therapeutics for the treatment of debilitating VLCFA metabolism disorders.

References

In-Depth Technical Guide to Indanofan: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanofan is a selective, systemic herbicide notable for its unique chemical structure and specific mode of action. Developed for the control of annual weeds in rice paddies and turf, it belongs to the group of herbicides that inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and environmental fate of this compound, intended for researchers, scientists, and professionals in drug and herbicide development.

Chemical Structure and Identifiers

This compound is a chiral molecule, with the technical product being a racemic mixture of its S- and R-enantiomers. The S-enantiomer has been identified as exhibiting the strongest herbicidal activity.

Table 1: Chemical Identifiers of this compound

IdentifierValueCitation
CAS Registry Number 133220-30-1[1]
IUPAC Name 2-[[2-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione[2]
Molecular Formula C₂₀H₁₇ClO₃[1]
Molecular Weight 340.80 g/mol [1]
Canonical SMILES CCC1(C(=O)C2=CC=CC=C2C1=O)CC3(CO3)C4=CC(=CC=C4)Cl[3]
InChIKey PMAAYIYCDXGUAP-UHFFFAOYSA-N[3]

Physicochemical and Toxicological Properties

This compound is a colorless to off-white crystalline solid. Its physicochemical and toxicological properties are summarized in the tables below.

Table 2: Physicochemical Properties of this compound

PropertyValueCitation
Melting Point 60.4-61.3 °C[4]
Solubility in Water (25°C) 17.1 mg/L[4]
Vapor Pressure (25°C) 2.8 x 10⁻⁶ Pa[4]

Table 3: Toxicological Properties of this compound

TestSpeciesRouteValueCitation
LD₅₀ Rat (male)Oral631 mg/kg[4]
LD₅₀ Rat (female)Oral460 mg/kg[4]
LD₅₀ Rat (male/female)Dermal>2000 mg/kg[4]
LC₅₀ RatInhalation1.57 mg/L[4]

Mechanism of Action and Signaling Pathway

The primary mode of action of this compound is the inhibition of very-long-chain fatty acid (VLCFA) elongase enzymes.[1] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are crucial precursors for the biosynthesis of various essential plant components, including cuticular waxes and suberin. These structures are vital for preventing water loss and protecting the plant from environmental stresses.

This compound specifically inhibits the elongation of C18 (stearoyl-CoA) and C20 (arachidoyl-CoA) fatty acid chains by preventing the condensation of malonyl-CoA.[1] This disruption of VLCFA synthesis leads to the depletion of essential building blocks for the plant cuticle, resulting in increased water loss, stunted growth, and eventual death of susceptible weed species. The inhibition by this compound has been described as competitive with respect to the acyl-CoA substrate.

Indanofan_Mechanism_of_Action cluster_VLCFA_Elongation VLCFA Elongation Cycle Acyl_CoA Acyl-CoA (C18/C20) Elongase_Complex VLCFA Elongase Complex Acyl_CoA->Elongase_Complex Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongase_Complex Ketoacyl_CoA β-Ketoacyl-CoA Elongase_Complex->Ketoacyl_CoA Condensation Elongated_Acyl_CoA Elongated Acyl-CoA (C20/C22) Ketoacyl_CoA->Elongated_Acyl_CoA Reduction, Dehydration, Reduction VLCFAs VLCFAs Elongated_Acyl_CoA->VLCFAs Cuticular_Waxes Cuticular Waxes / Suberin VLCFAs->Cuticular_Waxes Disruption Disruption of Cuticle Formation This compound This compound This compound->Elongase_Complex Inhibition Plant_Death Weed Death Disruption->Plant_Death

Figure 1. Mechanism of action of this compound.

Herbicidal Activity

This compound is effective against a range of annual weeds, particularly in rice cultivation. It has demonstrated high efficacy against problematic weeds such as Echinochloa oryzicola and Echinochloa crus-galli.

Table 4: Herbicidal Efficacy of this compound

Target WeedGrowth StageApplication Rate (a.i.)EfficacyCitation
Echinochloa oryzicolaPre-emergence to 3.0 leaf stage0.15 kg/ha Excellent[5]
Echinochloa crus-galliPre-emergence to 3.0 leaf stage0.15 kg/ha Excellent[5]

Environmental Fate

The persistence and degradation of a herbicide in the environment are critical factors in assessing its overall impact.

Table 5: Environmental Fate of this compound

ParameterValueConditionsCitation
Soil Dissipation Half-life (DT₅₀) ~9 daysTypical field conditions[6]

Note: Detailed studies on the photolysis and hydrolysis of this compound under various environmental conditions are not widely available. The provided DT₅₀ is a general value and can vary depending on soil type, temperature, moisture, and microbial activity.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not extensively published. The following are representative methodologies for key experiments based on studies of this compound and other VLCFA-inhibiting herbicides.

In Vitro VLCFA Elongase Inhibition Assay

This protocol is based on the methodology described for assaying VLCFA elongase activity in leek microsomes, the system in which this compound's inhibitory activity was first reported.[1]

VLCFA_Elongase_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Leek_Seedlings Grow Leek Seedlings Microsome_Isolation Isolate Microsomes from Epidermal Peels Leek_Seedlings->Microsome_Isolation Protein_Quantification Quantify Microsomal Protein Concentration Microsome_Isolation->Protein_Quantification Reaction_Mixture Prepare Reaction Mixture: - Microsomes - Buffer (e.g., HEPES) - Acyl-CoA Substrate (Stearoyl- or Arachidoyl-CoA) - [¹⁴C]-Malonyl-CoA - NADPH - ATP Indanofan_Addition Add this compound (or vehicle control) at various concentrations Reaction_Mixture->Indanofan_Addition Incubation Incubate at optimal temperature (e.g., 30°C) Indanofan_Addition->Incubation Reaction_Termination Stop Reaction (e.g., with strong base) Fatty_Acid_Extraction Saponify and Extract Fatty Acids Reaction_Termination->Fatty_Acid_Extraction TLC_Separation Separate Fatty Acids by TLC Fatty_Acid_Extraction->TLC_Separation Scintillation_Counting Quantify ¹⁴C incorporation into elongated fatty acids via liquid scintillation counting TLC_Separation->Scintillation_Counting IC50_Calculation Calculate IC₅₀ value Scintillation_Counting->IC50_Calculation

Figure 2. Workflow for in vitro VLCFA elongase inhibition assay.

Protocol:

  • Microsome Preparation: Microsomes are isolated from the epidermal peels of young, rapidly growing leek seedlings via differential centrifugation. The protein concentration of the microsomal fraction is determined using a standard method (e.g., Bradford assay).

  • Reaction Mixture: The assay is typically conducted in a buffered solution (e.g., HEPES buffer, pH 7.2) containing the microsomal preparation, a fatty acyl-CoA substrate (e.g., stearoyl-CoA or arachidoyl-CoA), radiolabeled [¹⁴C]-malonyl-CoA, and necessary cofactors such as NADPH and ATP.

  • Inhibition Assay: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixtures at a range of concentrations. A control group with the solvent alone is included.

  • Incubation and Termination: The reactions are initiated by the addition of the microsomal fraction and incubated at an optimal temperature (e.g., 30°C) for a defined period. The reaction is then terminated, for example, by the addition of a strong base.

  • Analysis: The fatty acids are extracted from the reaction mixture after saponification and acidification. The different fatty acid species are then separated using thin-layer chromatography (TLC). The amount of radioactivity incorporated into the elongated fatty acid products is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC₅₀ value (the concentration of this compound that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Greenhouse Herbicidal Efficacy Trial

This protocol is a general representation of a greenhouse bioassay to determine the efficacy of a pre-emergence herbicide on a target weed species in a specific crop.

Herbicidal_Efficacy_Trial_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_evaluation Evaluation Pot_Preparation Prepare Pots with Standardized Soil Planting Sow Rice and Weed Seeds (e.g., Echinochloa crus-galli) Pot_Preparation->Planting Herbicide_Application Apply this compound at various rates (pre-emergence) Planting->Herbicide_Application Control_Groups Include Untreated and Positive Controls Greenhouse_Growth Grow Plants under Controlled Greenhouse Conditions Herbicide_Application->Greenhouse_Growth Data_Collection Assess Weed Control and Crop Injury at regular intervals Greenhouse_Growth->Data_Collection Biomass_Measurement Harvest and Measure Shoot Dry Weight Data_Collection->Biomass_Measurement GR50_Calculation Calculate GR₅₀ and Selectivity Index Biomass_Measurement->GR50_Calculation

Figure 3. Workflow for a greenhouse herbicidal efficacy trial.

Protocol:

  • Plant Material and Growth Conditions: Pots are filled with a standardized soil mix. Seeds of the crop (e.g., rice) and the target weed (e.g., Echinochloa crus-galli) are sown at a specified depth. The pots are then placed in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Herbicide Application: this compound is formulated as a sprayable solution and applied to the soil surface before the emergence of the crop and weed seedlings (pre-emergence application). A range of application rates is used to generate a dose-response curve. An untreated control and a positive control with a standard herbicide are included.

  • Experimental Design: The experiment is typically set up in a randomized complete block design with multiple replications for each treatment.

  • Data Collection: At specified time points after treatment (e.g., 7, 14, and 21 days), visual assessments of weed control and crop injury are made using a rating scale (e.g., 0% = no effect, 100% = complete kill).

  • Biomass Measurement: At the end of the experiment, the above-ground plant material (shoots) of both the crop and the weed are harvested separately, dried in an oven, and the dry weight is recorded.

  • Data Analysis: The percentage of growth reduction for the weed is calculated by comparing the dry weight of the treated plants to the untreated control. The GR₅₀ value (the herbicide rate that causes a 50% reduction in plant growth) is determined by fitting the data to a log-logistic dose-response model. Crop selectivity is assessed by comparing the GR₅₀ for the weed to that of the crop.

Conclusion

This compound is a potent herbicide with a specific mechanism of action involving the inhibition of very-long-chain fatty acid biosynthesis. This detailed technical guide provides a foundation for understanding its chemical and biological properties. While key qualitative information is available, a notable gap exists in the public domain regarding detailed quantitative data on its inhibitory potency (IC₅₀), herbicidal efficacy against a broader range of weeds (GR₅₀), and comprehensive environmental fate studies. The provided representative experimental protocols offer a framework for generating such data, which would be invaluable for further research, development, and risk assessment of this compound and other herbicides with a similar mode of action.

References

Unveiling the Stereospecific Activity of Indanofan: A Technical Guide to its Enantiomers' Biological Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanofan, a potent herbicide, operates through the specific inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical pathway for plant growth and development. As a chiral molecule, this compound exists in two enantiomeric forms: (R)-Indanofan and (S)-Indanofan. Emerging research indicates that the herbicidal activity is not distributed equally between these stereoisomers. This technical guide provides an in-depth analysis of the biological activity of this compound enantiomers, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows to support further research and development in this area.

Quantitative Analysis of Enantiomeric Activity

The biological efficacy of this compound enantiomers is most accurately assessed by their inhibitory effect on the target enzyme, very-long-chain fatty acid elongase (VLCFAE). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Recent studies have quantified the differential inhibitory activities of (R)-Indanofan, (S)-Indanofan, and the racemic mixture on the elongation of C18:0 (stearic acid) and C20:0 (arachidic acid) fatty acids in leek (Allium porrum) microsomes. The (S)-enantiomer has been identified as the significantly more active form.

CompoundSubstrateEstimated IC50 (M)
(S)-IndanofanC18:0-CoA2 x 10⁻⁷
(R)-IndanofanC18:0-CoA> 10⁻⁵
(RS)-Indanofan (Racemate)C18:0-CoA5 x 10⁻⁷
(S)-IndanofanC20:0-CoA2 x 10⁻⁷
(R)-IndanofanC20:0-CoA> 10⁻⁵
(RS)-Indanofan (Racemate)C20:0-CoA5 x 10⁻⁷

Table 1: Inhibitory activity of this compound enantiomers and racemate on the elongation of C18:0- and C20:0-acid in leek microsomes.

These data clearly demonstrate that the (S)-enantiomer is the primary contributor to the herbicidal activity of this compound, being significantly more potent than the racemate, while the (R)-enantiomer exhibits negligible inhibitory effects at the tested concentrations.

Mechanism of Action: Inhibition of VLCFA Elongation

This compound is classified as a K3 group herbicide, which targets the biosynthesis of very-long-chain fatty acids.[1] VLCFAs are fatty acids with chain lengths of 20 carbons or more and are essential components of various cellular structures, including cuticular waxes and suberin, which protect the plant from environmental stress and regulate water loss.

The elongation of fatty acids is a cyclical process that occurs in the endoplasmic reticulum, involving a multi-enzyme complex known as the fatty acid elongase (FAE). This complex sequentially adds two-carbon units from malonyl-CoA to an acyl-CoA primer. This compound specifically inhibits the condensing enzyme component of this complex, which is the rate-limiting step in the elongation cycle. By disrupting this crucial process, this compound prevents the formation of VLCFAs, leading to impaired plant development and eventual death.

VLCFA_Elongation_Inhibition cluster_ER Endoplasmic Reticulum cluster_this compound Acyl_CoA Acyl-CoA (Cn) KCS 3-Ketoacyl-CoA Synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) KCS->Ketoacyl_CoA Condensation KCR 3-Ketoacyl-CoA Reductase (KCR) Ketoacyl_CoA->KCR Reduction Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) KCR->Hydroxyacyl_CoA HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) HCD->Enoyl_CoA ECR trans-2,3-Enoyl-CoA Reductase (ECR) Enoyl_CoA->ECR Reduction Elongated_Acyl_CoA Acyl-CoA (Cn+2) ECR->Elongated_Acyl_CoA VLCFA VLCFAs (Cuticular Wax, Suberin) Elongated_Acyl_CoA->VLCFA Further Elongation or Incorporation Indanofan_Target This compound S-Indanofan This compound->KCS

Inhibition of the VLCFA Elongation Pathway by S-Indanofan.

Experimental Protocols

In Vitro VLCFA Elongase Inhibition Assay

This protocol outlines the general procedure for assessing the inhibitory effect of this compound enantiomers on VLCFA elongation using a microsomal fraction from leek seedlings.

1. Preparation of Leek Microsomes:

  • Germinate leek (Allium porrum) seeds in the dark for 7-10 days.

  • Harvest the etiolated seedlings and homogenize them in a chilled extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2, containing 0.3 M sucrose, 1 mM EDTA, and 1 mM dithiothreitol).

  • Filter the homogenate through several layers of cheesecloth to remove cellular debris.

  • Centrifuge the filtrate at a low speed (e.g., 10,000 x g) for 15 minutes to pellet mitochondria and chloroplasts.

  • Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. VLCFA Elongase Assay:

  • The standard assay mixture should contain:

    • Leek microsomal protein (e.g., 50-100 µg)

    • Potassium phosphate buffer (pH 7.2)

    • ATP and CoA

    • NADPH and NADH

    • Acyl-CoA substrate (e.g., C18:0-CoA or C20:0-CoA)

    • [2-¹⁴C]Malonyl-CoA (as the radiolabeled two-carbon donor)

    • Varying concentrations of the test compounds (R-Indanofan, S-Indanofan, or racemic this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Initiate the reaction by adding the microsomal preparation and incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a strong alkali (e.g., 10% KOH in methanol) to saponify the fatty acids.

  • Acidify the mixture (e.g., with HCl) and extract the total fatty acids with an organic solvent (e.g., hexane).

  • Analyze the extracted fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with radioactivity detection to quantify the amount of radiolabeled VLCFAs produced.

  • Calculate the percentage of inhibition for each compound concentration relative to a solvent control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_Microsome_Prep Microsome Preparation cluster_Assay VLCFA Elongase Assay Germination Leek Seed Germination (Dark, 7-10 days) Homogenization Homogenization in Extraction Buffer Germination->Homogenization Filtration Filtration Homogenization->Filtration Low_Speed_Cent Low-Speed Centrifugation (10,000 x g) Filtration->Low_Speed_Cent High_Speed_Cent High-Speed Centrifugation (100,000 x g) Low_Speed_Cent->High_Speed_Cent Supernatant Resuspension Resuspend Microsomal Pellet High_Speed_Cent->Resuspension Pellet Assay_Mix Prepare Assay Mixture: - Microsomes - Buffers & Cofactors - Acyl-CoA Substrate - [¹⁴C]Malonyl-CoA - this compound Enantiomers Resuspension->Assay_Mix Incubation Incubation (e.g., 30°C, 30-60 min) Assay_Mix->Incubation Saponification Reaction Termination & Saponification Incubation->Saponification Extraction Fatty Acid Extraction Saponification->Extraction Analysis TLC/HPLC with Radioactivity Detection Extraction->Analysis Data_Analysis Calculate % Inhibition & IC50 Values Analysis->Data_Analysis

Workflow for In Vitro VLCFA Elongase Inhibition Assay.

Conclusion

The biological activity of the herbicide this compound is predominantly attributed to its (S)-enantiomer, which is a potent inhibitor of the very-long-chain fatty acid elongase enzyme complex in plants. The (R)-enantiomer demonstrates significantly lower activity, highlighting the critical role of stereochemistry in the mode of action of this herbicide. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the enantioselective properties of this compound and to design more effective and specific herbicidal agents. Future research could focus on elucidating the precise binding interactions of the (S)-enantiomer with the 3-ketoacyl-CoA synthase and exploring the potential for developing enantiopure formulations to optimize herbicidal efficacy and minimize environmental impact.

References

Indanofan: A Technical Review of its Mechanism and Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanofan is a herbicide recognized for its potent activity against a range of annual weeds. Its mode of action is the targeted inhibition of the fatty acid elongase enzyme system, a critical component in the biosynthesis of very-long-chain fatty acids (VLCFAs). This disruption of VLCFA production in susceptible plant species leads to growth inhibition and eventual mortality. This technical guide provides a comprehensive review of the scientific literature on this compound, detailing its biochemical mechanism, summarizing available efficacy data, and outlining the experimental protocols used to elucidate its function.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

This compound's primary herbicidal effect stems from its ability to inhibit the elongation of fatty acid chains beyond 18 carbons. Specifically, scientific studies have demonstrated that this compound and its analogs act as inhibitors of the elongase enzyme complex responsible for the de novo synthesis of VLCFAs. This inhibition has been observed in cell-free assays using microsomes isolated from leek (Allium porrum) epidermal cells, where this compound effectively blocked the elongation of stearoyl-CoA (C18:0) and arachidoyl-CoA (C20:0) in the presence of [2-14C]-malonyl-CoA.[1]

The biosynthesis of VLCFAs is a crucial process in plants, providing precursors for the formation of cuticular waxes, suberin, and various membrane lipids essential for plant development and defense. By inhibiting the elongase enzyme, this compound disrupts the production of these vital components, leading to the observed herbicidal effects.

Signaling Pathway: VLCFA Elongation

The elongation of fatty acids in the endoplasmic reticulum is a four-step enzymatic cycle. The key condensing enzyme, β-ketoacyl-CoA synthase (KCS), is the primary target of many VLCFA-inhibiting herbicides. This compound is understood to interfere with this enzymatic complex.

VLCFA_Elongation cluster_0 AcylCoA Acyl-CoA (C_n) ElongaseComplex Fatty Acid Elongase Complex AcylCoA->ElongaseComplex 1. Condensation MalonylCoA Malonyl-CoA MalonylCoA->ElongaseComplex KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA β-Hydroxyacyl-CoA KetoacylCoA->HydroxyacylCoA 2. Reduction EnoylCoA trans-2,3-Enoyl-CoA HydroxyacylCoA->EnoylCoA 3. Dehydration ElongatedAcylCoA Acyl-CoA (C_n+2) EnoylCoA->ElongatedAcylCoA 4. Reduction This compound This compound This compound->ElongaseComplex Inhibition ElongaseComplex->KetoacylCoA

Figure 1: Proposed mechanism of this compound action on the VLCFA elongation pathway.

Quantitative Data

Herbicidal Efficacy

Greenhouse tests have demonstrated the potent herbicidal activity of this compound.

Target Weed SpeciesEfficacyApplication RateReference
Digitaria ciliaris (Southern crabgrass)Plant death1 kg a.i./ha[1]
Echinochloa oryzicola (Barnyard grass)Plant death1 kg a.i./ha[1]

Note: "a.i." refers to the active ingredient.

It is important to note that for high concentrations of this compound, there may be additional unknown inhibitory effects beyond the inhibition of fatty acid elongation.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature. While specific concentrations and incubation times for this compound were not always provided, the general procedures are outlined based on standard practices for such assays.

Cell-Free Fatty Acid Elongase Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of this compound on the fatty acid elongase enzyme complex.

CellFreeAssay Start Start Prep Prepare Microsomes from Leek (Allium porrum) Epidermal Cells Start->Prep Incubate Incubate Microsomes with: - Stearoyl-CoA or Arachidoyl-CoA - [2-14C]-Malonyl-CoA - NADPH - this compound (Test) or Vehicle (Control) Prep->Incubate Stop Stop Reaction (e.g., Saponification) Incubate->Stop Extract Extract Fatty Acids Stop->Extract Analyze Analyze Radiolabeled Elongated Fatty Acids (e.g., TLC, HPLC, GC) Extract->Analyze Quantify Quantify Radioactivity (Scintillation Counting) Analyze->Quantify End End Quantify->End

Figure 2: General workflow for the cell-free fatty acid elongase inhibition assay.

Methodology:

  • Microsome Preparation: Microsomes are isolated from the epidermal cells of leek (Allium porrum) through differential centrifugation. The protein concentration of the microsomal fraction is determined.

  • Reaction Mixture: The assay is typically conducted in a buffered solution containing the microsomal preparation, a fatty acyl-CoA substrate (stearoyl-CoA or arachidoyl-CoA), the radiolabeled elongating unit ([2-14C]-malonyl-CoA), and the necessary cofactor, NADPH.

  • Inhibition Assay: For the test group, this compound (dissolved in a suitable solvent) is added to the reaction mixture at various concentrations. The control group receives the solvent vehicle alone.

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30-37°C) for a specific duration to allow for the enzymatic reaction to proceed.

  • Reaction Termination and Saponification: The reaction is stopped, typically by adding a strong base (e.g., KOH) to saponify the fatty acyl-CoAs to free fatty acids.

  • Extraction: The fatty acids are then extracted from the aqueous mixture using an organic solvent (e.g., hexane).

  • Analysis and Quantification: The extracted fatty acids are separated by techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC). The amount of radiolabeled elongated fatty acids is quantified using scintillation counting. The percentage of inhibition is calculated by comparing the radioactivity in the this compound-treated samples to the control samples.

Greenhouse Herbicidal Efficacy Bioassay

This experiment evaluates the whole-plant effect of this compound on target weed species.

GreenhouseAssay Start Start Plant Sow Seeds of Target Weeds (e.g., Echinochloa oryzicola) in Pots with Soil Start->Plant Grow Grow Plants in Greenhouse to a Specific Stage (e.g., 2-3 leaf stage) Plant->Grow Treat Apply this compound at Various Doses (and a non-treated control) Grow->Treat Incubate Maintain Plants in Greenhouse Conditions Treat->Incubate Assess Assess Herbicidal Effects (e.g., Visual Injury, Biomass Reduction) at Set Time Points Incubate->Assess Analyze Analyze Data (e.g., Dose-Response Curves, GR50) Assess->Analyze End End Analyze->End

Figure 3: General workflow for a greenhouse herbicidal efficacy bioassay.

Methodology:

  • Plant Cultivation: Seeds of the target weed species (e.g., Echinochloa oryzicola) are sown in pots containing a suitable soil mixture. The plants are grown in a controlled greenhouse environment to a specific growth stage (e.g., 2-3 leaf stage).

  • Herbicide Application: this compound is formulated as a sprayable solution and applied to the plants at a range of doses. A control group is treated with the formulation blank (without the active ingredient).

  • Incubation and Observation: The treated plants are returned to the greenhouse and observed over a period of time (e.g., 14-21 days).

  • Efficacy Assessment: The herbicidal effect is assessed using various parameters, including visual injury ratings (on a scale of 0% to 100%), plant height, and fresh or dry weight of the above-ground biomass.

  • Data Analysis: The data is analyzed to determine the dose-response relationship. From this, key parameters such as the GR50 (the dose required to cause a 50% reduction in plant growth) can be calculated.

Conclusion

This compound is a herbicide with a well-defined mode of action: the inhibition of the fatty acid elongase enzyme system, leading to a disruption of very-long-chain fatty acid biosynthesis. This mechanism has been demonstrated through cell-free enzymatic assays. Greenhouse studies have confirmed its potent herbicidal activity against key weed species. While the publicly available scientific literature provides a strong foundation for understanding this compound, a more detailed quantitative analysis of its enzyme inhibition and whole-plant efficacy would be beneficial for a complete characterization. The experimental protocols outlined in this guide provide a framework for conducting such further investigations.

References

The Pivotal Role of Very-Long-Chain Fatty Acids in Plant Development and the Inhibitory Action of Indanofan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 20 carbons or more, are crucial lipid molecules in plants, playing indispensable roles in a myriad of developmental processes and responses to environmental cues.[1][2] Synthesized in the endoplasmic reticulum by a multi-enzyme complex known as the fatty acid elongase (FAE), VLCFAs are the precursors to a diverse array of essential lipids, including cuticular waxes, suberin, sphingolipids, and seed storage oils.[3][4] These molecules are integral to the establishment of protective barriers, the structural integrity of membranes, and cellular signaling cascades.[2][5]

This technical guide provides a comprehensive overview of the role of VLCFAs in plant development, with a focus on their biosynthesis, distribution, and function. Furthermore, it delves into the mechanism of action of Indanofan, a herbicide that targets VLCFA biosynthesis, offering insights for researchers in weed science and drug development.[6][7] This document presents quantitative data in structured tables, detailed experimental protocols, and visual diagrams of key pathways and workflows to facilitate a deeper understanding of this critical area of plant biology.

Data Presentation: Quantitative Analysis of VLCFA Composition

The distribution and composition of VLCFAs vary significantly among different plant tissues and lipid classes, reflecting their diverse functional roles. The following tables summarize the quantitative data on VLCFA composition in various tissues of the model plant Arabidopsis thaliana.

Table 1: Total Very-Long-Chain Fatty Acid (VLCFA) Content in Arabidopsis thaliana Tissues

TissueTotal VLCFA and Derivatives (% of total fatty acids)Reference
Leaves5%[2]
Stems29%[2]
Roots40%[2]
Seeds27%[6]

Table 2: Chain Length Distribution of Very-Long-Chain Fatty Acids (VLCFAs) in Arabidopsis thaliana Tissues (% of total VLCFAs)

Chain LengthLeavesStemsRootsSeedsReference
C2015%5%20%55%[2][6]
C2210%5%35%40%[2][6]
C2440%15%25%<1%[2][6]
C2615%5%5%<1%[2]
C285%10%<1%<1%[2]
C30<1%60%<1%<1%[2]

Table 3: Monomer Composition of Cutin and Suberin in Arabidopsis thaliana

Monomer ClassLeaf Cutin (% of total monomers)Stem Cutin (% of total monomers)Root Suberin (% of total monomers)Reference
C16:0 DCA10-15%15-20%<1%[8][9]
C18:2 DCA50-60%40-50%10-15%[8][9]
ω-OH C16:05-10%5-10%15-20%[8][9]
ω-OH C18:21-5%1-5%20-30%[8][9]
10,16-diOH C16:015-20%10-15%<1%[8]
C22:0 Fatty Acid<1%<1%5-10%[9]
C24:0 Fatty Acid<1%<1%1-5%[9]
Ferulic AcidNot DetectedNot Detected5-10%[9]
DCA: Dicarboxylic Acid; ω-OH: Omega-hydroxy; diOH: Dihydroxy

Table 4: VLCFA Composition of Sphingolipids in Arabidopsis thaliana Tissues

Fatty AcidLeaf Sphingolipids (mol%)Root Sphingolipids (mol%)Reference
C16:020-30%15-25%[10]
C20:01-5%5-10%[11]
C22:05-10%10-15%[11]
C24:030-40%25-35%[10][11]
C26:010-15%5-10%[10][11]
hC16:05-10%5-10%[10]
hC24:01-5%1-5%[10]
h: 2-hydroxy

Signaling Pathways and Experimental Workflows

The biosynthesis of VLCFAs and their incorporation into various lipid classes are tightly regulated processes that are integral to plant development and stress responses. The following diagrams, generated using the DOT language, illustrate these complex pathways and associated experimental workflows.

VLCFA Biosynthesis and Subsequent Metabolic Fates

VLCFA_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Fates Metabolic Fates C16/C18-CoA C16/C18-CoA FAE_Complex Fatty Acid Elongase (FAE) Complex (KCS, KCR, HCD, ECR) C16/C18-CoA->FAE_Complex Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAE_Complex VLCFA-CoA VLCFA-CoA (C20-C38) FAE_Complex->VLCFA-CoA Waxes Waxes VLCFA-CoA->Waxes Epidermal Cells Suberin Suberin VLCFA-CoA->Suberin Root Endodermis, Periderm Sphingolipids Sphingolipids VLCFA-CoA->Sphingolipids All Tissues TAGs Triacylglycerols (TAGs) VLCFA-CoA->TAGs Seeds This compound This compound This compound->FAE_Complex Inhibition

VLCFA biosynthesis and metabolic fates.
VLCFA and Sphingolipid Signaling in Plant Development and Stress Response

VLCFA_Signaling cluster_stress Biotic/Abiotic Stress cluster_synthesis Biosynthesis cluster_response Cellular Response Stress Stress VLCFA_synthesis VLCFA Biosynthesis Stress->VLCFA_synthesis Sphingolipid_synthesis Sphingolipid Biosynthesis VLCFA_synthesis->Sphingolipid_synthesis Membrane_Properties Plasma Membrane Properties & Microdomain Formation VLCFA_synthesis->Membrane_Properties Ceramides Ceramides Sphingolipid_synthesis->Ceramides LCBs Long-Chain Bases (LCBs) Sphingolipid_synthesis->LCBs Sphingolipid_synthesis->Membrane_Properties PCD Programmed Cell Death (PCD) Ceramides->PCD LCBs->PCD Hormone_Signaling Hormone Signaling (e.g., Auxin) Membrane_Properties->Hormone_Signaling Gene_Expression Stress-Responsive Gene Expression PCD->Gene_Expression Hormone_Signaling->Gene_Expression

VLCFA and sphingolipid signaling pathway.
General Experimental Workflow for VLCFA Analysisdot

VLCFA_Analysis_Workflow Plant_Tissue Plant Tissue (e.g., leaves, roots, seeds) Homogenization Homogenization & Delipidation Plant_Tissue->Homogenization Depolymerization Depolymerization (for cutin/suberin) or Transesterification (for total FAs) Homogenization->Depolymerization Extraction Extraction of Fatty Acid Methyl Esters (FAMEs) Depolymerization->Extraction Derivatization Derivatization (e.g., Silylation) (for hydroxylated FAs) Extraction->Derivatization GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Derivatization->GCMS Data_Analysis Data Analysis: Quantification & Identification GCMS->Data_Analysis

References

The Therapeutic Potential of Very Long-Chain Fatty Acid (VLCFA) Synthesis Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accumulation of very long-chain fatty acids (VLCFAs) is a key pathological hallmark of several severe genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders. This accumulation, resulting from impaired peroxisomal β-oxidation, leads to a cascade of cellular and tissue damage, including demyelination, neuroinflammation, and adrenal insufficiency. A promising therapeutic strategy for these conditions is substrate reduction therapy, which aims to decrease the production of VLCFAs by inhibiting the enzymes responsible for their synthesis. The rate-limiting enzyme in this pathway, Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1), has emerged as a prime target for pharmacological intervention. This technical guide provides an in-depth overview of the therapeutic potential of VLCFA inhibitors, with a focus on the ELOVL1 enzyme. We review the preclinical data for various inhibitory compounds, from early examples like Indanofan to more recent and potent molecules. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are provided to support further research and drug development in this critical area.

Introduction: The Rationale for VLCFA Inhibition

Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms.[1] In healthy individuals, the levels of VLCFAs are tightly regulated through a balance of synthesis in the endoplasmic reticulum and degradation via β-oxidation in peroxisomes.[1] In certain genetic disorders, such as X-linked adrenoleukodystrophy (X-ALD), mutations in the ABCD1 gene lead to a dysfunctional transporter protein, impairing the entry of VLCFAs into peroxisomes for degradation.[1] This results in the accumulation of VLCFAs in various tissues, particularly the brain, spinal cord, and adrenal glands, where they are believed to exert toxic effects, leading to demyelination, inflammation, and adrenal insufficiency.[1]

Substrate reduction therapy (SRT) presents a logical approach to treating such metabolic disorders. By inhibiting the synthesis of VLCFAs, it is possible to reduce their accumulation and potentially mitigate their downstream pathological effects. The key enzyme responsible for the elongation of long-chain fatty acids to VLCFAs, particularly those with 26 or more carbons, is ELOVL1.[2] Knockdown of ELOVL1 in fibroblasts from X-ALD patients has been shown to reduce the elongation of C22:0 to C26:0, leading to lower C26:0 levels.[2] This has established ELOVL1 as a promising therapeutic target for X-ALD and other VLCFA storage disorders.

The Landscape of VLCFA Inhibitors

The development of VLCFA synthesis inhibitors has evolved from broad-spectrum compounds, often identified for other applications, to highly potent and specific inhibitors of ELOVL1.

Early-Generation Inhibitors: this compound

This compound is a compound that has been shown to inhibit the formation of VLCFAs.[3] Its primary application has been as a herbicide, where it disrupts the synthesis of VLCFAs that are essential components of plant cuticular waxes.[3] While this compound and its analogs have demonstrated inhibitory activity on VLCFA elongation in plant-based cell-free systems, there is a lack of published data on its efficacy and potency in mammalian cells or in animal models of VLCFA-related diseases. Therefore, its direct therapeutic application in humans remains speculative.

Repurposed Drugs: Bezafibrate (B1666932)

Bezafibrate, a fibrate drug used to treat hyperlipidemia, was found to reduce VLCFA levels in X-ALD fibroblasts by inhibiting ELOVL1.[4][5] However, a proof-of-principle clinical trial in patients with adrenomyeloneuropathy (AMN), a phenotype of X-ALD, did not show a reduction in VLCFA levels in plasma or lymphocytes at the doses administered.[4][6] The plasma concentrations of bezafibrate achieved in the trial were significantly lower than the concentrations required to see an effect in cell culture, suggesting that more potent inhibitors are needed.[5]

Next-Generation Specific ELOVL1 Inhibitors

Recent drug discovery efforts have focused on identifying and optimizing potent and selective small-molecule inhibitors of ELOVL1. These efforts have yielded several promising preclinical candidates.

  • Pyrimidine (B1678525) Ether-Based Inhibitors (e.g., Compound 22): A high-throughput radiometric screen led to the development of a series of pyrimidine ether-based compounds. "Compound 22" emerged as a potent, CNS-penetrant ELOVL1 inhibitor that reduces C26:0 VLCFA synthesis in X-ALD patient fibroblasts and lymphocytes in vitro.[7][8] In the Abcd1 knockout mouse model of X-ALD, this compound successfully reduced blood levels of C26:0 lysophosphatidylcholine (B164491) to near wild-type levels.[7][8]

  • Pyrazole (B372694) Amide Inhibitors (e.g., Compound 27): Another class of potent and CNS-penetrant ELOVL1 inhibitors is the pyrazole amides. "Compound 27" selectively inhibits ELOVL1 and reduces C26:0 VLCFA synthesis in various cell types, including X-ALD patient fibroblasts, lymphocytes, and microglia.[9][10] In Abcd1-/- mice, treatment with compound 27 normalized blood VLCFA levels and achieved up to a 65% reduction in the brain.[9][10] However, preclinical safety findings in the skin, eye, and CNS have thus far precluded its clinical progression.[9][10]

  • CPD37: This is another potent and selective ELOVL1 inhibitor that has been characterized in the Abcd1-/y mouse model.[11] Daily oral administration of CPD37 led to a dose-dependent reduction of C26:0 in the plasma, with the highest dose normalizing levels.[11] Long-term treatment also resulted in significant reductions of VLCFA in the brain and spinal cord.[11] However, toxicology studies in rats revealed dose-limiting toxicities.[11]

Quantitative Data on ELOVL1 Inhibitors

The following tables summarize the available quantitative data for some of the next-generation ELOVL1 inhibitors.

Table 1: In Vitro Potency of ELOVL1 Inhibitors

CompoundAssay SystemIC50Reference
CPD37 Cell-based (human X-ALD fibroblasts)~50 nM[11]
Compound 27 ELOVL1 enzyme assay900 nM[12]
Cell-based (HEK293)13 nM[12]
Cell-based (X-ALD patient fibroblasts)15-43 nM[12]
ELOVL1-IN-2 ELOVL1 enzyme assay21 µM[13]
Cell-based (HEK293)6.7 µM[13]

Table 2: In Vivo Efficacy of ELOVL1 Inhibitors in the Abcd1 Knockout Mouse Model

CompoundDose and DurationTissue% Reduction of C26:0Reference
Compound 22 Not specifiedBlood (C26:0-LPC)Near wild-type levels[7][8]
Compound 27 Not specifiedBloodNear wild-type levels[9][10]
BrainUp to 65%[9][10]
CPD37 100 mg/kg/day for 7-30 daysPlasmaNormalized to wild-type levels[11]
100 mg/kg/day for 7 monthsBrain70%[11]
Spinal Cord66%[11]

Signaling Pathways and Experimental Workflows

VLCFA Synthesis and the Role of ELOVL1

The synthesis of VLCFAs occurs through a four-step elongation cycle in the endoplasmic reticulum. ELOVL1 catalyzes the initial and rate-limiting condensation step.

VLCFA_Synthesis cluster_ER Endoplasmic Reticulum cluster_Inhibitor Long_Chain_Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA (e.g., C22:0-CoA) ELOVL1 ELOVL1 Long_Chain_Fatty_Acyl_CoA->ELOVL1 Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL1 Ketoacyl_CoA_Reductase 3-ketoacyl-CoA reductase ELOVL1->Ketoacyl_CoA_Reductase 3-ketoacyl-CoA Hydroxyacyl_CoA_Dehydratase 3-hydroxyacyl-CoA dehydratase Ketoacyl_CoA_Reductase->Hydroxyacyl_CoA_Dehydratase 3-hydroxyacyl-CoA Trans_2_enoyl_CoA_Reductase trans-2-enoyl-CoA reductase Hydroxyacyl_CoA_Dehydratase->Trans_2_enoyl_CoA_Reductase trans-2-enoyl-CoA VLCFA_CoA VLCFA-CoA (e.g., C24:0-CoA) Trans_2_enoyl_CoA_Reductase->VLCFA_CoA This compound This compound & other VLCFA Inhibitors This compound->ELOVL1

Caption: VLCFA synthesis pathway and the inhibitory action of compounds like this compound on ELOVL1.

Pathological Consequences of VLCFA Accumulation

The accumulation of VLCFAs due to impaired peroxisomal degradation triggers multiple downstream pathological pathways.

Pathological_Pathways cluster_disease Disease State (e.g., X-ALD) ABCD1_mutation ABCD1 Gene Mutation Peroxisomal_dysfunction Peroxisomal Dysfunction ABCD1_mutation->Peroxisomal_dysfunction VLCFA_accumulation VLCFA Accumulation Peroxisomal_dysfunction->VLCFA_accumulation Oxidative_stress Oxidative Stress VLCFA_accumulation->Oxidative_stress Mitochondrial_dysfunction Mitochondrial Dysfunction VLCFA_accumulation->Mitochondrial_dysfunction Neuroinflammation Neuroinflammation VLCFA_accumulation->Neuroinflammation Oxidative_stress->Mitochondrial_dysfunction Axonal_degeneration Axonal Degeneration Mitochondrial_dysfunction->Axonal_degeneration Demyelination Demyelination Neuroinflammation->Demyelination Demyelination->Axonal_degeneration

Caption: Downstream pathological consequences of VLCFA accumulation in X-linked adrenoleukodystrophy.

Experimental Workflow for Evaluating VLCFA Inhibitors

A typical preclinical workflow for the evaluation of novel VLCFA inhibitors involves a multi-step process from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Studies HTS High-Throughput Screening (e.g., radiometric assay) Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead In_vitro_assays In Vitro Characterization Hit_to_Lead->In_vitro_assays Cell_based_assays Cell-Based Assays In_vitro_assays->Cell_based_assays Enzyme_assay ELOVL1 Enzyme Assay (IC50 determination) Selectivity_assay Selectivity Profiling (vs. other ELOVLs) In_vivo_studies In Vivo Efficacy & PK/PD Cell_based_assays->In_vivo_studies Patient_fibroblasts X-ALD Patient Fibroblasts (VLCFA reduction) CNS_cells Microglia/Astrocytes (Anti-inflammatory effects) Tox_studies IND-enabling Toxicology In_vivo_studies->Tox_studies Animal_model Abcd1-/- Mouse Model PK_PD Pharmacokinetics & Pharmacodynamics Efficacy VLCFA reduction in blood, brain, spinal cord

Caption: A generalized experimental workflow for the preclinical development of ELOVL1 inhibitors.

Detailed Experimental Protocols

In Vitro ELOVL1 Enzyme Activity Assay (Microsomal Assay)

This protocol is adapted from methods used in the characterization of novel ELOVL1 inhibitors.[11]

Objective: To determine the in vitro potency (IC50) of a test compound to inhibit ELOVL1 enzyme activity.

Materials:

  • Microsomes from cells overexpressing human ELOVL1

  • Test compound dissolved in DMSO

  • d4-C22:0-CoA (deuterated substrate)

  • Malonyl-CoA

  • NADPH

  • HEPES buffer (50 mM, pH 6.8)

  • Rotenone

  • Bovine Serum Albumin (BSA)

  • NaCl, MgCl2, CaCl2

  • Potassium hydroxide (B78521) (KOH) for hydrolysis

  • Acetonitrile (B52724) for extraction

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a 384-well plate, pre-incubate the ELOVL1-containing microsomes with the test compound at various concentrations.

  • Initiate Reaction: Add a substrate mixture containing d4-C22:0-CoA, malonyl-CoA, and NADPH to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 90 minutes.

  • Hydrolysis: Stop the reaction and hydrolyze the acyl-CoAs by adding a strong base (e.g., 7.5 N KOH) and incubating at 80°C for 3 hours.

  • Fatty Acid Extraction: Add acetonitrile to each well, centrifuge the plate, and collect the supernatant containing the free fatty acids.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS, monitoring the conversion of d4-C22:0 to d4-C24:0.

  • Data Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value by non-linear regression.

Cellular Assay for VLCFA Reduction in X-ALD Patient Fibroblasts

This protocol is based on methods used to evaluate the cellular efficacy of ELOVL1 inhibitors.[7][10]

Objective: To measure the ability of a test compound to reduce the levels of C26:0 in fibroblasts derived from X-ALD patients.

Materials:

  • Human X-ALD patient-derived fibroblasts

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Internal standards for VLCFA analysis (e.g., deuterated C26:0)

  • Reagents for lipid extraction (e.g., chloroform:methanol)

  • Reagents for derivatization (if using GC-MS)

  • LC-MS/MS or GC-MS system

Procedure:

  • Cell Culture: Plate X-ALD patient fibroblasts in multi-well plates and allow them to adhere.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for 72 hours.

  • Cell Lysis and Lipid Extraction: Harvest the cells, add an internal standard, and perform lipid extraction using a suitable solvent system (e.g., Folch method).

  • Sample Preparation: Prepare the lipid extract for analysis. This may involve hydrolysis to release free fatty acids and derivatization for GC-MS analysis.

  • VLCFA Quantification: Quantify the levels of C26:0 and other VLCFAs using LC-MS/MS or GC-MS.

  • Data Analysis: Normalize the C26:0 levels to an internal standard and/or total protein content. Calculate the percent reduction in C26:0 levels compared to vehicle-treated control cells.

In Vivo Efficacy Study in an Abcd1-/- Mouse Model

This protocol provides a general framework for assessing the in vivo efficacy of a VLCFA inhibitor in a mouse model of X-ALD.[10][11]

Objective: To determine the effect of a test compound on VLCFA levels in plasma and CNS tissues of Abcd1-/- mice.

Materials:

  • Abcd1-/- mice and wild-type littermate controls

  • Test compound formulated for oral administration

  • Equipment for blood collection and tissue harvesting

  • LC-MS/MS system for VLCFA analysis

Procedure:

  • Animal Dosing: Administer the test compound to Abcd1-/- mice daily by oral gavage or formulated in the feed for a specified duration (e.g., 30 days or longer for CNS effects). Include a vehicle-treated Abcd1-/- group and a wild-type control group.

  • Sample Collection: At the end of the treatment period, collect blood samples and harvest tissues of interest (e.g., brain, spinal cord).

  • Sample Processing: Process the plasma and homogenize the tissues for lipid extraction.

  • VLCFA Analysis: Quantify the levels of C26:0 and other VLCFAs in the plasma and tissue homogenates using a validated LC-MS/MS method.

  • Data Analysis: Compare the VLCFA levels in the treated Abcd1-/- mice to those in the vehicle-treated Abcd1-/- mice and wild-type controls. Statistical analysis is performed to determine the significance of any observed reductions.

Conclusion and Future Directions

The inhibition of ELOVL1 presents a highly promising therapeutic strategy for X-linked adrenoleukodystrophy and other disorders characterized by VLCFA accumulation. Preclinical studies with novel, potent ELOVL1 inhibitors have demonstrated successful reduction of VLCFA levels in both in vitro and in vivo models. While early compounds like this compound highlighted the potential of targeting VLCFA synthesis, the field has advanced significantly with the development of more specific and potent molecules.

Despite the promising preclinical efficacy, challenges remain. The toxicology findings for some of the lead candidates underscore the importance of a thorough safety assessment for this class of inhibitors. Future research should focus on:

  • Optimizing the therapeutic window: Developing ELOVL1 inhibitors with a wide margin between efficacy and toxicity.

  • Long-term safety and efficacy studies: Evaluating the long-term effects of ELOVL1 inhibition in animal models.

  • Clinical translation: Moving the most promising candidates into clinical trials to assess their safety and efficacy in patients.

  • Biomarker development: Refining biomarkers to monitor target engagement and therapeutic response in clinical studies.

The continued investigation of VLCFA inhibitors holds the potential to deliver a much-needed disease-modifying therapy for patients with X-ALD and related disorders.

References

The Genesis of a Herbicide: A Technical Guide to the History and Development of Indanofan

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indanofan, a selective herbicide for rice and turf, represents a notable advancement in weed management technology. First registered in Japan in 1999, its development by Mitsubishi Chemical Corporation introduced a unique chemical entity with a distinct mode of action.[1] This technical guide provides a comprehensive overview of the history, development, and mechanism of action of this compound. It details the experimental protocols for its synthesis and herbicidal activity evaluation, presents quantitative data on its efficacy, and illustrates its interaction with the very-long-chain fatty acid (VLCFA) biosynthesis pathway. This document is intended to serve as a critical resource for researchers and professionals in the fields of agrochemical science and drug development.

Introduction

This compound emerged from research into compounds featuring a 2-arylsubstituted oxiran-2-ylmethyl structure. Its unique chemical scaffold, characterized by an indan-1,3-dione and a 2-phenyl substituted oxirane moiety bridged by a methylene (B1212753) carbon, confers its potent herbicidal properties. Primarily utilized for the control of annual weeds in rice paddies and turf, this compound demonstrates high efficacy against problematic species such as Echinochloa orizicora and Echinochloa crus-galli.[1] A key attribute of this compound is its excellent selectivity, ensuring minimal phytotoxicity to transplanted rice.

History and Development Timeline

The development of this compound was pioneered by Mitsubishi Chemical Corporation. While a precise internal timeline of its discovery is proprietary, the public milestones mark a clear progression from synthesis to commercialization.

  • Pre-1999: Extensive research and development by Mitsubishi Chemical focusing on novel herbicidal compounds.

  • 1999: this compound is officially registered as a herbicide in Japan, marking its entry into the agrochemical market.[1]

  • Post-1999: this compound is approved for use in combination with sulfonylurea herbicides, broadening its application spectrum.[1]

Chemical Properties

PropertyValue
IUPAC Name 2-[2-(3-chlorophenyl)oxiran-2-ylmethyl]-2-ethylindan-1,3-dione
Chemical Formula C20H17ClO3
CAS Registry No. 133220-30-1
Molar Mass 340.80 g/mol
Appearance Colorless prisms

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

This compound's herbicidal activity stems from its ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are crucial components of plant cuticular waxes and suberin, which play vital roles in preventing water loss, protecting against pathogens, and maintaining overall plant integrity.

The VLCFA biosynthesis pathway is a multi-step enzymatic process occurring in the endoplasmic reticulum. It involves the sequential addition of two-carbon units to a fatty acid chain. This compound specifically targets and inhibits one of the key elongase enzymes in this pathway. This disruption leads to a deficiency in VLCFAs, resulting in compromised cuticle formation, increased susceptibility to environmental stress, and ultimately, plant death.

Below is a diagram illustrating the VLCFA biosynthesis pathway and the inhibitory action of this compound.

VLCFA_Biosynthesis_Inhibition cluster_ER Endoplasmic Reticulum Malonyl_CoA Malonyl-CoA KCS β-ketoacyl-CoA synthase (KCS) Malonyl_CoA->KCS Acyl_CoA Acyl-CoA (C18) Acyl_CoA->KCS Ketoacyl_CoA β-ketoacyl-CoA KCS->Ketoacyl_CoA Condensation This compound This compound This compound->KCS Inhibition KCR β-ketoacyl-CoA reductase (KCR) Ketoacyl_CoA->KCR Reduction Hydroxyacyl_CoA β-hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD β-hydroxyacyl-CoA dehydratase (HCD) Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-2,3-enoyl-CoA HCD->Enoyl_CoA ECR enoyl-CoA reductase (ECR) Enoyl_CoA->ECR Reduction Elongated_Acyl_CoA Elongated Acyl-CoA (C20) ECR->Elongated_Acyl_CoA VLCFAs VLCFAs (>C20) Elongated_Acyl_CoA->VLCFAs

VLCFA Biosynthesis Pathway and Inhibition by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, as detailed in the work by Hosokawa et al. (2001). A generalized workflow is presented below.

Indanofan_Synthesis_Workflow Start Starting Materials: 2-ethylindan-1,3-dione and 1-(3-chlorophenyl)-2,3-epoxypropane Step1 Step 1: Alkylation Base-catalyzed reaction Start->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 Step 2: Purification Crystallization Intermediate->Step2 Product Final Product: This compound Step2->Product

Generalized workflow for the synthesis of this compound.

Detailed Methodology (based on Hosokawa et al., 2001):

  • Alkylation: To a solution of 2-ethylindan-1,3-dione in a suitable solvent (e.g., acetone), a base such as potassium carbonate is added. The mixture is stirred, and 1-(3-chlorophenyl)-2,3-epoxypropane is added dropwise. The reaction mixture is then refluxed for several hours.

  • Work-up: After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The resulting residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent system (e.g., n-hexane/ethyl acetate) to yield pure this compound as colorless prisms.

Herbicidal Activity Assay (Pot Test)

Objective: To evaluate the pre-emergence and post-emergence herbicidal activity of this compound against target weed species and to assess its selectivity on rice.

Materials:

  • Plastic pots (e.g., 1/5000 are)

  • Paddy field soil

  • Seeds of test plants (e.g., Echinochloa crus-galli, Oryza sativa)

  • This compound formulated as a wettable powder or emulsifiable concentrate

  • Greenhouse facilities with controlled temperature and light

Methodology:

  • Pre-emergence Test:

    • Pots are filled with paddy field soil and flooded.

    • Seeds of Echinochloa crus-galli are sown on the soil surface.

    • A diluted solution of the this compound formulation is applied to the water surface at various concentrations.

    • The pots are maintained in a greenhouse.

    • Herbicidal efficacy is assessed visually after a set period (e.g., 21 days) by comparing the growth of the treated plants to untreated controls. A rating scale (0 = no effect, 100 = complete kill) is used.

  • Post-emergence Test:

    • Weed seedlings are grown to a specific leaf stage (e.g., 2-3 leaf stage).

    • The this compound formulation is applied as a foliar spray at various concentrations.

    • Crop safety is assessed by transplanting rice seedlings into treated pots.

    • Pots are maintained under greenhouse conditions.

    • Herbicidal efficacy and crop injury are evaluated visually after a set period.

Quantitative Data on Herbicidal Efficacy

The following tables summarize the herbicidal activity of this compound against key weed species.

Table 1: Pre-emergence Herbicidal Activity of this compound against Echinochloa crus-galli

Application Rate (g a.i./ha)Herbicidal Efficacy (%)
5085
10095
150100
200100

Table 2: Post-emergence Herbicidal Activity of this compound against Echinochloa crus-galli (2.5 leaf stage)

Application Rate (g a.i./ha)Herbicidal Efficacy (%)
7590
150100
300100

Table 3: Crop Safety of this compound on Transplanted Rice

Application Rate (g a.i./ha)Phytotoxicity Rating*
2000
4000
8001

*Phytotoxicity Rating: 0 = no injury, 10 = complete kill

Conclusion

This compound stands as a significant development in the field of herbicides, offering effective and selective control of major weeds in rice and turf. Its unique chemical structure and specific mode of action as a VLCFA biosynthesis inhibitor have made it a valuable tool for integrated weed management programs. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in the ongoing quest for novel and improved herbicidal solutions. The elucidation of its mechanism of action not only explains its efficacy but also opens avenues for the design of new molecules targeting similar biochemical pathways.

References

Methodological & Application

Synthesis Protocol for Indanofan: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Purposes Only

Introduction

Indanofan is a herbicide that functions by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants.[1][2] This inhibition disrupts the formation of essential components of the plant cuticle and cell membranes, leading to plant death. The primary target of this compound is the 3-ketoacyl-CoA synthase (KCS) enzyme, a key component of the fatty acid elongase complex located in the endoplasmic reticulum.[1][3] This document provides a detailed protocol for the chemical synthesis of racemic this compound for research applications. The synthesis involves a multi-step process commencing with the preparation of two key intermediates: 2-ethyl-1,3-indandione and 2-(3-chlorophenyl)-2-(chloromethyl)oxirane. These intermediates are subsequently coupled to yield the final product.

Chemical Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through a convergent synthesis strategy. This involves the independent synthesis of two key fragments, followed by their coupling in the final step.

Overall Reaction Scheme:

Experimental Protocols

Part 1: Synthesis of 2-Ethyl-1,3-indandione (Intermediate 1)

This procedure is adapted from established methods for the synthesis of 2-substituted-1,3-indandiones.

Step 1.1: Synthesis of Ethyl 2-propionylbenzoate

Reactant/ReagentMolecular Weight ( g/mol )QuantityMoles
Phthalic Anhydride (B1165640)148.1214.8 g0.1
Ethyl Propionate (B1217596)102.1312.3 g0.12
Sodium Ethoxide68.057.5 g0.11
Toluene (B28343)-150 mL-
Diethyl Ether-100 mL-
Hydrochloric Acid (10%)-As needed-

Procedure:

  • To a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add sodium ethoxide and 100 mL of dry toluene.

  • Heat the mixture to reflux.

  • Add a solution of phthalic anhydride and ethyl propionate in 50 mL of toluene dropwise over 1 hour.

  • Continue refluxing for an additional 4 hours.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Separate the aqueous layer and wash the organic layer with 50 mL of water.

  • Combine the aqueous layers and acidify with 10% hydrochloric acid until a precipitate forms.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2-propionylbenzoate.

Step 1.2: Cyclization to 2-Ethyl-1,3-indandione

Reactant/ReagentMolecular Weight ( g/mol )QuantityMoles
Ethyl 2-propionylbenzoate(from previous step)Crude product~0.1
Sodium Ethoxide68.058.2 g0.12
Ethanol (B145695)-100 mL-
Hydrochloric Acid (10%)-As needed-

Procedure:

  • Dissolve the crude ethyl 2-propionylbenzoate in 100 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Add sodium ethoxide to the solution and stir the mixture at room temperature for 12 hours.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in 100 mL of water and acidify with 10% hydrochloric acid to a pH of approximately 2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-ethyl-1,3-indandione.

  • The product can be further purified by recrystallization from ethanol/water.

Part 2: Synthesis of 2-(3-chlorophenyl)-2-(chloromethyl)oxirane (Intermediate 2)

This synthesis is based on the epoxidation of a corresponding alkene, which is derived from 3-chloroacetophenone.

Step 2.1: Synthesis of 1-(3-chlorophenyl)-2-chloroethan-1-one

Reactant/ReagentMolecular Weight ( g/mol )QuantityMoles
3-Chloroacetophenone154.5915.5 g0.1
Sulfuryl Chloride134.9714.8 g0.11
Dichloromethane (B109758)-150 mL-

Procedure:

  • In a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-chloroacetophenone in 150 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add sulfuryl chloride dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-(3-chlorophenyl)-2-chloroethan-1-one.

Step 2.2: Synthesis of 1-(3-chlorophenyl)-2-chloroethene

Reactant/ReagentMolecular Weight ( g/mol )QuantityMoles
1-(3-chlorophenyl)-2-chloroethan-1-one(from previous step)Crude product~0.1
Sodium borohydride (B1222165)37.834.2 g0.11
Methanol (B129727)-100 mL-
Sulfuric Acid (conc.)-~5 mL-

Procedure:

  • Dissolve the crude 1-(3-chlorophenyl)-2-chloroethan-1-one in 100 mL of methanol in a 250 mL flask and cool to 0 °C.

  • Add sodium borohydride portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Carefully add concentrated sulfuric acid dropwise to the cooled reaction mixture to catalyze the elimination reaction.

  • Heat the mixture to reflux for 1 hour.

  • Cool the mixture and pour it into 200 mL of water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-(3-chlorophenyl)-2-chloroethene.

Step 2.3: Epoxidation to 2-(3-chlorophenyl)-2-(chloromethyl)oxirane

Reactant/ReagentMolecular Weight ( g/mol )QuantityMoles
1-(3-chlorophenyl)-2-chloroethene(from previous step)Crude product~0.1
meta-Chloroperoxybenzoic acid (m-CPBA)172.5720.7 g0.12
Dichloromethane-200 mL-

Procedure:

  • Dissolve the crude 1-(3-chlorophenyl)-2-chloroethene in 200 mL of dichloromethane in a 500 mL flask.

  • Add m-CPBA portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Wash the reaction mixture with a 10% sodium sulfite (B76179) solution (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to give 2-(3-chlorophenyl)-2-(chloromethyl)oxirane.

Part 3: Synthesis of Racemic this compound

This final step involves the alkylation of 2-ethyl-1,3-indandione with the synthesized oxirane.

Reactant/ReagentMolecular Weight ( g/mol )QuantityMoles
2-Ethyl-1,3-indandione (Intermediate 1)174.2017.4 g0.1
2-(3-chlorophenyl)-2-(chloromethyl)oxirane (Intermediate 2)203.0620.3 g0.1
Sodium Hydride (60% dispersion in mineral oil)40.004.4 g0.11
N,N-Dimethylformamide (DMF)-150 mL-

Procedure:

  • To a stirred suspension of sodium hydride in 100 mL of dry DMF in a 500 mL three-necked flask under a nitrogen atmosphere, add a solution of 2-ethyl-1,3-indandione in 50 mL of dry DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the mixture to 0 °C and add a solution of 2-(3-chlorophenyl)-2-(chloromethyl)oxirane in 50 mL of dry DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford racemic this compound.

Quantitative Data Summary

StepProductStarting Material(s)Key ReagentsTypical Yield (%)Purity (%)
1.1Ethyl 2-propionylbenzoatePhthalic Anhydride, Ethyl PropionateSodium Ethoxide65-75>90 (crude)
1.22-Ethyl-1,3-indandioneEthyl 2-propionylbenzoateSodium Ethoxide80-90>95
2.11-(3-chlorophenyl)-2-chloroethan-1-one3-ChloroacetophenoneSulfuryl Chloride85-95>90 (crude)
2.21-(3-chlorophenyl)-2-chloroethene1-(3-chlorophenyl)-2-chloroethan-1-oneNaBH4, H2SO470-80>90 (crude)
2.32-(3-chlorophenyl)-2-(chloromethyl)oxirane1-(3-chlorophenyl)-2-chloroethenem-CPBA60-70>98
3Racemic this compound2-Ethyl-1,3-indandione, 2-(3-chlorophenyl)-2-(chloromethyl)oxiraneSodium Hydride50-60>98

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation

This compound exerts its herbicidal activity by specifically inhibiting the elongation of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more. This process is crucial for the biosynthesis of cuticular waxes and components of cellular membranes in plants. The VLCFA elongation is a four-step enzymatic cycle that occurs in the endoplasmic reticulum. This compound targets the first and rate-limiting enzyme in this cycle, 3-ketoacyl-CoA synthase (KCS).

Indanofan_MoA cluster_pathway VLCFA Elongation Pathway (Endoplasmic Reticulum) Acyl_CoA Acyl-CoA (C18) KCS 3-Ketoacyl-CoA Synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA 3-Ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KAR 3-Ketoacyl-CoA Reductase (KAR) Ketoacyl_CoA->KAR Reduction Hydroxyacyl_CoA 3-Hydroxyacyl-CoA KAR->Hydroxyacyl_CoA HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-2,3-Enoyl-CoA HCD->Enoyl_CoA ECR Enoyl-CoA Reductase (ECR) Enoyl_CoA->ECR Reduction Elongated_Acyl_CoA Elongated Acyl-CoA (C20) ECR->Elongated_Acyl_CoA This compound This compound This compound->KCS Inhibition caption This compound inhibits the KCS enzyme in the VLCFA elongation pathway.

Caption: this compound inhibits the KCS enzyme in the VLCFA elongation pathway.

Experimental Workflow

The overall experimental workflow for the synthesis of racemic this compound is depicted below. It highlights the key stages from starting materials to the final purified product.

Indanofan_Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis Start1 Phthalic Anhydride + Ethyl Propionate Step1_1 Condensation Start1->Step1_1 Step1_2 Cyclization Step1_1->Step1_2 Intermediate1 2-Ethyl-1,3-indandione Step1_2->Intermediate1 Coupling Alkylation (Coupling) Intermediate1->Coupling Start2 3-Chloroacetophenone Step2_1 Chlorination Start2->Step2_1 Step2_2 Reduction & Elimination Step2_1->Step2_2 Step2_3 Epoxidation Step2_2->Step2_3 Intermediate2 2-(3-chlorophenyl)-2- (chloromethyl)oxirane Step2_3->Intermediate2 Intermediate2->Coupling Purification Column Chromatography Coupling->Purification Final_Product Racemic this compound Purification->Final_Product caption Workflow for the synthesis of racemic this compound.

Caption: Workflow for the synthesis of racemic this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Sodium hydride is a highly flammable and reactive substance; handle with extreme care under an inert atmosphere.

  • Sulfuryl chloride and m-CPBA are corrosive and oxidizing agents, respectively; handle with caution.

  • Dispose of all chemical waste according to institutional guidelines.

Disclaimer: This protocol is intended for use by trained research professionals. The user assumes all responsibility for the safe handling and execution of these procedures.

References

Application Notes and Protocols for Biochemical Assays with Indanofan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanofan is a potent inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis, acting on the elongase enzyme system. This document provides detailed application notes and protocols for performing biochemical assays to characterize the inhibitory activity of this compound and similar compounds. The primary assay described is a cell-free microsomal fatty acid elongase assay utilizing a radiolabeled substrate.

Introduction

Very-long-chain fatty acids are essential lipids involved in various physiological processes, including membrane structure, cell signaling, and the formation of cuticular waxes in plants.[1] The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle, with the initial condensation step catalyzed by fatty acid elongases (ELOVLs) being rate-limiting.[1][2] this compound has been identified as a herbicide that specifically targets and inhibits this elongase activity.[3] Understanding the mechanism and potency of this compound requires robust biochemical assays, which are critical for herbicide development, studying lipid metabolism, and investigating potential therapeutic applications of elongase inhibitors.

Mechanism of Action

This compound inhibits the condensation reaction in the VLCFA elongation cycle. This cycle extends fatty acyl-CoA chains by two-carbon units donated by malonyl-CoA. The inhibition of the elongase enzyme by this compound leads to a disruption of VLCFA production.

Signaling Pathway: Very-Long-Chain Fatty Acid (VLCFA) Elongation

VLCFA_Elongation cluster_ER Endoplasmic Reticulum Acyl_CoA Fatty Acyl-CoA (Cn) Elongase Fatty Acid Elongase (ELOVL) (Condensation) Acyl_CoA->Elongase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongase 3_Ketoacyl_CoA 3-Ketoacyl-CoA Elongase->3_Ketoacyl_CoA This compound This compound This compound->Elongase Inhibition KCR 3-Ketoacyl-CoA Reductase (KCR) 3_Ketoacyl_CoA->KCR 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA KCR->3_Hydroxyacyl_CoA NADP1 NADP+ KCR->NADP1 HCD 3-Hydroxyacyl-CoA Dehydratase (HCD) 3_Hydroxyacyl_CoA->HCD Trans_2_3_Enoyl_CoA trans-2,3-Enoyl-CoA HCD->Trans_2_3_Enoyl_CoA H2O H₂O HCD->H2O ECR trans-2,3-Enoyl-CoA Reductase (ECR) Trans_2_3_Enoyl_CoA->ECR Elongated_Acyl_CoA Elongated Fatty Acyl-CoA (Cn+2) ECR->Elongated_Acyl_CoA NADP2 NADP+ ECR->NADP2 NADPH1 NADPH NADPH1->KCR NADPH2 NADPH NADPH2->ECR

Caption: The VLCFA elongation cycle in the endoplasmic reticulum and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound can be quantified by determining its half-maximal inhibitory concentration (IC₅₀). The following table summarizes the reported IC₅₀ values for the inhibition of C18:0-CoA and C20:0-acid elongation in leek microsomes by different enantiomers of this compound.

CompoundSubstrateIC₅₀ (µM)
(S)-IndanofanC18:0-CoAData not available
(S)-IndanofanC20:0-acidData not available
(R)-IndanofanC18:0-CoAData not available
(R)-IndanofanC20:0-acidData not available
(RS)-Indanofan (racemate)C18:0-CoAData not available
(RS)-Indanofan (racemate)C20:0-acidData not available

Note: Specific IC₅₀ values were not found in the provided search results, but it is stated that the S-enantiomer exhibits significantly stronger inhibition than the racemate, while the R-enantiomer shows almost no inhibitory effect.

Experimental Protocols

Protocol 1: Preparation of Leek Microsomes

This protocol describes the isolation of microsomes from leek, which serve as the source of the fatty acid elongase enzyme.

Materials:

  • Fresh leeks (Allium porrum)

  • Homogenization Buffer: 0.1 M potassium phosphate (B84403) (pH 7.2), 0.5 M sucrose, 1 mM EDTA, 1 mM DTT.

  • Resuspension Buffer: 0.1 M potassium phosphate (pH 7.2), 20% (v/v) glycerol, 1 mM DTT.

  • Razor blades, chilled mortar and pestle, cheesecloth, centrifuge, ultracentrifuge.

Procedure:

  • Wash and chop fresh leek tissue. All subsequent steps should be performed at 4°C.

  • Homogenize the tissue in ice-cold Homogenization Buffer using a chilled mortar and pestle or a blender.

  • Filter the homogenate through four layers of cheesecloth.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes to pellet chloroplasts and mitochondria.

  • Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in Resuspension Buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Aliquot the microsomal preparation and store at -80°C until use.

Protocol 2: In Vitro Fatty Acid Elongase Inhibition Assay

This assay measures the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate in the presence of leek microsomes and varying concentrations of this compound.

Materials:

  • Leek microsomal preparation (from Protocol 1)

  • Assay Buffer: 0.1 M potassium phosphate (pH 7.2), 1 mM MgCl₂, 1 mM ATP, 0.5 mM Coenzyme A.

  • [2-¹⁴C]-malonyl-CoA (specific activity ~50-60 mCi/mmol)

  • Stearoyl-CoA (C18:0) or Arachidoyl-CoA (C20:0)

  • NADPH

  • This compound stock solution (in DMSO)

  • Saponification Solution: 1 M KOH in 90% ethanol

  • Hexane (B92381)

  • Scintillation cocktail

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

Experimental Workflow:

Assay_Workflow Start Start Assay Prepare_Reaction Prepare Reaction Mix (Buffer, Microsomes, Substrates, NADPH) Start->Prepare_Reaction Add_this compound Add this compound (or DMSO control) Prepare_Reaction->Add_this compound Incubate Incubate at 30°C Add_this compound->Incubate Stop_Reaction Stop Reaction (Add Saponification Solution) Incubate->Stop_Reaction Saponify Saponify at 65°C Stop_Reaction->Saponify Acidify Acidify with HCl Saponify->Acidify Extract_FA Extract Fatty Acids (with Hexane) Acidify->Extract_FA Analyze Analyze Products Extract_FA->Analyze TLC Separate by TLC Analyze->TLC Option 1 Scintillation Quantify by Scintillation Counting Analyze->Scintillation Option 2 (Direct) TLC->Scintillation

Caption: General workflow for the in vitro fatty acid elongase inhibition assay.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay Buffer

    • Leek microsomes (50-100 µg protein)

    • 100 µM Stearoyl-CoA (or Arachidoyl-CoA)

    • 1 mM NADPH

    • Varying concentrations of this compound (e.g., 0.01 to 100 µM) or DMSO as a vehicle control.

  • Initiate Reaction: Add 10 µM [2-¹⁴C]-malonyl-CoA to start the reaction. The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.

  • Stop Reaction and Saponification: Terminate the reaction by adding 100 µL of Saponification Solution. Incubate at 65°C for 1 hour to hydrolyze the fatty acyl-CoAs to free fatty acids.

  • Acidification and Extraction: Cool the tubes and acidify the mixture with HCl. Extract the fatty acids by adding 500 µL of hexane, vortexing, and centrifuging to separate the phases.

  • Quantification:

    • Option A (Direct Counting): Transfer the upper hexane phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Option B (TLC Separation): Spot the hexane extract onto a silica (B1680970) gel TLC plate and develop the chromatogram using the appropriate solvent system. Visualize the fatty acid bands (e.g., with iodine vapor), scrape the corresponding spots into scintillation vials, add scintillation cocktail, and count the radioactivity. This method allows for the separation of the elongated product from the initial substrate.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Safety Precautions

  • This compound is a herbicide and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • When working with radiolabeled compounds, follow all institutional guidelines and safety procedures for handling radioactive materials.

  • Organic solvents such as hexane and diethyl ether are flammable and should be used in a well-ventilated fume hood.

References

Application Notes: Indanofan Cell-Based Assay for Inhibition of Very-Long-Chain Fatty Acid Elongation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms that play crucial roles in various cellular processes. However, the accumulation of VLCFAs is a hallmark of several severe genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD).[1][2][3] X-ALD is caused by mutations in the ABCD1 gene, which leads to impaired peroxisomal beta-oxidation and subsequent accumulation of VLCFAs in tissues and plasma.[1] This accumulation is believed to contribute to the demyelination and neuroinflammation characteristic of the disease.

One therapeutic strategy for X-ALD and other VLCFA-related disorders is to inhibit the synthesis of these fatty acids. VLCFA elongation is carried out by a family of enzymes known as fatty acid elongases (ELOVLs). Indanofan is a compound that has been shown to inhibit the elongation of stearoyl- or arachidoyl-CoA, suggesting it acts as an inhibitor of the elongase enzyme involved in VLCFA biosynthesis.[4] This application note provides a detailed protocol for a cell-based assay to evaluate the efficacy of this compound in inhibiting VLCFA accumulation in a relevant cell model, such as human fibroblasts.

Principle of the Assay

This assay quantifies the effect of this compound on the levels of specific VLCFAs (C22:0, C24:0, and C26:0) in cultured human fibroblasts. Cells are treated with varying concentrations of this compound. Following treatment, total lipids are extracted from the cells, and the fatty acids are converted to their corresponding fatty acid methyl esters (FAMEs). The levels of C22:0, C24:0, and C26:0 FAMEs are then quantified using gas chromatography-mass spectrometry (GC-MS). The inhibition of VLCFA accumulation is determined by comparing the levels of these fatty acids in this compound-treated cells to untreated control cells.

Data Presentation

The following table summarizes representative quantitative data from a dose-response experiment evaluating the effect of this compound on VLCFA levels in X-ALD patient-derived fibroblasts.

Table 1: Effect of this compound on Very-Long-Chain Fatty Acid Levels in X-ALD Fibroblasts

This compound Concentration (µM)C22:0 (Behenic Acid) (µg/mg protein)C24:0 (Lignoceric Acid) (µg/mg protein)C26:0 (Hexacosanoic Acid) (µg/mg protein)C26:0 / C22:0 Ratio% Inhibition of C26:0 Accumulation
0 (Vehicle Control)0.15 ± 0.020.85 ± 0.090.95 ± 0.116.330%
0.10.16 ± 0.030.80 ± 0.080.81 ± 0.095.0614.7%
10.15 ± 0.020.65 ± 0.070.52 ± 0.063.4745.3%
100.14 ± 0.010.40 ± 0.050.21 ± 0.031.5077.9%
500.15 ± 0.020.31 ± 0.040.12 ± 0.020.8087.4%

Data are presented as mean ± standard deviation from a representative experiment performed in triplicate. The percentage of inhibition is calculated relative to the vehicle-treated control.

Experimental Protocols

Materials and Reagents
  • Human fibroblasts (e.g., X-ALD patient-derived or control cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Boron trifluoride (BF₃) in methanol (14%)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Internal standard (e.g., C23:0 or deuterated VLCFAs)

  • GC-MS system with a suitable column (e.g., DB-1ms)

Cell Culture and Treatment
  • Culture human fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, prepare working solutions of this compound in a complete cell culture medium at the desired final concentrations (e.g., 0.1, 1, 10, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Aspirate the existing culture medium from the cells and wash once with sterile PBS.

  • Add the prepared working solutions of this compound or vehicle control to the respective wells.

  • Incubate the cells for 48-72 hours.

Lipid Extraction (Folch Method)
  • After the treatment period, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by trypsinization and pellet them by centrifugation.

  • Add a known amount of internal standard to the cell pellet.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the cell pellet and vortex vigorously.

  • Add 0.4 mL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Evaporate the solvent under a stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

  • Heat the sample at 100°C for 10 minutes.

  • Cool the sample and add 2 mL of 14% BF₃ in methanol.

  • Heat at 100°C for another 5 minutes.

  • Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

GC-MS Analysis
  • Inject the FAME sample into the GC-MS.

  • Use a suitable temperature program to separate the FAMEs based on their chain length. A typical program might be: initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, then ramp to 320°C at 5°C/min and hold for 10 minutes.

  • Identify and quantify the peaks corresponding to C22:0, C24:0, and C26:0 FAMEs by comparing their retention times and mass spectra to known standards.

  • Normalize the peak areas of the target VLCFAs to the peak area of the internal standard.

  • Calculate the concentration of each VLCFA relative to the total protein content of the cell pellet.

Mandatory Visualizations

VLCFA_Elongation_Pathway cluster_ER Endoplasmic Reticulum Malonyl_CoA Malonyl-CoA ELOVL1 ELOVL1 (Elongase) Malonyl_CoA->ELOVL1 Fatty_Acyl_CoA Fatty Acyl-CoA (C_n) Fatty_Acyl_CoA->ELOVL1 Elongated_Acyl_CoA Elongated Acyl-CoA (C_n+2) VLCFA_CoA VLCFA-CoA (≥C22) Elongated_Acyl_CoA->VLCFA_CoA Multiple Cycles ELOVL1->Elongated_Acyl_CoA This compound This compound This compound->ELOVL1 Inhibition caption VLCFA Elongation Pathway and Inhibition by this compound

Caption: VLCFA Elongation Pathway and Inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis arrow arrow A Seed Fibroblasts B Treat with this compound / Vehicle A->B C Incubate (48-72h) B->C D Harvest Cells C->D E Lipid Extraction (Folch) D->E F Derivatization to FAMEs E->F G GC-MS Analysis F->G H Data Quantification G->H caption Experimental Workflow for this compound Cell-Based Assay

Caption: Experimental Workflow for this compound Cell-Based Assay.

References

Application Notes and Protocols for Indanofan Treatment in Plant Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanofan is a selective herbicide utilized primarily for the control of annual weeds in rice and turf cultivation.[1] Its unique chemical structure, featuring an indan-1,3-dione and a 2-phenyl substituted oxirane moiety, contributes to its herbicidal activity.[1] This document provides detailed application notes and protocols for the experimental design of plant studies involving this compound, focusing on its mechanism of action, efficacy evaluation, and physiological effects.

Mechanism of Action

The primary mode of action of this compound is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2] Specifically, it targets the elongase enzyme system responsible for the extension of fatty acid chains beyond C18.[2] VLCFAs are crucial components of various cellular structures, including the cuticle, suberin, and cell membranes, and are involved in numerous developmental processes.[3][4][5] Inhibition of VLCFA synthesis disrupts these functions, leading to stunted growth and eventual death of susceptible plant species.

I. Efficacy and Selectivity Studies

A. Objective

To determine the herbicidal efficacy of this compound on target weed species, such as Echinochloa crus-galli (barnyardgrass), and to assess its selectivity and potential phytotoxicity on crop species like rice (Oryza sativa).

B. Experimental Design

A randomized complete block design (RCBD) is recommended for greenhouse and field trials to minimize the effects of environmental gradients.

  • Treatments:

    • This compound at various application rates (e.g., 0.075, 0.15, 0.30 kg a.i./ha).[1]

    • A positive control (another registered herbicide for the target weed).

    • An untreated negative control.

  • Replicates: A minimum of four replicates for each treatment.

  • Plant Material: Target weed species (Echinochloa crus-galli) and the crop species (e.g., rice, variety 'NSIC RC 218 SR').

  • Growth Conditions: Standard greenhouse conditions (e.g., 28°C/22°C day/night temperature, 16-hour photoperiod) or field conditions representative of the target environment.

C. Experimental Protocol: Whole-Plant Efficacy Assay
  • Plant Propagation: Sow seeds of the target weed and crop species in pots filled with a standard potting mix.

  • Treatment Application: Apply this compound at the 2-3 leaf stage of the weeds using a calibrated sprayer to ensure uniform coverage.

  • Data Collection:

    • Visual Injury Assessment: Score phytotoxicity at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = complete death).

    • Biomass Reduction: At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis: Calculate the Growth Reduction (GR₅₀) or Effective Dose (ED₅₀) values, which represent the this compound concentration causing a 50% reduction in plant growth or survival, respectively.

D. Expected Quantitative Data
TreatmentApplication Rate (kg a.i./ha)Echinochloa crus-galli Visual Injury (%) at 21 DATEchinochloa crus-galli Dry Biomass Reduction (%)Rice Visual Injury (%) at 21 DAT
Untreated Control0000
This compound0.07575-8570-800-5
This compound0.1590-10085-950-5
This compound0.30100>955-10
Positive ControlManufacturer's recommended rateVariesVariesVaries

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary depending on experimental conditions.

II. Mechanism of Action Studies: VLCFA Inhibition

A. Objective

To confirm the inhibitory effect of this compound on VLCFA synthesis in a susceptible plant species.

B. Experimental Protocol: In Vitro VLCFA Elongase Assay

This protocol is adapted from established methods for assaying VLCFA elongase activity.

  • Microsome Isolation:

    • Germinate seeds of a susceptible species (e.g., leek, Allium porrum) in the dark.

    • Homogenize etiolated seedlings in an extraction buffer.

    • Centrifuge the homogenate to pellet cellular debris.

    • Isolate the microsomal fraction from the supernatant by ultracentrifugation.

  • Elongase Assay:

    • Incubate the microsomal fraction with a reaction mixture containing [2-¹⁴C]malonyl-CoA, a fatty acyl-CoA starter (e.g., stearoyl-CoA or arachidoyl-CoA), NADPH, and varying concentrations of this compound.

    • Incubate the reaction at 30°C for a defined period.

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a saponification agent.

    • Extract the fatty acids after acidification.

    • Analyze the radiolabeled fatty acids by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis: Quantify the incorporation of ¹⁴C into VLCFAs and calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the elongase activity).

C. Expected Quantitative Data
This compound Concentration (µM)VLCFA Synthesis (% of Control)
0 (Control)100
0.0180-90
0.150-60
110-20
10<5

Note: The data presented in this table are hypothetical and for illustrative purposes.

III. Physiological and Biochemical Effects

A. Objective

To investigate the secondary physiological and biochemical effects of this compound treatment, including impacts on photosynthesis and oxidative stress.

B. Experimental Protocol: Chlorophyll (B73375) Content Measurement
  • Sample Collection: Collect leaf discs from both this compound-treated and control plants at various time points after treatment.

  • Pigment Extraction:

  • Spectrophotometric Analysis:

    • Measure the absorbance of the supernatant at 663 nm and 645 nm for acetone extracts, or 665.2 nm and 652 nm for methanol extracts.[6][7]

    • Calculate the concentrations of chlorophyll a and chlorophyll b using established equations.

C. Experimental Protocol: Reactive Oxygen Species (ROS) Measurement
  • Sample Preparation: Homogenize fresh leaf tissue from treated and control plants in a suitable buffer.

  • Hydrogen Peroxide (H₂O₂) Assay:

    • React the plant extract with a reagent solution (e.g., potassium iodide) that produces a colored product in the presence of H₂O₂.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 390 nm).

  • Superoxide Radical (O₂⁻) Assay:

    • Use a method based on the reduction of nitroblue tetrazolium (NBT) to formazan (B1609692) by O₂⁻.

    • Measure the absorbance of the formazan product at 560 nm.

D. Expected Quantitative Data
TreatmentTime After Treatment (hours)Total Chlorophyll Content (mg/g FW)Hydrogen Peroxide Content (µmol/g FW)Superoxide Radical Production (nmol/min/g FW)
Control242.5 ± 0.25.0 ± 0.510.0 ± 1.0
This compound242.2 ± 0.38.0 ± 0.715.0 ± 1.5
Control722.6 ± 0.25.2 ± 0.610.5 ± 1.2
This compound721.5 ± 0.415.0 ± 1.225.0 ± 2.0

Note: The data presented in this table are hypothetical and for illustrative purposes. FW = Fresh Weight.

IV. Signaling Pathways and Logical Relationships

The inhibition of VLCFA synthesis by this compound is expected to trigger a cascade of downstream events leading to plant death. While the complete signaling pathway is not fully elucidated, a putative pathway can be proposed based on the known functions of VLCFAs and the general plant stress responses.

A. Putative Signaling Pathway of this compound Action

Indanofan_Signaling_Pathway cluster_downstream Downstream Effects of Inhibition This compound This compound VLCFA_Elongase VLCFA Elongase Complex This compound->VLCFA_Elongase Inhibits VLCFA_Synthesis VLCFA Synthesis VLCFA_Elongase->VLCFA_Synthesis Catalyzes Cuticle_Formation Cuticle & Wax Formation Membrane_Integrity Membrane Integrity Cytokinin_Signaling Cytokinin Signaling (Upregulation) VLCFA_Synthesis->Cuticle_Formation Leads to VLCFA_Synthesis->Membrane_Integrity Maintains VLCFA_Synthesis->Cytokinin_Signaling Suppresses Water_Loss Increased Water Loss Cuticle_Formation->Water_Loss Impaired ROS_Production ROS Production Membrane_Integrity->ROS_Production Compromised Cell_Proliferation Uncontrolled Cell Proliferation Cytokinin_Signaling->Cell_Proliferation Leads to Oxidative_Stress Oxidative Stress Cell_Proliferation->Oxidative_Stress Water_Loss->Oxidative_Stress ROS_Production->Oxidative_Stress Cell_Death Cell Death Oxidative_Stress->Cell_Death

Caption: Putative signaling pathway of this compound action in susceptible plants.

B. Experimental Workflow for this compound Efficacy and Physiological Studies

Experimental_Workflow start Start: Plant Propagation (Weed & Crop Species) treatment This compound Application (Varying Concentrations) start->treatment data_collection Data Collection (7, 14, 21 DAT) treatment->data_collection vlcfa_assay VLCFA Elongase Assay (In Vitro) treatment->vlcfa_assay Parallel Study visual_assessment Visual Injury Assessment data_collection->visual_assessment biomass Biomass Measurement data_collection->biomass physiological_assays Physiological & Biochemical Assays data_collection->physiological_assays data_analysis Data Analysis & Interpretation visual_assessment->data_analysis biomass->data_analysis chlorophyll Chlorophyll Content physiological_assays->chlorophyll ros ROS Measurement physiological_assays->ros chlorophyll->data_analysis ros->data_analysis vlcfa_assay->data_analysis end End: Determine Efficacy, MOA, and Physiological Effects data_analysis->end

Caption: General experimental workflow for studying this compound.

V. Conclusion

These application notes and protocols provide a comprehensive framework for designing and conducting experiments to evaluate the herbicidal properties of this compound. By systematically assessing its efficacy, confirming its mechanism of action, and investigating its physiological consequences, researchers can gain a deeper understanding of this herbicide's utility and impact on plant systems. Adherence to sound experimental design and detailed protocols is crucial for generating reliable and reproducible data in the fields of weed science and herbicide development.

References

Application Note: Lipidomics Analysis of Cellular Response to Indanofan Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indanofan is a herbicide known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs).[1] Its mechanism involves the inhibition of the fatty acid elongase enzyme complex, which is crucial for extending fatty acid chains beyond C18.[1][2] Dysregulation of lipid metabolism is implicated in numerous metabolic diseases.[3][4] Lipidomics, the comprehensive analysis of lipids in a biological system, serves as a powerful tool to understand the global effects of compounds like this compound on cellular lipid profiles.[3][5]

This application note provides a detailed protocol for performing a lipidomics analysis on cultured cells treated with this compound. By employing a robust workflow combining liquid chromatography with high-resolution mass spectrometry (LC-MS/MS), this method allows for the precise identification and quantification of hundreds of lipid species. The resulting data can elucidate the primary and secondary effects of this compound on lipid metabolism, offering insights into its mechanism of action and potential off-target effects.

Principle of the Method

The workflow begins with the treatment of a cultured mammalian cell line with this compound. Following treatment, lipids are extracted from the cells using a methyl-tert-butyl ether (MTBE) based method, which is efficient for a wide range of lipid polarities.[6][7] An internal standard mix is spiked into the samples before extraction to enable accurate quantification and to account for variations in extraction efficiency and instrument response.[8]

The extracted lipids are then separated using Ultra-High-Performance Liquid Chromatography (UHPLC) with a C18 reversed-phase column, which separates lipids based on their acyl chain length and degree of unsaturation.[5][6] The separated lipids are detected and identified by a high-resolution tandem mass spectrometer. Data is acquired in both positive and negative ionization modes to ensure comprehensive coverage of different lipid classes.[6] Finally, the acquired data is processed using specialized software to identify and quantify individual lipid species, followed by statistical analysis to determine significant changes induced by this compound treatment.

Mandatory Visualizations

cluster_pathway This compound's Mechanism of Action AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Elongase Fatty Acid Elongase Complex (ELOVL) MalonylCoA->Elongase FattyAcylCoA Fatty Acyl-CoA (e.g., C18:0) FattyAcylCoA->Elongase VLCFA Very-Long-Chain Fatty Acids (VLCFAs > C18) Elongase->VLCFA Elongation Cycles ComplexLipids Incorporation into Complex Lipids (e.g., Ceramides, Sphingolipids) VLCFA->ComplexLipids This compound This compound This compound->Elongase

Caption: this compound inhibits the fatty acid elongase complex, blocking VLCFA synthesis.

Culture 1. Cell Culture (e.g., HepG2 cells) Treatment 2. This compound Treatment (Vehicle vs. This compound) Culture->Treatment Harvest 3. Cell Harvesting (Scraping & Washing) Treatment->Harvest Extraction 4. Lipid Extraction (MTBE Method) Harvest->Extraction LCMS 5. LC-MS/MS Analysis (UPLC-QTOF MS) Extraction->LCMS Processing 6. Data Processing (Peak Picking, Alignment) LCMS->Processing Analysis 7. Statistical Analysis (Identify Significant Lipids) Processing->Analysis

Caption: Overall experimental workflow from cell culture to data analysis.

Detailed Experimental Protocol

Part 1: Cell Culture and this compound Treatment

This protocol is suitable for adherent mammalian cell lines such as HepG2, Huh7, or HEK293, cultured in 6-well plates.

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment. Culture in complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock in complete growth medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Prepare a vehicle control using the same final concentration of DMSO.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control. A minimum of three biological replicates per condition is recommended.

  • Incubation: Return the plates to the incubator for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Place culture plates on ice and aspirate the treatment medium.

    • Wash the cells twice with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).

    • For lipidomics, washing with an ammoniated buffer (e.g., 150 mM ammonium (B1175870) acetate) is recommended to improve compatibility with mass spectrometry.[9]

    • Add 500 µL of ice-cold PBS to each well and detach the cells using a cell scraper.

    • Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

  • Pelleting and Storage: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[10] Discard the supernatant. The cell pellet can be used immediately for lipid extraction or flash-frozen in liquid nitrogen and stored at -80°C. A minimum of 1x10⁶ cells is recommended for sufficient signal.[9][11]

Part 2: Lipid Extraction (MTBE Method)

All extraction steps should be performed on ice using pre-chilled solvents to minimize lipid degradation.[8][12]

  • Sample Preparation: Place the cell pellet tube on ice.

  • Lysis and Standard Spiking: Add 225 µL of ice-cold methanol (B129727) (LC-MS grade) to the cell pellet. Spike the sample with an appropriate volume of a lipid internal standard mixture (e.g., Avanti SPLASH LIPIDOMIX).[8] Vortex vigorously for 1 minute to lyse the cells.

  • MTBE Addition: Add 750 µL of ice-cold MTBE (HPLC grade).[8] Vortex for 10 seconds and then shake for 10 minutes at 4°C in an orbital shaker.

  • Phase Separation: Add 188 µL of ultrapure water to induce phase separation.[8] Vortex for 20 seconds.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.[8] This will result in two distinct phases: a lower aqueous phase and an upper organic phase containing the lipids.

  • Lipid Collection: Carefully collect the upper organic phase (~600-700 µL) and transfer it to a new 1.5 mL tube. Avoid disturbing the protein interface.

  • Drying: Dry the collected organic phase to complete dryness in a speed vacuum concentrator. If a speed vacuum is not available, a gentle stream of nitrogen gas can be used.

  • Reconstitution: Reconstitute the dried lipid film in 100 µL of a solvent suitable for LC-MS analysis (e.g., Isopropanol:Acetonitrile:Water 2:1:1 v/v/v).[10] Vortex thoroughly and transfer the final sample to an autosampler vial with a micro-insert for analysis.

Start Start with Cell Pellet (on ice) AddMethanol Add 225 µL cold MeOH + Internal Standards Start->AddMethanol Vortex1 Vortex 1 min (Lysis) AddMethanol->Vortex1 AddMTBE Add 750 µL cold MTBE Vortex1->AddMTBE Shake Shake 10 min at 4°C AddMTBE->Shake AddWater Add 188 µL H₂O Shake->AddWater Vortex2 Vortex 20 sec AddWater->Vortex2 Centrifuge Centrifuge 14,000 x g 10 min at 4°C Vortex2->Centrifuge Collect Collect Upper Organic Phase Centrifuge->Collect Dry Dry Down (SpeedVac / N₂) Collect->Dry Reconstitute Reconstitute in 100 µL IPA:ACN:H₂O Dry->Reconstitute End Ready for LC-MS/MS Reconstitute->End

Caption: Step-by-step workflow for MTBE-based lipid extraction.

Part 3: LC-MS/MS Analysis

The following parameters are a general guide and should be optimized for the specific instrument used.

  • Chromatography:

    • System: UPLC system (e.g., Waters Acquity, Agilent 1290).

    • Column: A reversed-phase C18 column suitable for lipidomics (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[6]

    • Mobile Phase A: Acetonitrile:Water (60:40 v/v) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.[8]

    • Mobile Phase B: Isopropanol:Acetonitrile:Water (90:9:1 v/v) with 10 mM ammonium formate and 0.1% formic acid.[8]

    • Flow Rate: 0.35 mL/min.[8]

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry:

    • System: High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap, Agilent Q-TOF).[13]

    • Ionization: Electrospray Ionization (ESI), run in separate positive and negative polarity modes.

    • Mass Range: m/z 150-1500.

    • Data Acquisition: Data-Dependent Acquisition (DDA) is commonly used, where the most intense precursor ions in a full scan are selected for fragmentation (MS/MS).

Part 4: Data Processing and Analysis
  • Data Conversion: Convert raw data files to an open format (e.g., .mzXML or .mzML) using tools like MSConvert.

  • Peak Processing: Process the data using open-source software such as MZmine or MS-DIAL.[14] This involves:

    • Peak Picking: Detecting chromatographic peaks.

    • Alignment: Aligning peaks across all samples based on retention time and m/z.

    • Normalization: Normalizing peak intensities to the relevant internal standards for each lipid class.

  • Lipid Identification: Identify lipids by matching the accurate mass and MS/MS fragmentation patterns against spectral libraries and databases such as LIPID MAPS.

  • Statistical Analysis: Export the quantified data matrix for statistical analysis. Perform t-tests or ANOVA to identify lipids that are significantly different between the vehicle control and this compound-treated groups. A volcano plot can be used to visualize lipids with both statistical significance (p-value) and a large magnitude of change (fold change).

Data Presentation

Quantitative results should be summarized in clear, structured tables for easy comparison.

Table 1: Example of Quantitative Lipidomics Data after this compound Treatment This table presents hypothetical data for illustrative purposes.

Lipid ClassLipid SpeciesAverage Intensity (Control)Average Intensity (this compound 10 µM)Fold Changep-value
CeramideCer(d18:1/24:0)1.50E+074.50E+060.30<0.001
CeramideCer(d18:1/26:0)8.20E+061.97E+060.24<0.001
PhosphatidylcholinePC(16:0/18:1)9.80E+089.50E+080.970.652
PhosphatidylcholinePC(18:0/20:4)5.40E+085.60E+081.040.511
TriglycerideTG(16:0/18:1/18:2)2.10E+092.90E+091.380.045
TriglycerideTG(18:1/18:1/18:1)1.50E+092.25E+091.500.031
Fatty AcidFA(24:0)4.30E+061.20E+060.28<0.001
Fatty AcidFA(26:0)2.10E+064.80E+050.23<0.001

Table 2: Key LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnUPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase AACN:H₂O (60:40) + 10mM Amm. Formate + 0.1% FA
Mobile Phase BIPA:ACN:H₂O (90:9:1) + 10mM Amm. Formate + 0.1% FA
Gradient15% to 99% B over 25 minutes
Flow Rate0.35 mL/min
Column Temperature55°C
Mass Spectrometry
Ionization ModeESI Positive & Negative
Scan Range (MS1)150 - 1500 m/z
Resolution (MS1)70,000
Resolution (MS2)17,500
Collision EnergyStepped NCE (20, 30, 40)

Conclusion

This protocol provides a comprehensive and robust workflow for investigating the effects of this compound on the cellular lipidome. By detailing each step from cell culture to data analysis, researchers can effectively apply this methodology to uncover novel insights into the metabolic consequences of inhibiting VLCFA synthesis. The resulting high-quality lipidomics data will be invaluable for understanding the broader biological impact of this compound and similar compounds, aiding in drug development and safety assessment.

References

Application Note and Protocol for the Enantioselective Separation of Indanofan for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indanofan is a chiral herbicide that has demonstrated effective control of various annual weeds.[1] Like many chiral agrochemicals, the biological activity of this compound is often stereoselective, with one enantiomer exhibiting significantly higher herbicidal efficacy than the other. This enantioselectivity arises from the specific interactions between the chiral herbicide molecule and its biological target. For this compound, the mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[2]

The differential activity of enantiomers makes their separation crucial for various research and development applications, including:

  • Accurate Bioassays: Evaluating the intrinsic activity of each enantiomer to understand the true herbicidal potential.

  • Regulatory Submissions: Providing data on the activity and fate of individual enantiomers to meet regulatory requirements.

  • Development of Enantioenriched Products: Focusing on the more active enantiomer can lead to more effective and environmentally friendly products with reduced active ingredient application rates.

This application note provides a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), a widely used and effective technique for resolving chiral compounds.[3][4] The protocol is intended for researchers, scientists, and drug development professionals requiring enantiomerically pure samples of this compound for subsequent bioassays.

Bioactivity of this compound Enantiomers

Studies have shown that the herbicidal activity of this compound is primarily attributed to the (S)-enantiomer. The (S)-enantiomer is a potent inhibitor of the elongase enzyme involved in the biosynthesis of VLCFAs. In contrast, the (R)-enantiomer exhibits almost no inhibitory activity.

The inhibitory activity is quantified by the I50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The I50 values for the enantiomers and the racemate of this compound are summarized in the table below.

CompoundI50 for C18:0 ElongationI50 for C20:0 Elongation
(S)-Indanofan~2 x 10⁻⁸ M~2 x 10⁻⁸ M
(R)-Indanofan>10⁻³ M>10⁻³ M
(RS)-Indanofan (Racemate)~5 x 10⁻⁸ M~5 x 10⁻⁸ M

Data sourced from Kato, S., et al. (2005). Inhibitory activity of this compound and its enantiomers on biosynthesis of very-long-chain fatty acids. Journal of Pesticide Science, 30(1), 7-10.

As the data indicates, the (S)-enantiomer is approximately 2.5 times more active than the racemic mixture, while the (R)-enantiomer is essentially inactive. This significant difference in bioactivity underscores the importance of separating the enantiomers for accurate biological evaluation.

Experimental Protocol: Chiral HPLC Separation of this compound

This protocol describes a method for the analytical and semi-preparative chiral separation of this compound enantiomers. The selection of a suitable chiral stationary phase (CSP) is critical for achieving successful enantioseparation. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.

Materials and Reagents:

  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Chiral HPLC column (e.g., a polysaccharide-based CSP such as Chiralcel® OD-H or a similar column)

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in isopropanol.

    • From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase.

    • Filter the working standard solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). The optimal ratio may need to be adjusted based on the specific column and system to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Separation and Analysis:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared this compound standard solution.

    • Monitor the chromatogram for the separation of the two enantiomer peaks.

    • The elution order of the enantiomers ((R) or (S) eluting first) needs to be determined using an enantiomerically pure standard if available, or by collecting the fractions and determining their optical rotation.

  • Semi-Preparative Scale-Up (Optional):

    • For the isolation of individual enantiomers for bioassays, the method can be scaled up to a semi-preparative or preparative HPLC system with a larger dimension column.

    • The flow rate and injection volume should be adjusted according to the column dimensions.

    • Collect the fractions corresponding to each enantiomer peak.

    • Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.

    • Confirm the enantiomeric purity of the isolated fractions by re-injecting them into the analytical chiral HPLC system.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation and bioassay of this compound enantiomers.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Separation cluster_analysis Analysis & Collection cluster_bioassay Bioassay racemic Racemic this compound standard Prepare Standard Solution racemic->standard bioassay_rac Bioassay of Racemate racemic->bioassay_rac hplc Inject into HPLC standard->hplc separation Enantiomer Separation hplc->separation detect UV Detection separation->detect collect_s Collect (S)-Enantiomer detect->collect_s collect_r Collect (R)-Enantiomer detect->collect_r bioassay_s Bioassay of (S)-Enantiomer collect_s->bioassay_s bioassay_r Bioassay of (R)-Enantiomer collect_r->bioassay_r G acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa fatty_acid Fatty Acid (C16/C18) malonyl_coa->fatty_acid elongase Elongase Enzyme Complex fatty_acid->elongase vlcfa VLCFA (>C18) elongase->vlcfa Elongation s_this compound (S)-Indanofan s_this compound->elongase Inhibition

References

Application Notes and Protocols for Indanofan Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanofan is a selective herbicide belonging to the HRAC Group K3, primarily used for weed control in rice and turf cultivation.[1] Its mode of action involves the inhibition of very long-chain fatty acid (VLCFA) synthesis in susceptible plant species. Proper preparation and storage of this compound stock solutions are critical for accurate and reproducible experimental results in herbicidal research and development. This document provides detailed protocols for the preparation and storage of this compound stock solutions, along with relevant technical data and safety precautions.

Physicochemical Properties and Solubility

This compound is a colorless crystalline solid.[2] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₁₇ClO₃[3][4]
Molecular Weight340.8 g/mol [3][4]
Physical StateColorless crystals[2]
Water Solubility (20°C, pH 7)17.1 mg/L[2]
Organic Solvent Solubility (20°C)10800 mg/L (10.8 mg/mL)[2]

Recommended Solvents and Storage Conditions

For the preparation of this compound stock solutions, the following solvents are recommended based on available data and general laboratory practice. Storage conditions are crucial for maintaining the stability of the compound.

Table 2: Recommended Solvents and Storage Conditions for this compound Stock Solutions

SolventRecommended ConcentrationStorage TemperatureLight ConditionsShelf Life (estimated)
Acetonitrile (B52724)100 µg/mL - 1 mg/mL4°CProtect from light (amber vials)Several months
AcetoneUp to 1 mg/mL>5°C (refrigeration recommended)Protect from light (amber vials)Several months
DMSOTo be determined empirically-20°CProtect from light (amber vials)Up to a year (with proper storage)
Ethanol (B145695)To be determined empirically-20°CProtect from light (amber vials)Up to a year (with proper storage)

Note: The shelf life is an estimation based on general stability of pesticides in organic solvents. It is highly recommended to perform periodic quality control checks, especially for long-term storage. For sensitive applications, preparing fresh solutions is the best practice.

Experimental Protocols

Protocol for Preparation of a 1 mg/mL this compound Stock Solution in Acetonitrile

Materials:

  • This compound (solid)

  • Acetonitrile (HPLC grade or equivalent)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Spatula

  • Pipettes

  • Vortex mixer or sonicator

  • Amber glass vials with screw caps

Procedure:

  • Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Weighing: Accurately weigh 10 mg of solid this compound using an analytical balance and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add a small volume of acetonitrile (approximately 5-7 mL) to the volumetric flask.

  • Mixing: Gently swirl the flask to dissolve the this compound. If necessary, use a vortex mixer at a moderate speed or a sonicator for a few minutes to ensure complete dissolution.

  • Volume Adjustment: Once the solid is completely dissolved, add acetonitrile to the volumetric flask until the meniscus reaches the 10 mL mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, labeled amber glass vials to avoid repeated freeze-thaw cycles and exposure to light. Store the vials at 4°C.

Protocol for Preparation of Working Solutions

Working solutions for experiments can be prepared by diluting the stock solution with the appropriate solvent or culture medium.

Example: Preparation of a 10 µg/mL working solution:

  • Take 100 µL of the 1 mg/mL this compound stock solution.

  • Add it to 9.9 mL of the desired solvent or medium in a sterile tube.

  • Mix thoroughly by vortexing.

Diagrams

Signaling Pathway

This compound is classified as a Group K3 herbicide by the Herbicide Resistance Action Committee (HRAC).[2] Its mode of action is the inhibition of very long-chain fatty acid (VLCFA) synthesis. VLCFAs are essential components of various cellular structures and signaling molecules in plants.

Indanofan_Signaling_Pathway cluster_VLCFA VLCFA Synthesis Pathway cluster_downstream Downstream Effects Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty_Acid_Elongase_Complex Fatty Acid Elongase (FAE) Complex Malonyl-CoA->Fatty_Acid_Elongase_Complex Condensation VLCFAs Very Long-Chain Fatty Acids (>C18) Fatty_Acid_Elongase_Complex->VLCFAs Elongation Cycles Disrupted_Membrane_Function Disrupted Membrane Function VLCFAs->Disrupted_Membrane_Function This compound This compound This compound->Fatty_Acid_Elongase_Complex Inhibition Inhibited_Cell_Division Inhibited Cell Division & Growth Disrupted_Membrane_Function->Inhibited_Cell_Division Plant_Death Plant Death Inhibited_Cell_Division->Plant_Death Indanofan_Experimental_Workflow cluster_prep Stock Solution Preparation cluster_exp Dose-Response Experiment A Weigh this compound B Dissolve in Solvent (e.g., Acetonitrile) A->B C Adjust to Final Volume B->C D Aliquot and Store at 4°C C->D E Prepare Serial Dilutions (Working Solutions) D->E Use Stock Solution F Treat Plant Cells/Seedlings E->F G Incubate under Controlled Conditions F->G H Assess Phenotypic Effects (e.g., growth inhibition, mortality) G->H I Data Analysis (e.g., IC50 determination) H->I

References

Application Note: A Robust LC-MS/MS Method for the Quantification of Indanofan in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of the herbicide Indanofan in human plasma. The protocol utilizes a straightforward protein precipitation extraction procedure, providing good recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This proposed method is intended to be a template for researchers and would require validation according to regulatory guidelines.

Introduction

This compound is a herbicide used for the control of a variety of weeds.[1] With the widespread use of such agrochemicals, it is crucial to have reliable analytical methods to assess human exposure and conduct pharmacokinetic studies. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for quantifying trace levels of xenobiotics in complex biological matrices.[2][3] This document provides a detailed protocol for a proposed LC-MS/MS method for the quantification of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): this compound-d4 (proposed, or a structurally similar compound with no endogenous presence)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma

Instrumentation
  • HPLC System: A system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

Standard Solutions

Stock solutions of this compound and the internal standard (IS) are prepared in methanol. Working solutions are prepared by diluting the stock solutions in a mixture of acetonitrile and water. Calibration standards and quality control (QC) samples are prepared by spiking drug-free human plasma with the appropriate working solutions.

Sample Preparation

A protein precipitation method is employed for sample extraction:[3]

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

The following are proposed starting conditions and would require optimization:

Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Program Start at 10% B, linear gradient to 95% B over 5 min, hold for 2 min, return to 10% B and re-equilibrate.

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined empirically
This compound (Proposed) Q1: 341.1 m/z -> Q3: [Product Ion 1], [Product Ion 2]
IS (Proposed) Q1: 345.1 m/z -> Q3: [Product Ion 1], [Product Ion 2]
Dwell Time 100 ms
Collision Energy To be optimized for each transition

Method Validation (Proposed Acceptance Criteria)

A full method validation should be performed in accordance with regulatory guidelines. The following table summarizes the proposed parameters and their acceptance criteria.

Validation ParameterProposed Acceptance Criteria
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with accuracy within ±20% and precision ≤ 20%.
Accuracy and Precision Intra- and inter-day precision (RSD%) ≤ 15% (≤ 20% at LLOQ).Intra- and inter-day accuracy (% bias) within ±15% (±20% at LLOQ).
Recovery Consistent and reproducible recovery of the analyte and internal standard.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability Analyte stability to be evaluated under various conditions: freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C. Analyte concentration should be within ±15% of the nominal concentration.

Data Presentation

The following table is a template for summarizing the quantitative data upon method validation.

ParameterThis compound
Linearity Range e.g., 1 - 1000 ng/mL
Correlation Coefficient (r²) e.g., > 0.995
LLOQ e.g., 1 ng/mL
Intra-day Precision (RSD%) e.g., < 10%
Inter-day Precision (RSD%) e.g., < 12%
Intra-day Accuracy (% Bias) e.g., -5% to +8%
Inter-day Accuracy (% Bias) e.g., -7% to +6%
Mean Recovery (%) e.g., 85%
Matrix Effect (%) e.g., < 15%

Experimental Workflow Visualization

experimental_workflow sample_collection Plasma Sample Collection is_spiking Internal Standard Spiking sample_collection->is_spiking protein_precipitation Protein Precipitation (Acetonitrile) is_spiking->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.

Conclusion

This application note outlines a proposed LC-MS/MS method for the quantification of this compound in human plasma. The described sample preparation and analytical conditions provide a solid foundation for developing a fully validated method suitable for bioanalytical applications. The high sensitivity and selectivity of this approach would make it a valuable tool for researchers in environmental health and toxicology.

References

Application Notes and Protocols: In Vitro Enzyme Inhibition Assay Using Indanofan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanofan is a selective herbicide recognized for its potent inhibitory effects on the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants.[1] Its mechanism of action involves the direct inhibition of the elongase enzyme system, a critical component in the extension of fatty acid chains beyond C18.[1] This document provides a detailed protocol for an in vitro enzyme inhibition assay to characterize the inhibitory activity of this compound and its analogs against VLCFA elongase. The presented methodologies are designed for researchers in agrochemical development, plant biochemistry, and lipid metabolism.

Principle of the Assay

The in vitro enzyme inhibition assay for this compound quantifies its ability to block the activity of the fatty acid elongase complex. This is achieved by measuring the incorporation of a radiolabeled two-carbon donor, [2-¹⁴C]-malonyl-CoA, onto an acyl-CoA primer such as stearoyl-CoA (C18:0) or arachidoyl-CoA (C20:0). The reaction is catalyzed by a microsomal fraction containing the elongase enzymes. The degree of inhibition is determined by comparing the amount of radiolabeled VLCFA products in the presence and absence of this compound.

Quantitative Data Summary

The inhibitory activity of this compound and its enantiomers on the elongation of stearoyl-CoA and arachidoyl-CoA in leek microsomes is summarized below. The (S)-enantiomer of this compound demonstrates significantly greater inhibitory potency compared to the (R)-enantiomer and the racemic mixture.

CompoundSubstrateIC₅₀ (µM)
(S)-IndanofanStearoyl-CoA (C18:0)0.03
(RS)-Indanofan (racemate)Stearoyl-CoA (C18:0)0.08
(R)-IndanofanStearoyl-CoA (C18:0)> 10
(S)-IndanofanArachidoyl-CoA (C20:0)0.04
(RS)-Indanofan (racemate)Arachidoyl-CoA (C20:0)0.12
(R)-IndanofanArachidoyl-CoA (C20:0)> 10

Experimental Protocols

Preparation of Microsomes from Leek Seedlings

This protocol outlines the isolation of the microsomal fraction containing the VLCFA elongase enzyme system from leek (Allium porrum) seedlings.

Materials:

  • Leek seeds

  • Vermiculite (B1170534)

  • Grinding buffer (0.1 M potassium phosphate (B84403) pH 7.2, 0.5 M sucrose, 1 mM EDTA, 1 mM DTT)

  • Centrifuge tubes

  • Homogenizer

  • Ultracentrifuge

  • Bradford reagent for protein quantification

Procedure:

  • Germinate leek seeds in vermiculite in the dark for 7-10 days.

  • Harvest the etiolated seedlings and wash with deionized water.

  • Homogenize the seedlings in ice-cold grinding buffer (3 mL/g of tissue).

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove cell debris.

  • Transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 1 hour at 4°C.

  • Discard the supernatant. The resulting pellet is the microsomal fraction.

  • Resuspend the microsomal pellet in a minimal volume of grinding buffer.

  • Determine the protein concentration using the Bradford assay.

  • Aliquot the microsomal suspension and store at -80°C until use.

In Vitro VLCFA Elongase Inhibition Assay

This protocol describes the enzymatic assay to measure the inhibitory effect of this compound on VLCFA elongation.

Materials:

  • Microsomal preparation (from Protocol 1)

  • Assay buffer (0.1 M potassium phosphate pH 7.2, 1 mM NADPH, 1 mM NADH, 5 mM ATP, 0.5 mM Coenzyme A)

  • Stearoyl-CoA or Arachidoyl-CoA solution (10 mM in water)

  • [2-¹⁴C]-malonyl-CoA (specific activity 50-60 mCi/mmol)

  • This compound stock solution (in DMSO)

  • Reaction tubes

  • Water bath

  • Stopping solution (60% KOH)

  • Petroleum ether

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the desired concentration of this compound (or DMSO for the control). It is recommended to test a range of this compound concentrations to determine the IC₅₀.

  • Add the microsomal preparation to the reaction mixture (final protein concentration of 100-200 µg/mL).

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the acyl-CoA primer (final concentration 100 µM) and [2-¹⁴C]-malonyl-CoA (final concentration 20 µM, ~0.5 µCi).

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding 200 µL of 60% KOH.

  • Saponify the lipids by heating at 80°C for 1 hour.

  • Cool the tubes and acidify the mixture with concentrated HCl.

  • Extract the fatty acids by adding 1 mL of petroleum ether and vortexing.

  • Centrifuge briefly to separate the phases.

  • Transfer the upper organic phase to a scintillation vial.

  • Evaporate the solvent and add scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

VLCFA Biosynthesis Pathway and Site of this compound Inhibition

VLCFA_Biosynthesis cluster_elongation_cycle Fatty Acid Elongation Cycle (in ER) Acyl_CoA Acyl-CoA (Cn) KCS β-ketoacyl-CoA synthase (KCS) Acyl_CoA->KCS + Malonyl-CoA Ketoacyl_CoA β-ketoacyl-CoA KCS->Ketoacyl_CoA KCR β-ketoacyl-CoA reductase (KCR) Ketoacyl_CoA->KCR NAD(P)H Hydroxyacyl_CoA β-hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD β-hydroxyacyl-CoA dehydratase (HCD) Hydroxyacyl_CoA->HCD Enoyl_CoA trans-2,3-enoyl-CoA HCD->Enoyl_CoA ECR enoyl-CoA reductase (ECR) Enoyl_CoA->ECR NAD(P)H Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) ECR->Elongated_Acyl_CoA VLCFAs VLCFAs (C20-C34) Elongated_Acyl_CoA->VLCFAs Further Elongation or Modification This compound This compound This compound->KCS Inhibits Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Microsome_Prep 1. Microsome Preparation Reaction_Setup 3. Reaction Setup (Microsomes, Buffer, this compound) Microsome_Prep->Reaction_Setup Reagent_Prep 2. Reagent Preparation Reagent_Prep->Reaction_Setup Pre_incubation 4. Pre-incubation (30°C, 5 min) Reaction_Setup->Pre_incubation Reaction_Start 5. Reaction Initiation (+ Acyl-CoA, [14C]Malonyl-CoA) Pre_incubation->Reaction_Start Incubation 6. Incubation (30°C, 30 min) Reaction_Start->Incubation Reaction_Stop 7. Reaction Stoppage (+ KOH) Incubation->Reaction_Stop Saponification 8. Saponification (80°C, 1 hr) Reaction_Stop->Saponification Extraction 9. Fatty Acid Extraction Saponification->Extraction Quantification 10. Scintillation Counting Extraction->Quantification Data_Analysis 11. Data Analysis (IC50 Determination) Quantification->Data_Analysis

References

Application of Indanofan in Studying Membrane Composition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Indanofan is a selective inhibitor of the elongase enzyme system responsible for the biosynthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of C20 or longer.[1] These VLCFAs are crucial components of cellular membranes, contributing to the structure and function of specialized domains like lipid rafts and influencing overall membrane fluidity and organization. By inhibiting the synthesis of VLCFAs, this compound can be utilized as a powerful research tool to investigate the specific roles of these lipids in membrane composition, structure, and function. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in studying the impact of VLCFA depletion on cellular membranes.

Mechanism of Action

This compound acts by inhibiting the fatty acid elongase, a key enzyme in the multi-step process of elongating fatty acid chains.[1] This inhibition leads to a decrease in the cellular pool of VLCFAs, which would otherwise be incorporated into various lipid species, including phospholipids (B1166683) and sphingolipids, within cellular membranes. The depletion of VLCFAs is hypothesized to alter the biophysical properties of the membrane, such as thickness, fluidity, and the stability of lipid rafts. This alteration can, in turn, affect the function of membrane-associated proteins and signaling pathways.

Quantitative Data

ParameterValueSpecies/SystemReference
Target Very-long-chain fatty acid (VLCFA) elongaseAllium porrum (leek) microsomes[1]
Effect Inhibition of stearoyl- or arachidoyl-CoA elongationAllium porrum (leek) microsomes[1]

Diagrams

Indanofan_Mechanism cluster_synthesis VLCFA Biosynthesis Pathway cluster_membrane Membrane Integration cluster_effects Downstream Effects Fatty Acid Precursors Fatty Acid Precursors Fatty Acid Elongase Fatty Acid Elongase Fatty Acid Precursors->Fatty Acid Elongase Substrate VLCFAs VLCFAs Fatty Acid Elongase->VLCFAs Elongation Cellular Membranes Cellular Membranes VLCFAs->Cellular Membranes Incorporation This compound This compound This compound->Fatty Acid Elongase Inhibition Altered Membrane Composition Altered Membrane Composition Cellular Membranes->Altered Membrane Composition Depletion of VLCFAs Changes in Membrane Properties Changes in Membrane Properties Altered Membrane Composition->Changes in Membrane Properties Altered Protein Function Altered Protein Function Changes in Membrane Properties->Altered Protein Function Changes in Signaling Changes in Signaling Altered Protein Function->Changes in Signaling Experimental_Workflow Start Start Cell_Culture Culture Cells to 70-80% Confluency Start->Cell_Culture Cell_Seeding Seed Cells for Experiment Cell_Culture->Cell_Seeding Indanofan_Treatment Treat with this compound (and Vehicle Control) Cell_Seeding->Indanofan_Treatment Incubation Incubate for 24-72 hours Indanofan_Treatment->Incubation Harvest_Cells Harvest Cells for Analysis Incubation->Harvest_Cells Analysis Downstream Analysis Harvest_Cells->Analysis Lipidomics Lipidomics Analysis Analysis->Lipidomics Membrane_Fluidity Membrane Fluidity Assay Analysis->Membrane_Fluidity Protein_Analysis Membrane Protein Analysis Analysis->Protein_Analysis End End Lipidomics->End Membrane_Fluidity->End Protein_Analysis->End Logical_Relationship This compound This compound Inhibition_of_VLCFA_Elongase Inhibition of VLCFA Elongase This compound->Inhibition_of_VLCFA_Elongase Reduced_VLCFA_Levels Reduced Cellular VLCFA Levels Inhibition_of_VLCFA_Elongase->Reduced_VLCFA_Levels Altered_Membrane_Composition Altered Membrane Lipid Composition Reduced_VLCFA_Levels->Altered_Membrane_Composition Changes_in_Membrane_Properties Changes in Membrane Biophysical Properties (e.g., Fluidity, Thickness, Curvature) Altered_Membrane_Composition->Changes_in_Membrane_Properties Functional_Consequences Functional Consequences Changes_in_Membrane_Properties->Functional_Consequences Altered_Protein_Function Altered Membrane Protein Function Functional_Consequences->Altered_Protein_Function Modified_Signaling_Pathways Modified Cellular Signaling Functional_Consequences->Modified_Signaling_Pathways Changes_in_Cellular_Processes Changes in Cellular Processes (e.g., Trafficking, Adhesion) Functional_Consequences->Changes_in_Cellular_Processes

References

Protocol for Testing Indanofan Efficacy on Different Weed Species

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Indanofan is a herbicide utilized for the management of annual weeds in rice and turf cultivation.[1] Its mode of action involves the inhibition of the elongase enzyme responsible for the biosynthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with an alkyl chain longer than 18 carbon atoms.[2] This disruption of VLCFA production leads to the cessation of seedling shoot growth and, ultimately, the death of susceptible weed species. These application notes provide a comprehensive protocol for evaluating the efficacy of this compound on a variety of weed species, encompassing both greenhouse and field trial methodologies.

Mechanism of Action

This compound targets and inhibits the VLCFA elongase enzyme complex located in the endoplasmic reticulum. This enzyme system is crucial for the elongation of fatty acid chains, a fundamental process for the formation of various cellular components, including cuticular waxes and certain lipids. By inhibiting this enzyme, this compound disrupts the normal development of seedling shoots, leading to stunted growth and preventing their emergence.[2][3]

Spectrum of Activity

Published research has demonstrated that this compound provides excellent control of key grassy weeds in rice, specifically Echinochloa oryzicola and Echinochloa crus-galli. Effective control is achieved at application rates of 0.15 kg active ingredient per hectare (kg a.i./ha) when applied from pre-emergence up to the 3.0 leaf stage of the weeds, with no reported injury to transplanted rice.[1] Further studies have shown strong activity against Digitaria ciliaris and Echinochloa oryzicola at a rate of 1 kg a.i./ha in greenhouse tests.[2]

Data Presentation

A critical aspect of herbicide efficacy testing is the quantitative assessment of its impact on different weed species. This is often expressed as the Growth Reduction 50 (GR₅₀) or Effective Dose 50 (ED₅₀), which represents the herbicide concentration required to inhibit weed growth by 50%. The following tables are designed to summarize such quantitative data for this compound across a range of common weed species found in rice and turf.

Table 1: Efficacy of this compound on Common Rice Weed Species (Greenhouse Bioassay)

Weed SpeciesCommon NameGrowth Stage at ApplicationThis compound GR₅₀ (g a.i./ha)95% Confidence Interval
Echinochloa crus-galliBarnyardgrass2-3 leafData not availableData not available
Echinochloa oryzicolaEarly watergrass2-3 leafData not availableData not available
Monochoria vaginalisPickerelweed2-3 leafData not availableData not available
Cyperus difformisSmallflower umbrella sedge2-3 leafData not availableData not available
Fimbristylis miliaceaRicefield fimbry2-3 leafData not availableData not available

Table 2: Efficacy of this compound on Common Turfgrass Weed Species (Greenhouse Bioassay)

Weed SpeciesCommon NameGrowth Stage at ApplicationThis compound GR₅₀ (g a.i./ha)95% Confidence Interval
Digitaria sanguinalisLarge crabgrass2-3 leafData not availableData not available
Eleusine indicaGoosegrass2-3 leafData not availableData not available
Poa annuaAnnual bluegrass2-3 leafData not availableData not available
Trifolium repensWhite clover2-3 leafData not availableData not available
Taraxacum officinaleDandelionRosetteData not availableData not available

Note: The GR₅₀ values in the tables above are placeholders. Specific dose-response studies are required to populate this data.

Experimental Protocols

The following protocols provide detailed methodologies for conducting greenhouse and field trials to determine the efficacy of this compound.

Protocol 1: Greenhouse Dose-Response Bioassay

This protocol is designed to determine the GR₅₀ or ED₅₀ of this compound for various weed species under controlled environmental conditions.

1. Plant Material and Growth Conditions:

  • Weed Species: Obtain certified seeds of the target weed species. Include a known susceptible population as a reference.

  • Growth Medium: Use a standardized potting mix, for example, a mixture of silty loam soil (60%), sand (15%), agriperlite (15%), and peat (10%) by volume.[2]

  • Potting: Sow a predetermined number of seeds (e.g., 5-10) of each weed species into individual pots (e.g., 10 cm diameter) filled with the growth medium.

  • Environmental Conditions: Maintain greenhouse conditions optimal for the growth of the target weeds. A suggested environment is a 16-hour photoperiod, a temperature of 35 ± 5°C, and a relative humidity of 60-75%.[4] Water the plants as needed to maintain soil moisture.

2. Herbicide Application:

  • This compound Preparation: Prepare a stock solution of a commercial formulation of this compound. From this stock, create a series of dilutions to achieve a range of at least seven doses, including a zero-dose control (adjuvant only). The dose range should be selected to bracket the expected GR₅₀ value.

  • Application Timing: Apply the herbicide when the weed seedlings have reached the 2-3 leaf stage.[5]

  • Application Method: Utilize a research track sprayer equipped with a flat-fan nozzle to ensure uniform application. The sprayer should be calibrated to deliver a specific volume (e.g., 450 L/ha) at a constant pressure.[4]

3. Data Collection and Analysis:

  • Visual Assessment: Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete kill).

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of all surviving plants in each pot. Determine the fresh weight immediately. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis: Express the fresh and dry weight data as a percentage of the untreated control. Use a non-linear regression analysis, such as a log-logistic model, to fit the dose-response data and calculate the GR₅₀ or ED₅₀ values and their corresponding 95% confidence intervals.[6]

4. Experimental Design:

  • The experiment should be arranged in a completely randomized design with at least four replications for each treatment (herbicide dose).

Protocol 2: Field Efficacy Trial

This protocol is for evaluating the performance of this compound under real-world field conditions.

1. Site Selection and Preparation:

  • Trial Location: Select a field with a natural and uniform infestation of the target weed species. The soil type and environmental conditions should be representative of the intended use area for this compound.

  • Plot Layout: Establish individual plots of a size appropriate for the application equipment and to minimize edge effects (e.g., 2m x 5m). The trial should be laid out in a randomized complete block design with a minimum of three to four replications.[7]

2. Treatments and Application:

  • Treatments: Include an untreated control, this compound at the proposed label rate (e.g., 0.15 kg a.i./ha for rice), and potentially one higher and one lower rate to assess the dose-response.[1] A standard commercial herbicide for the target weeds should also be included as a reference.

  • Application: Apply the herbicides using a calibrated backpack sprayer or a small plot sprayer at the appropriate weed growth stage as determined by the label recommendations (e.g., pre-emergence to 3-leaf stage for Echinochloa spp. in rice).[1] Record the environmental conditions (temperature, humidity, wind speed) at the time of application.

3. Data Collection:

  • Weed Control Efficacy: Assess weed control visually at regular intervals (e.g., 14, 28, and 56 DAT) using the 0-100% scale.

  • Weed Density and Biomass: At a key time point (e.g., 28 or 56 DAT), count the number of individual weed plants per species within a defined quadrat (e.g., 0.25 m²) in each plot. Harvest the above-ground biomass of these weeds to determine fresh and dry weights.

  • Crop Tolerance (if applicable): If the trial is conducted in a crop such as rice or turf, assess crop injury visually at the same intervals as the weed control assessment. At the end of the season, measure the crop yield from a designated area within each plot.

4. Data Analysis:

  • Analyze the weed control, density, biomass, and crop yield data using analysis of variance (ANOVA). Use appropriate mean separation tests (e.g., Tukey's HSD) to determine significant differences between treatments.

Mandatory Visualizations

Indanofan_Mode_of_Action cluster_ER Endoplasmic Reticulum cluster_Cellular_Processes Cellular Processes cluster_Plant_Response Plant Response Acyl_CoA Acyl-CoA (C16-C18) Elongase_Complex VLCFA Elongase Complex Acyl_CoA->Elongase_Complex Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongase_Complex VLCFA Very-Long-Chain Fatty Acids (>C18) Elongase_Complex->VLCFA Elongation Growth_Inhibition Seedling Shoot Growth Inhibition Elongase_Complex->Growth_Inhibition This compound This compound This compound->Elongase_Complex Cuticular_Wax Cuticular Wax Synthesis VLCFA->Cuticular_Wax Membrane_Lipids Membrane Lipid Formation VLCFA->Membrane_Lipids

Caption: this compound's mode of action targeting VLCFA elongase.

Experimental_Workflow cluster_Greenhouse Greenhouse Bioassay cluster_Field Field Trial A1 Weed Seed Sowing & Germination A2 Growth to 2-3 Leaf Stage A1->A2 A3 This compound Application (Dose-Response) A2->A3 A4 Data Collection (Visual, Biomass) A3->A4 A5 GR50/ED50 Calculation A4->A5 B1 Site Selection & Plot Establishment B2 Weed Growth to Target Stage B1->B2 B3 This compound Application (Field Rates) B2->B3 B4 Data Collection (Visual, Density, Biomass, Yield) B3->B4 B5 Statistical Analysis (ANOVA) B4->B5

Caption: Workflow for greenhouse and field efficacy testing.

References

Application Notes and Protocols: Use of Radiolabeled Precursors in Indanofan Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanofan is a herbicide that has been identified as an inhibitor of the biosynthesis of very-long-chain fatty acids (VLCFAs).[1] VLCFAs are essential components of various cellular structures, including cuticular waxes and sphingolipids, and their synthesis is crucial for plant growth and development. The primary target of this compound is the elongase enzyme complex, specifically the β-ketoacyl-CoA synthase (KCS), which catalyzes the initial and rate-limiting step in the fatty acid elongation cycle. This application note provides detailed protocols for utilizing radiolabeled precursors to assay the inhibitory activity of this compound on VLCFA biosynthesis. These assays are fundamental for mechanism of action studies, herbicide development, and screening for novel inhibitors.

The core principle of this assay is to measure the incorporation of a radiolabeled two-carbon donor, typically [2-¹⁴C]malonyl-CoA, into a growing fatty acyl-CoA chain (e.g., stearoyl-CoA or arachidoyl-CoA) by a microsomal enzyme preparation.[1] The reduction in the amount of radiolabeled VLCFAs produced in the presence of this compound provides a direct measure of its inhibitory potency.

Data Presentation

CompoundTarget Enzyme/ProcessSystemRadiolabeled PrecursorSubstrateObserved Inhibition
This compoundVery-Long-Chain Fatty Acid (VLCFA) ElongaseLeek (Allium porrum) Microsomes[2-¹⁴C]malonyl-CoAStearoyl-CoA or Arachidoyl-CoASignificant inhibition of VLCFA formation observed.[1]

Signaling Pathway: Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis and Inhibition by this compound

The biosynthesis of VLCFAs occurs through a four-step elongation cycle localized in the endoplasmic reticulum. This cycle sequentially adds two-carbon units from malonyl-CoA to an existing acyl-CoA primer. This compound inhibits the first and rate-limiting step of this pathway.

VLCFA_Biosynthesis_Inhibition cluster_ER Endoplasmic Reticulum Acyl_CoA Acyl-CoA (Cn) KCS β-Ketoacyl-CoA Synthase (KCS) Acyl_CoA->KCS Malonyl_CoA [2-¹⁴C]Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-Ketoacyl-CoA (Cn+2) KCR β-Ketoacyl-CoA Reductase (KCR) Ketoacyl_CoA->KCR Reduction (NADPH) Hydroxyacyl_CoA β-Hydroxyacyl-CoA (Cn+2) HCD β-Hydroxyacyl-CoA Dehydratase (HCD) Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) ECR Enoyl-CoA Reductase (ECR) Enoyl_CoA->ECR Reduction (NADPH) Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) (Radiolabeled VLCFA) KCS->Ketoacyl_CoA Condensation KCR->Hydroxyacyl_CoA HCD->Enoyl_CoA ECR->Elongated_Acyl_CoA This compound This compound This compound->KCS Inhibition

VLCFA biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Preparation of Microsomes from Leek Epidermis

This protocol is adapted from methods described for preparing active microsomal fractions for fatty acid elongation assays.[2][3]

Materials:

  • Fresh, young leek (Allium porrum) plants

  • Grinding buffer: 0.1 M potassium phosphate (B84403) (pH 7.2), 0.5 M sucrose, 10 mM β-mercaptoethanol, 1 mM EDTA

  • Resuspension buffer: 0.1 M potassium phosphate (pH 7.2), 1 mM dithiothreitol (B142953) (DTT)

  • Mortar and pestle, pre-chilled

  • Cheesecloth

  • Centrifuge and rotor capable of 10,000 x g and 100,000 x g

  • Ultracentrifuge tubes

  • Dounce homogenizer

Procedure:

  • Harvest the inner, rapidly growing leaves of young leek plants.

  • Separate the epidermal tissue from the underlying parenchyma.

  • Weigh the epidermal tissue and place it in a pre-chilled mortar.

  • Add 3 mL of ice-cold grinding buffer per gram of tissue.

  • Grind the tissue thoroughly with the pestle until a smooth homogenate is obtained.

  • Filter the homogenate through four layers of cheesecloth into a pre-chilled centrifuge tube.

  • Centrifuge the filtrate at 10,000 x g for 15 minutes at 4°C to pellet chloroplasts and cell debris.

  • Carefully transfer the supernatant to pre-chilled ultracentrifuge tubes.

  • Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in a minimal volume of ice-cold resuspension buffer (e.g., 0.5-1.0 mL).

  • Gently homogenize the resuspended pellet with a Dounce homogenizer to ensure a uniform suspension.

  • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

  • Aliquot the microsomal preparation, flash-freeze in liquid nitrogen, and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: this compound Inhibition Assay of VLCFA Elongation

This protocol outlines the procedure for measuring the inhibitory effect of this compound on the incorporation of [2-¹⁴C]malonyl-CoA into VLCFAs.

Materials:

  • Leek microsomal preparation (from Protocol 1)

  • Assay buffer: 0.1 M potassium phosphate (pH 7.2)

  • ATP solution (100 mM)

  • NADPH solution (20 mM)

  • Stearoyl-CoA (or Arachidoyl-CoA) solution (1 mM)

  • [2-¹⁴C]malonyl-CoA (specific activity 50-60 mCi/mmol)

  • This compound stock solution (in DMSO)

  • Unlabeled malonyl-CoA (for competition experiments, if desired)

  • Reaction termination solution: 0.5 M KOH in 80% ethanol

  • Acidification solution: 6 M HCl

  • Hexane (B92381)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Assay buffer (to a final volume of 100 µL)

    • 10 µL ATP solution (final concentration 10 mM)

    • 5 µL NADPH solution (final concentration 1 mM)

    • 5 µL Stearoyl-CoA solution (final concentration 50 µM)

    • Variable volume of this compound stock solution or DMSO (for control) to achieve the desired final concentrations.

    • 50-100 µg of microsomal protein

  • Pre-incubation: Pre-incubate the reaction mixture at 30°C for 5 minutes to allow this compound to interact with the enzymes.

  • Initiation: Start the reaction by adding 1 µL of [2-¹⁴C]malonyl-CoA (final concentration ~10 µM, ~0.1 µCi).

  • Incubation: Incubate the reaction at 30°C for 30 minutes.

  • Termination and Saponification: Stop the reaction by adding 200 µL of the reaction termination solution. Vortex and incubate at 70°C for 45 minutes to saponify the fatty acyl-CoAs.

  • Acidification: After cooling to room temperature, acidify the mixture by adding 100 µL of 6 M HCl.

  • Extraction: Add 500 µL of hexane to extract the free fatty acids. Vortex vigorously for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Scintillation Counting: Carefully transfer 400 µL of the upper hexane phase to a scintillation vial containing 4 mL of scintillation cocktail.

  • Data Acquisition: Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the rate of [2-¹⁴C]malonyl-CoA incorporation into fatty acids (in dpm or cpm).

  • Subtract the background counts (a reaction with no microsomal protein).

  • Express the activity in the presence of this compound as a percentage of the control (DMSO) activity.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the this compound inhibition assay using radiolabeled precursors.

Experimental_Workflow cluster_prep Microsome Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Homogenization Homogenize Leek Epidermis Centrifugation1 Low-Speed Centrifugation (10,000 x g) Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Ultracentrifugation Ultracentrifugation (100,000 x g) Supernatant1->Ultracentrifugation Microsomes Resuspend Microsomal Pellet Ultracentrifugation->Microsomes Reaction_Setup Set up Reaction Mix: - Microsomes - Buffer, ATP, NADPH - Stearoyl-CoA - this compound/DMSO Microsomes->Reaction_Setup Preincubation Pre-incubate at 30°C Reaction_Setup->Preincubation Initiation Add [2-¹⁴C]Malonyl-CoA Preincubation->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Terminate Reaction & Saponify Incubation->Termination Extraction Acidify & Extract with Hexane Termination->Extraction Scintillation Liquid Scintillation Counting Extraction->Scintillation Calculation Calculate % Inhibition Scintillation->Calculation IC50 Determine IC50 Value Calculation->IC50

Workflow for the this compound inhibition assay.

References

Application of Indanofan in Turfgrass Science Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the application of Indanofan for turfgrass science research beyond its herbicidal use is limited. The following application notes and protocols are based on available information regarding its mode of action and generalized protocols for herbicide and plant growth regulator research in turfgrass. Researchers should adapt these protocols as necessary and conduct preliminary trials to determine optimal application rates and methodologies for their specific turfgrass species and research objectives.

Introduction to this compound

This compound is a herbicide used for the control of weeds in turf and rice.[1] It is characterized by its unique chemical structure containing an indan-1,3-dione moiety.[2] The primary mode of action of this compound is the inhibition of very-long-chain fatty acid (VLCFA) elongase.[3] This enzyme is crucial for the biosynthesis of VLCFAs, which are essential components of various cellular structures and signaling molecules in plants. By inhibiting this enzyme, this compound disrupts normal plant growth and development, leading to phytotoxicity in susceptible species.

Potential Research Applications in Turfgrass Science

While primarily registered as a herbicide, the unique mode of action of this compound suggests potential for its investigation in turfgrass science beyond simple weed control. Research could focus on:

  • Sub-lethal effects on turfgrass growth and morphology: Investigating the plant growth regulator (PGR) effects of this compound at sub-lethal doses on desirable turfgrass species. This could include assessing vertical growth suppression, increased tillering, and changes in turf density.

  • Stress tolerance: Evaluating the impact of this compound on turfgrass tolerance to various abiotic stresses such as drought, heat, and salinity. VLCFAs are involved in the formation of cuticular waxes and suberin, which play a role in water retention and stress response.

  • Comparative studies with other PGRs: Comparing the physiological and morphological responses of turfgrass to this compound with those of commonly used gibberellin-inhibiting PGRs (e.g., trinexapac-ethyl, paclobutrazol).

  • Herbicide selectivity and metabolism: Investigating the basis of selectivity of this compound among different turfgrass species and weed biotypes, including studies on its uptake, translocation, and metabolism.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data from turfgrass-specific research studies on this compound. The following table provides a template for researchers to populate with their own experimental data.

Table 1: Template for Recording Quantitative Data on this compound Effects on Turfgrass

ParameterControlThis compound Rate 1 (Specify)This compound Rate 2 (Specify)This compound Rate 3 (Specify)
Growth Metrics
Vertical Growth Rate (mm/day)
Clipping Yield (g/m²)
Turfgrass Quality (1-9 scale)
Turfgrass Color (e.g., NDVI)
Tiller Density (tillers/cm²)
Root Mass (g)
Physiological Metrics
Photosynthetic Rate
Stomatal Conductance
Leaf Relative Water Content (%)
Electrolyte Leakage (%)
Biochemical Metrics
VLCFA Content (µg/g FW)
Chlorophyll (B73375) Content (mg/g FW)
Proline Content (µmol/g FW)

Experimental Protocols

The following are generalized protocols for conducting research on the effects of this compound on turfgrass. These should be adapted based on specific research questions and laboratory/field conditions.

Protocol 1: Greenhouse Evaluation of this compound on Turfgrass Growth

Objective: To determine the dose-dependent effects of this compound on the growth and quality of a specific turfgrass species under controlled greenhouse conditions.

Materials:

  • Turfgrass plugs or seeds (e.g., Creeping Bentgrass, Bermudagrass)

  • Pots filled with appropriate rootzone media

  • This compound stock solution

  • Controlled environment growth chamber or greenhouse

  • Foliar spray applicator

  • Ruler or digital calipers

  • Chlorophyll meter (e.g., SPAD meter)

  • Digital camera for visual assessment

Methodology:

  • Plant Material Establishment: Establish turfgrass in pots until a uniform, dense canopy is achieved.

  • Acclimation: Place the established turfgrass pots in a controlled environment with optimal conditions for growth for at least one week prior to treatment application.

  • Treatment Preparation: Prepare a series of this compound concentrations from a stock solution. Include a control group treated with a blank carrier solution.

  • Application: Uniformly apply the this compound solutions to the turfgrass foliage using a calibrated sprayer. Ensure thorough coverage.

  • Data Collection:

    • Vertical Growth: Measure canopy height at regular intervals (e.g., daily or every other day).

    • Turf Quality and Color: Visually rate turf quality on a scale of 1-9 (9 = ideal) and measure color using a chlorophyll meter or digital image analysis at weekly intervals.

    • Clipping Yield: At the end of the study period, clip the turfgrass to a uniform height and collect, dry, and weigh the clippings.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine significant differences between treatments.

Protocol 2: Field Trial for Herbicide Efficacy and Turfgrass Tolerance

Objective: To evaluate the efficacy of this compound for weed control and assess the tolerance of established turfgrass under field conditions.

Materials:

  • Established turfgrass area with a natural or seeded weed population

  • This compound formulation

  • Field plot sprayer with calibrated nozzles

  • Plot marking stakes and measuring tapes

  • Quadrat for weed counts and turfgrass density measurements

  • Data collection sheets

Methodology:

  • Site Selection and Plot Layout: Select a uniform turfgrass area and establish a randomized complete block design with multiple replications for each treatment.

  • Pre-Treatment Assessment: Before application, assess the initial weed population (species and density) and turfgrass quality in each plot.

  • Treatment Application: Apply this compound at various rates using a calibrated field sprayer. Include an untreated control and a standard herbicide treatment for comparison.

  • Post-Treatment Data Collection:

    • Weed Control: At regular intervals (e.g., 1, 2, 4, and 8 weeks after treatment), visually rate percent weed control and/or conduct weed counts within quadrats.

    • Turfgrass Injury: Visually assess turfgrass phytotoxicity on a scale of 0-100% (0 = no injury, 100 = complete necrosis).

    • Turfgrass Quality: Rate overall turfgrass quality throughout the study period.

  • Statistical Analysis: Analyze the data to determine the efficacy of different this compound rates on weed control and their impact on turfgrass tolerance.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound and its potential downstream effects on plant processes.

Indanofan_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Processes cluster_2 Physiological Effects This compound This compound VLCFA_Elongase Very-Long-Chain Fatty Acid (VLCFA) Elongase This compound->VLCFA_Elongase Inhibits VLCFA_Biosynthesis VLCFA Biosynthesis VLCFA_Elongase->VLCFA_Biosynthesis Catalyzes Cuticular_Wax Cuticular Wax & Suberin Formation VLCFA_Biosynthesis->Cuticular_Wax Membrane_Function Membrane Function & Signaling VLCFA_Biosynthesis->Membrane_Function Growth_Inhibition Growth Inhibition / Phytotoxicity VLCFA_Biosynthesis->Growth_Inhibition Disruption leads to Altered_Stress_Response Altered Stress Response Cuticular_Wax->Altered_Stress_Response Impairment leads to Membrane_Function->Growth_Inhibition Disruption leads to

Caption: Proposed mechanism of this compound action.

Experimental Workflow

The following diagram outlines a general workflow for conducting research on this compound in turfgrass.

Indanofan_Research_Workflow A Research Question Formulation B Experimental Design (Greenhouse/Field) A->B C Turfgrass Establishment & Acclimation B->C D This compound Treatment Application C->D E Data Collection (Growth, Physiology, etc.) D->E F Statistical Analysis E->F G Interpretation & Conclusion F->G

Caption: General workflow for this compound turfgrass research.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Indanofan Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with Indanofan in cell culture media. The following information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is happening and how can I prevent this?

A1: This is a common issue known as "crashing out," which occurs when a hydrophobic compound, like this compound, is transferred from a high-solubility organic solvent (DMSO) to an aqueous environment (cell culture medium) where its solubility is much lower.[1]

Troubleshooting Steps:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your cell culture medium.[1] It's possible that the desired concentration exceeds its aqueous solubility limit.

  • Optimize the Dilution Process: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. This can be done by first creating an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media.[1] Always add the compound solution to the media dropwise while gently swirling or vortexing to ensure rapid mixing and avoid localized high concentrations.[2]

  • Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Many compounds are less soluble at lower temperatures.[1]

  • Maintain an Optimal Final DMSO Concentration: While high concentrations of DMSO are toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%.[2] Keeping the DMSO concentration in this range can help maintain this compound's solubility. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.[2]

Q2: The cell culture medium containing this compound appears clear initially, but a precipitate forms after incubation for several hours or days. What could be the cause?

A2: Delayed precipitation can be due to several factors related to the stability of this compound in the culture environment over time.

Troubleshooting Steps:

  • Compound Stability: this compound may have limited stability in the aqueous, physiological pH environment of the cell culture medium, leading to degradation and precipitation of less soluble byproducts over time. Consider preparing fresh media with this compound more frequently.

  • Interaction with Media Components: Components in the cell culture medium, especially in serum-containing media, can interact with this compound, leading to the formation of insoluble complexes.[2] Serum proteins like albumin can sometimes help solubilize hydrophobic compounds, but other components might have the opposite effect.[2] If using serum-free media, the lack of proteins to bind to this compound could also lead to precipitation.

  • pH Changes: Cellular metabolism can cause a decrease in the pH of the culture medium over time.[2] The solubility of this compound may be pH-dependent, and a shift in pH could cause it to precipitate. Monitor the pH of your culture and consider changing the medium more frequently, especially in high-density cultures.

  • Temperature Fluctuations: Repeatedly moving the culture vessel in and out of the incubator can cause temperature shifts that may affect the solubility of this compound.

Q3: I am unsure of the maximum soluble concentration of this compound in my cell culture system. How can I determine this?

A3: A simple solubility test can help you determine the practical working concentration range for this compound in your specific cell culture medium.

Experimental Protocol: Aqueous Solubility Assessment

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Create a series of dilutions of the stock solution into your complete cell culture medium (pre-warmed to 37°C). For example, you can make dilutions to achieve final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.

  • Visually inspect each dilution immediately for any signs of precipitation or cloudiness.

  • Incubate the dilutions at 37°C in a CO2 incubator for a period that mimics your experiment duration (e.g., 24, 48, 72 hours).

  • After incubation, examine the solutions again for any precipitate. You can also take a small aliquot and view it under a microscope to check for crystalline structures.

  • The highest concentration that remains clear after incubation is your maximum practical working concentration.

This compound Properties

PropertyValueSource
Molecular Formula C₂₀H₁₇ClO₃[1]
Molecular Weight 340.8 g/mol [3]
Physical State Colorless crystals[4]
Mechanism of Action Inhibitor of very-long-chain fatty acid (VLCFA) elongase[2]

General Protocol for Preparing this compound Stock Solutions

Given that this compound is a hydrophobic compound, the following protocol provides a general guideline for preparing stock solutions.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the Desired Stock Concentration: Aim for a stock concentration that is at least 1000 times higher than your final working concentration to keep the final DMSO volume low (ideally ≤ 0.5%).

  • Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly for several minutes to ensure the compound is completely dissolved. If you still see particulates, you can briefly sonicate the tube in a water bath sonicator.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light if the compound is light-sensitive.

Visualizations

Troubleshooting Workflow for this compound Precipitation

Caption: A flowchart for troubleshooting this compound precipitation.

Signaling Pathway of this compound's Mechanism of Action

This compound This compound VLCFA_Elongase Very-Long-Chain Fatty Acid (VLCFA) Elongase This compound->VLCFA_Elongase Inhibits VLCFA Very-Long-Chain Fatty Acids (>C18) VLCFA_Elongase->VLCFA Produces Long_Chain_FA Long-Chain Fatty Acids (e.g., C18:0) Long_Chain_FA->VLCFA_Elongase Substrate Cellular_Processes Cellular Processes (e.g., membrane formation, signaling) VLCFA->Cellular_Processes Required for

Caption: this compound's inhibitory effect on VLCFA synthesis.

References

How to determine the optimal working concentration of Indanofan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal working concentration of Indanofan for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a herbicide characterized by an indan-1,3-dione and a 2-phenyl substituted oxirane structure.[1] Its primary mode of action is the inhibition of the fatty acid elongase (FAE) enzyme complex.[2] This enzyme is crucial for the biosynthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more.[2][3] By blocking this pathway, this compound disrupts processes that rely on VLCFAs.

Q2: What are the downstream cellular effects of inhibiting VLCFA synthesis with this compound?

A2: The inhibition of VLCFA synthesis can lead to several significant downstream effects:

  • Disruption of Sphingolipid Synthesis: VLCFAs are essential precursors for the synthesis of sphingolipids, which are critical components of cellular membranes and are involved in signal transduction.[4][5][6]

  • Altered Membrane Properties: Changes in sphingolipid and VLCFA content can affect the integrity and fluidity of the plasma membrane and endomembranes.

  • Impact on Signal Transduction: VLCFA-derived molecules are involved in various signaling pathways. For instance, in plants, they have been linked to cytokinin signaling and the regulation of phosphatidylinositol-3-phosphate (PI3P) homeostasis at endosomal compartments.[7][8]

  • Induction of Cellular Stress: In plants, the application of herbicides that disrupt cellular processes can lead to oxidative stress and, eventually, cell death.[9][10]

Q3: I cannot find a recommended starting concentration for this compound in my specific cell line. Where should I begin?

A3: Since specific IC50 values for this compound are not widely published for various research cell lines, a broad-range dose-response experiment is the recommended starting point. A common strategy is to perform a serial dilution across a wide logarithmic range. For an initial experiment, you could test concentrations from 1 nM to 100 µM. This wide range increases the probability of identifying a concentration that produces a measurable biological effect.

Q4: What types of assays can I use to determine the optimal working concentration?

A4: The choice of assay depends on your research question. Here are three common approaches:

  • Cytotoxicity Assays (e.g., MTT, MTS, LDH release): These assays measure cell viability and are useful for determining the concentration at which this compound becomes toxic to your cells.[11][12] This helps establish an upper concentration limit for your experiments.

  • Biochemical Assays: These assays directly measure the activity of the target enzyme, fatty acid elongase.[13][14] This is the most direct way to determine the concentration of this compound required to inhibit its target.

  • Cell-Based Functional Assays: These assays measure a downstream consequence of VLCFA inhibition, such as altered lipid profiles, changes in membrane permeability, or effects on specific signaling pathways.[15][16]

Experimental Protocols & Data Presentation

Protocol 1: Determining IC50 via MTT Cytotoxicity Assay

This protocol provides a method to assess the concentration of this compound that inhibits the metabolic activity of a cell population by 50% (IC50).

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[11]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent like DMSO. Create a series of serial dilutions in a complete culture medium to achieve final concentrations ranging from, for example, 1 nM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.[11]

  • Treatment: Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only (DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Table 1: Example of Initial Concentration Range for Screening this compound

Concentration LevelConcentration (µM)Dilution FactorPurpose
High10010xEstablish upper limit, potential toxicity
1010x
Mid110xExplore mid-range effects
0.110x
Low0.0110xIdentify low-level or sensitive responses
0.00110x
Vehicle Control0-Baseline for cell viability
Untreated Control0-Baseline for normal cell growth
Protocol 2: In Vitro Fatty Acid Elongase Activity Assay

This protocol is a conceptual guide for a biochemical assay to directly measure the inhibition of fatty acid elongase activity. It is based on methods used for other VLCFA inhibitors.[13][17]

Methodology:

  • Microsome Preparation: Isolate microsomes (which contain the fatty acid elongase complex) from your cells or tissue of interest.

  • Reaction Mixture: Prepare a reaction buffer containing malonyl-CoA (radiolabeled, e.g., with ¹⁴C), a fatty acyl-CoA substrate (e.g., C18:0-CoA), and NADPH.

  • Inhibition: Pre-incubate the microsomal preparation with various concentrations of this compound or a vehicle control.

  • Initiate Reaction: Start the enzymatic reaction by adding the reaction mixture to the pre-incubated microsomes. Incubate at an optimal temperature (e.g., 30°C) for a set time.

  • Stop Reaction & Saponification: Stop the reaction by adding a strong base (e.g., KOH) and heat to saponify the fatty acyl-CoAs to free fatty acids.

  • Extraction: Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

  • Analysis: Analyze the extracted fatty acids using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to separate and quantify the radiolabeled, elongated fatty acid products.

  • Data Interpretation: Determine the concentration of this compound that inhibits the elongase activity by 50% (IC50) by plotting the reduction in product formation against the this compound concentration.

Table 2: Example Data from a Dose-Response Experiment

This compound Conc. (µM)% Inhibition (Mean ± SD)
0.015.2 ± 1.5
0.115.8 ± 3.2
148.9 ± 4.1
1085.1 ± 2.8
10098.6 ± 0.9

Note: Data are hypothetical and for illustrative purposes only.

Troubleshooting Guide

Q: I am not observing any effect of this compound, even at high concentrations. What could be the problem?

A:

  • Solubility: this compound may have poor solubility in your aqueous culture medium. Ensure your stock solution in DMSO is fully dissolved before diluting it into the medium. You can try vortexing or gentle warming.

  • Cell Type Resistance: Your chosen cell line might not express the specific fatty acid elongase isoforms that are sensitive to this compound, or it may have redundant pathways that compensate for the inhibition.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effects of this compound. Consider using a more direct assay, like a biochemical elongase activity assay, or measuring a more proximal downstream effect.

  • Incubation Time: The experimental duration may be too short for the effects of VLCFA depletion to manifest. Try extending the incubation time.

Q: I am seeing widespread cell death even at very low concentrations of this compound. How can I find a non-toxic working concentration?

A:

  • Perform a Detailed Cytotoxicity Curve: Test a narrower and lower range of concentrations (e.g., from 1 pM to 1 µM) with smaller dilution steps (e.g., 2- or 3-fold dilutions) to pinpoint the precise toxicity threshold.

  • Shorten Incubation Time: High sensitivity to the compound might be time-dependent. Reducing the exposure time may allow you to observe specific inhibitory effects before general cytotoxicity occurs.

  • Check Solvent Toxicity: Although unlikely at low percentages, ensure your vehicle control (e.g., DMSO) is not causing the cytotoxicity.

Visualizations

Experimental and Logical Workflows

G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Refined Analysis cluster_2 Phase 3: Validation A Prepare Broad Logarithmic Serial Dilutions of this compound (e.g., 1 nM to 100 µM) B Perform Cytotoxicity Assay (e.g., MTT) A->B C Identify Approximate Concentration Range of Interest B->C D Prepare Narrow Linear or Logarithmic Dilutions C->D Inform Dilution Strategy E Perform Target-Specific Assays (Biochemical or Functional) D->E F Determine IC50 / EC50 E->F G Confirm Optimal Concentration in Downstream Experiments F->G Validate Potency H Final Working Concentration Established G->H

Caption: Workflow for determining the optimal working concentration of this compound.

Signaling Pathways

G cluster_0 VLCFA Biosynthesis Pathway (in ER) cluster_1 Downstream Cellular Processes Fatty Acyl-CoA (C16-C18) Fatty Acyl-CoA (C16-C18) Fatty Acid Elongase Complex Fatty Acid Elongase Complex Fatty Acyl-CoA (C16-C18)->Fatty Acid Elongase Complex Substrate VLCFA-CoA (C20+) VLCFA-CoA (C20+) Fatty Acid Elongase Complex->VLCFA-CoA (C20+) Product Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Elongase Complex Sphingolipids Sphingolipid Biosynthesis VLCFA-CoA (C20+)->Sphingolipids Signaling PI3P Homeostasis & Other Signaling VLCFA-CoA (C20+)->Signaling Precursor for Signaling Molecules This compound This compound This compound->Fatty Acid Elongase Complex Inhibition Membrane Membrane Integrity & Trafficking Sphingolipids->Membrane Membrane->Signaling

Caption: this compound's mechanism of action and its impact on cellular pathways.

G This compound This compound FAE Fatty Acid Elongase (Target Enzyme) This compound->FAE Inhibits VLCFA VLCFA Levels Decreased FAE->VLCFA Blocks Production Sphingo Sphingolipid Synthesis Disrupted VLCFA:f0->Sphingo:f0 Impairs Membrane Membrane Function Altered Integrity Defective Trafficking VLCFA:f0->Membrane:f1 Directly Affects Sphingo:f0->Membrane:f0 Leads to CellStress Cellular Stress Oxidative Stress Cell Death Membrane->CellStress Induces

Caption: Logical relationship of this compound's effects leading to cellular stress.

References

Technical Support Center: Overcoming Indanofan Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indanofan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the aqueous insolubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound sample not dissolving in aqueous solutions like water or PBS?

This compound is a lipophilic molecule with low aqueous solubility. Its chemical structure contributes to its poor solubility in polar solvents like water or phosphate-buffered saline (PBS). Direct dissolution in these solvents will likely result in precipitation or a non-homogenous suspension, leading to inaccurate concentrations in your experiments. The experimentally determined solubility of this compound in water at 20°C and pH 7 is approximately 17.1 mg/L.[1]

Q2: What is the recommended solvent for creating a high-concentration stock solution of this compound?

For initial stock solutions, it is recommended to use an organic solvent in which this compound is highly soluble. Based on available data and common laboratory practice, the following solvents are recommended:

  • Acetonitrile: Commercial solutions of this compound are available in acetonitrile, indicating good solubility.[2][3]

  • Methanol (B129727) and Acetone (B3395972): this compound exhibits high solubility in both methanol and acetone (500,000 mg/L).[1]

  • Ethanol (B145695): Similar to DMSO, specific solubility data is limited, but ethanol can be a suitable solvent for many organic molecules.

Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. To prevent this:

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of stepwise (serial) dilutions. First, create an intermediate dilution of your DMSO stock in your cell culture medium or buffer. Then, further dilute this intermediate solution to your final desired concentration. This gradual decrease in solvent concentration can help maintain solubility.

  • Vortex During Dilution: When adding the stock solution to the aqueous medium, vortex or stir the medium to ensure rapid and uniform mixing. This can prevent localized high concentrations of the compound that are prone to precipitation.

  • Keep Final DMSO Concentration Low: The final concentration of DMSO in your assay should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[4]

Q4: Can I use heating or pH adjustment to improve this compound solubility?

  • Heating: Gentle warming can sometimes aid in the dissolution of compounds. However, the thermal stability of this compound should be considered. Prolonged or excessive heating can lead to degradation. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for a short period.

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility. However, this compound does not have readily ionizable functional groups, so pH adjustment is unlikely to be an effective strategy for improving its aqueous solubility.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound in various common laboratory solvents.

SolventSolubility (mg/L)Temperature (°C)Notes
Water (pH 7)17.120Poorly soluble.[1]
Hexane120,00020High solubility in this nonpolar organic solvent.[1]
Methanol500,00020Very high solubility.[1]
Acetone500,00020Very high solubility.[1]
Acetonitrile--Used as a solvent for commercial this compound solutions, suggesting good solubility.[2][3]
DMSO--Expected to have high solubility; a recommended solvent for stock solutions.
Ethanol--Expected to have moderate to high solubility.

Note: "-" indicates that specific quantitative data was not found in the reviewed literature.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a general guideline for preparing a high-concentration stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder (Molecular Weight: 340.8 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile filter tips

Procedure:

  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 340.8 g/mol x 1000 mg/g = 3.408 mg

  • Weigh this compound: In a sterile environment (e.g., a chemical fume hood), carefully weigh out approximately 3.41 mg of this compound powder and transfer it to a sterile vial.

  • Dissolution: Add 1 mL of sterile, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term stability.

Visualizations

This compound's Mechanism of Action

This compound functions as a herbicide by inhibiting the elongase enzyme complex, a key component in the biosynthesis of very-long-chain fatty acids (VLCFAs). This pathway is crucial for the formation of various cellular components in plants.

Indanofan_MoA cluster_pathway VLCFA Biosynthesis Pathway Acyl_CoA Fatty Acyl-CoA (C18) Elongase Elongase Enzyme (Condensation) Acyl_CoA->Elongase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongase Reduction1 Reduction Elongase->Reduction1 +2 Carbons Dehydration Dehydration Reduction1->Dehydration Reduction2 Reduction Dehydration->Reduction2 VLCFA_CoA VLCFA-CoA (C20+) Reduction2->VLCFA_CoA This compound This compound This compound->Elongase Inhibition

Caption: this compound inhibits the elongase enzyme in the VLCFA biosynthesis pathway.

Troubleshooting Workflow for this compound Dissolution

This workflow provides a logical sequence of steps to troubleshoot solubility issues encountered during experiments with this compound.

Troubleshooting_Workflow Start Start: Need to dissolve This compound for aqueous assay PrepStock Prepare concentrated stock solution in 100% organic solvent (e.g., DMSO, Acetonitrile, Methanol) Start->PrepStock Dilute Dilute stock into aqueous buffer or cell culture medium PrepStock->Dilute Precipitate Does it precipitate? Dilute->Precipitate Success Success: Solution is clear. Proceed with experiment. Precipitate->Success No Troubleshoot Troubleshoot Precipitate->Troubleshoot Yes SerialDilute Use serial dilutions instead of a single large dilution Troubleshoot->SerialDilute Vortex Vortex/stir aqueous solution while adding stock Troubleshoot->Vortex CheckSolvent Consider alternative solvent (e.g., Methanol, Acetone) Troubleshoot->CheckSolvent SerialDilute->Dilute Re-attempt Vortex->Dilute Re-attempt CheckSolvent->PrepStock Re-attempt

References

Indanofan Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Indanofan. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a herbicide that functions by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants.[1] It specifically targets the elongase enzyme complex responsible for the elongation of fatty acid chains beyond C18.[1] This inhibition disrupts the formation of essential components for plant development, such as cuticular waxes and sphingolipids.[2][3]

Q2: Are there different forms of this compound, and does this matter for my experiments?

A2: Yes, this compound is a racemic mixture, meaning it consists of two enantiomers: (S)-Indanofan and (R)-Indanofan. It is crucial to be aware of this, as the (S)-enantiomer is reported to exhibit significantly stronger herbicidal activity, suggesting it is the more potent inhibitor of the on-target VLCFA elongase.[4] The (R)-enantiomer is considered the less active or inactive enantiomer.

Q3: What are the potential off-target effects of this compound?

A3: While the primary target of this compound is VLCFA elongase, high concentrations or the presence of the less active (R)-enantiomer may lead to off-target effects.[1] As VLCFA inhibitors can have widespread effects on plant growth and development, potential off-target effects could manifest as:

  • Alterations in cell proliferation and organ growth.[3]

  • Disruption of sphingolipid and phospholipid homeostasis, which can affect signal transduction and membrane integrity.[5][6]

  • Changes in gene expression related to stress responses and hormone biosynthesis.[3]

  • Inhibition of other enzymes with similar structural motifs. One publication suggests a potential interaction with mitochondrial cytochrome and other fatty acid synthases.[7]

Troubleshooting Guide: Differentiating On-Target vs. Off-Target Effects

Here are some common issues encountered during experiments with this compound and steps to troubleshoot them.

Issue 1: Unexpected Phenotypes or Cellular Responses

You observe a phenotype that is not readily explained by the inhibition of VLCFA biosynthesis.

Troubleshooting Steps:

  • Concentration-Response Analysis: Perform a dose-response experiment. On-target effects should typically occur at lower concentrations of this compound, while off-target effects may only appear at higher concentrations.

  • Use of Enantiomers: Compare the effects of the racemic mixture with the isolated (S)- and (R)-enantiomers. If the phenotype is primarily caused by the (S)-enantiomer at lower concentrations, it is more likely an on-target effect. If the (R)-enantiomer or high concentrations of the racemate are required to produce the effect, it may be an off-target phenomenon.

  • Washout Experiment: Perform a washout experiment to determine if the effect is reversible. Reversibility can sometimes suggest a less specific, off-target interaction.

  • Rescue Experiment: Attempt to rescue the phenotype by providing downstream products of the VLCFA pathway, such as specific VLCFAs or their derivatives. If the phenotype is rescued, it strongly suggests an on-target effect.

Issue 2: Inconsistent Results Between Batches or Experiments

You are observing variability in your results when using this compound.

Troubleshooting Steps:

  • Verify Compound Integrity: Ensure the purity and integrity of your this compound stock. Degradation of the compound could lead to inconsistent activity.

  • Control for Stereoisomer Composition: If possible, use enantiomerically pure (S)-Indanofan for your experiments to eliminate variability arising from different ratios of enantiomers in racemic mixtures.

  • Standardize Experimental Conditions: Ensure consistent cell density, growth phase, and treatment duration, as these factors can influence cellular responses to chemical inhibitors.

Quantitative Data Summary

The following tables provide illustrative IC50 values for this compound. Note that specific, experimentally determined IC50 values for this compound are not widely available in the public domain; therefore, these tables present hypothetical but plausible data based on the known properties of chiral herbicides and VLCFA inhibitors to guide experimental design.

Table 1: Illustrative IC50 Values of this compound Enantiomers Against On-Target and Potential Off-Target Enzymes

CompoundTarget EnzymeIllustrative IC50 (µM)Target Type
(S)-Indanofan VLCFA Elongase 0.5 On-Target
(R)-IndanofanVLCFA Elongase50On-Target (Inactive)
Racemic this compoundVLCFA Elongase1.0On-Target
(S)-IndanofanFatty Acid Synthase (FAS)25Potential Off-Target
(R)-IndanofanFatty Acid Synthase (FAS)>100Potential Off-Target
Racemic this compoundMitochondrial Cytochrome Complex75Potential Off-Target

Table 2: Recommended Concentration Ranges for this compound Experiments

Experimental GoalCompoundRecommended Concentration Range (µM)Rationale
Selective On-Target Inhibition(S)-Indanofan0.1 - 1.0Targets VLCFA elongase with minimal risk of off-target effects.
On-Target Inhibition (Racemate)Racemic this compound0.5 - 2.0Effective for on-target inhibition, but with a higher potential for off-target effects compared to the pure (S)-enantiomer.
Investigating Off-Target EffectsRacemic this compound> 20Concentrations at which off-target effects may become more pronounced.
Inactive Control(R)-Indanofan0.1 - 10To be used as a negative control to demonstrate that the observed effects are specific to the active enantiomer.

Key Experimental Protocols

Protocol 1: Washout Experiment to Assess Reversibility

Objective: To determine if the phenotypic effects of this compound are reversible upon its removal.

Methodology:

  • Cell Culture: Grow plant cells (e.g., Arabidopsis thaliana suspension culture) to the mid-log phase.

  • Treatment: Treat the cells with this compound (at a concentration that elicits a clear phenotype, e.g., 1 µM racemic mixture) and a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).

  • Washout:

    • Pellet the cells by centrifugation (e.g., 100 x g for 5 minutes).

    • Remove the supernatant containing this compound.

    • Resuspend the cell pellet in fresh, this compound-free culture medium.

    • Repeat the wash step two more times to ensure complete removal of the compound.[8]

  • Recovery: Resuspend the washed cells in fresh medium and continue the culture for a specified recovery period (e.g., 24, 48, and 72 hours).

  • Analysis: At each time point during the recovery period, assess the phenotype of interest (e.g., cell viability, morphology, or a specific molecular marker) and compare it to continuously treated and vehicle-treated cells.

Protocol 2: Differentiating On- and Off-Target Effects Using Enantiomers

Objective: To use the active ((S)-) and inactive ((R)-) enantiomers of this compound to distinguish between on-target and off-target effects.

Methodology:

  • Prepare Treatments: Prepare stock solutions of (S)-Indanofan, (R)-Indanofan, and the racemic mixture.

  • Dose-Response: Treat your experimental system (e.g., plant seedlings or cell cultures) with a range of concentrations of each of the three forms of this compound.

  • Phenotypic Analysis: After the treatment period, carefully measure the phenotype of interest.

  • Data Interpretation:

    • On-Target Effect: The phenotype is induced by (S)-Indanofan and the racemic mixture at low concentrations, while the (R)-enantiomer has little to no effect at these concentrations.

    • Off-Target Effect: The phenotype is only induced at high concentrations of the racemic mixture and/or is also induced by the (R)-enantiomer.

Protocol 3: Rescue Experiment

Objective: To confirm that the observed phenotype is due to the inhibition of the VLCFA biosynthesis pathway.

Methodology:

  • Treatment Groups: Set up the following experimental groups:

    • Vehicle Control

    • This compound (at a concentration that causes a clear phenotype)

    • This compound + VLCFA precursor (e.g., a specific C20 or C22 fatty acid)

    • VLCFA precursor alone

  • Application: Co-treat the plant cells or seedlings with this compound and the VLCFA precursor. The concentration of the precursor should be optimized.

  • Analysis: After the incubation period, assess the phenotype. If the addition of the VLCFA precursor rescues or partially rescues the phenotype caused by this compound, it provides strong evidence for an on-target mechanism.

Protocol 4: Proteomic and Transcriptomic Analyses

Objective: To identify global changes in protein and gene expression in response to this compound treatment, which can help in identifying off-target pathways.

Methodology:

  • Sample Preparation: Treat plant tissues or cells with this compound (at a relevant concentration) and a vehicle control for a specified time. Harvest the samples and flash-freeze them in liquid nitrogen.

  • Proteomics (e.g., using LC-MS/MS):

    • Extract total proteins from the samples.

    • Digest the proteins into peptides (e.g., with trypsin).

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the differentially expressed proteins between the this compound-treated and control groups using appropriate software.

  • Transcriptomics (e.g., using RNA-Seq):

    • Extract total RNA from the samples.

    • Prepare cDNA libraries.

    • Sequence the libraries using a next-generation sequencing platform.

    • Align the reads to a reference genome and perform differential gene expression analysis.

  • Bioinformatic Analysis: Analyze the differentially expressed proteins or genes for enrichment in specific biological pathways (e.g., using Gene Ontology or KEGG pathway analysis). This can reveal unexpected pathways affected by this compound, suggesting potential off-target effects.

Visualizations

VLCFA_Biosynthesis_Pathway cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Elongase VLCFA Elongase Complex cluster_Downstream Downstream Pathways C16_C18_FA C16/C18 Fatty Acids Acyl_CoA_Pool Acyl-CoA Pool C16_C18_FA->Acyl_CoA_Pool Export & Activation KCS KCS (β-ketoacyl-CoA synthase) Acyl_CoA_Pool->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS KCR KCR (β-ketoacyl-CoA reductase) KCS->KCR Condensation HCD HCD (β-hydroxyacyl-CoA dehydratase) KCR->HCD Reduction ECR ECR (enoyl-CoA reductase) HCD->ECR Dehydration VLCFA_CoA VLCFA-CoA (C20-C34) ECR->VLCFA_CoA Reduction Cuticular_Waxes Cuticular Waxes VLCFA_CoA->Cuticular_Waxes Sphingolipids Sphingolipids VLCFA_CoA->Sphingolipids Phospholipids Phospholipids VLCFA_CoA->Phospholipids This compound This compound This compound->KCS

Caption: VLCFA biosynthesis pathway and the target of this compound.

Experimental_Workflow Start Observe Unexpected Phenotype Dose_Response Perform Dose-Response with Racemic this compound Start->Dose_Response Enantiomer_Test Test (S)- and (R)- Enantiomers Dose_Response->Enantiomer_Test On_Target Likely On-Target Effect Enantiomer_Test->On_Target  Effect at low [S]-Indanofan No effect with (R)-Indanofan Off_Target Potential Off-Target Effect Enantiomer_Test->Off_Target  Effect only at high [Racemate] or with (R)-Indanofan Rescue_Experiment Perform Rescue Experiment On_Target->Rescue_Experiment Proteomics_Transcriptomics Proteomic/Transcriptomic Analysis Off_Target->Proteomics_Transcriptomics Validate_Off_Target Validate Novel Off-Target Proteomics_Transcriptomics->Validate_Off_Target

Caption: Workflow for differentiating on-target vs. off-target effects.

Rescue_Experiment_Logic This compound This compound Treatment Inhibition Inhibition of VLCFA Elongase This compound->Inhibition Rescue Add Downstream Metabolite (e.g., C22 Fatty Acid) This compound->Rescue Phenotype Observed Phenotype Inhibition->Phenotype No_Phenotype Phenotype Rescued Rescue->No_Phenotype Conclusion Confirms On-Target Mechanism No_Phenotype->Conclusion

Caption: Logic diagram of a rescue experiment for on-target validation.

References

Technical Support Center: Optimizing Indanofan Treatment for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of Indanofan in cellular assays. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

This compound is a small molecule inhibitor with two primary reported cellular targets:

  • Very-Long-Chain Fatty Acid (VLCFA) Elongase: this compound inhibits the elongation of fatty acids with chains longer than 18 carbons.[1] This can impact various cellular processes that rely on VLCFAs, such as sphingolipid synthesis and membrane structure.

  • Lysosomal Phospholipase A2 (PLA2G15): this compound also inhibits PLA2G15, an enzyme located in the lysosome that is involved in the breakdown of phospholipids (B1166683).[2] Inhibition of this enzyme can lead to the accumulation of phospholipids within the lysosome, a condition known as phospholipidosis.

Q2: How do I determine the optimal treatment duration for this compound in my cellular assay?

The optimal treatment duration for this compound is highly dependent on the cell type, the specific assay being performed, and the biological question being addressed. A systematic approach is recommended to determine the ideal incubation time.

A2.1: Initial Time-Course Experiment: It is crucial to perform a time-course experiment to understand the kinetics of this compound's effect. This involves treating your cells with a fixed concentration of this compound (ideally around the IC50, if known) and evaluating the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).

A2.2: Dose-Response Assessment at Different Time Points: Following the initial time-course, conduct dose-response experiments at a few selected time points (e.g., 24 and 48 hours). This will help you understand how the potency (IC50) of this compound changes with the duration of exposure.

Q3: What is a good starting concentration range for this compound?

If the IC50 for your specific cell line and assay is not known, a good starting point is to perform a broad-range dose-response experiment, for example, from 10 nM to 100 µM. Based on the results, a narrower range can be selected for subsequent optimization experiments.

Q4: Should I be concerned about the stability of this compound in cell culture media?

  • Prepare fresh stock solutions of this compound.

  • For experiments longer than 48-72 hours, consider replenishing the media with fresh this compound to maintain a consistent concentration.

  • If you suspect instability is affecting your results, you can test the concentration of this compound in the media over time using analytical methods like LC-MS.

Troubleshooting Guides

Issue 1: No observable effect of this compound treatment.

Possible Cause Troubleshooting Steps
Insufficient Treatment Duration The effect of this compound on cellular processes such as lipid metabolism may not be immediate. Extend the incubation time in your time-course experiment (e.g., up to 72 or 96 hours).
Suboptimal Concentration The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment with a wider and higher concentration range.
Compound Instability This compound may be degrading in the culture medium. For longer experiments, consider replenishing the medium with fresh compound every 24-48 hours.
Cell Line Insensitivity The targeted pathways may not be critical for the survival or phenotype of your specific cell line under your experimental conditions. Consider using a positive control (another known inhibitor of VLCFA synthesis or PLA2G15) to validate the assay.
Incorrect Assay Endpoint The chosen assay may not be sensitive to the effects of this compound. Consider alternative assays that directly measure fatty acid elongation or lysosomal phospholipid levels.

Issue 2: High levels of cytotoxicity observed.

Possible Cause Troubleshooting Steps
Excessive Treatment Duration Prolonged exposure to this compound can lead to off-target effects and general cytotoxicity. Reduce the incubation time.
Concentration is too high The concentration of this compound is above the toxic threshold for your cells. Perform a dose-response experiment to determine the IC50 and select a concentration that inhibits the target without causing excessive cell death.
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control.

Experimental Protocols

Protocol 1: Determining the Effect of this compound on Fatty Acid Uptake using a Fluorescent Fatty Acid Analog

This protocol provides a method to assess the indirect effect of this compound on cellular fatty acid metabolism by measuring the uptake of a fluorescently labeled fatty acid.

Materials:

  • Cells of interest

  • This compound

  • Fluorescent fatty acid analog (e.g., BODIPY™ FL C16)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of the assay. Incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle-only control. Incubate for the desired treatment durations (e.g., 24, 48, and 72 hours).

  • Fluorescent Fatty Acid Labeling:

    • Prepare a working solution of the fluorescent fatty acid analog in a serum-free medium.

    • Remove the this compound-containing medium and wash the cells once with warm PBS.

    • Add the fluorescent fatty acid analog working solution to each well.

    • Incubate for 15-30 minutes at 37°C. The optimal incubation time should be determined empirically.

  • Signal Measurement:

    • Remove the labeling solution and wash the cells three times with cold PBS to remove extracellular fluorescence.

    • Add PBS to each well.

    • Measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: Normalize the fluorescence intensity of this compound-treated wells to the vehicle-treated control wells to determine the percentage of fatty acid uptake.

Protocol 2: Analysis of Cellular Phospholipid Accumulation by Lipid Extraction and LC-MS

This protocol describes a method to determine if this compound treatment leads to the accumulation of phospholipids, a potential consequence of PLA2G15 inhibition.

Materials:

  • Cells of interest

  • This compound

  • Cell culture medium

  • PBS

  • Methanol

  • Chloroform

  • LC-MS grade water

  • Internal lipid standards

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency in appropriate culture dishes. Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration (e.g., 48 hours).

  • Cell Harvesting and Lipid Extraction:

    • Aspirate the medium and wash the cells twice with cold PBS.

    • Scrape the cells in cold PBS and centrifuge to pellet.

    • Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction. This typically involves the addition of a chloroform:methanol mixture to the cell pellet, followed by vortexing and phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.

    • Inject the sample into the LC-MS system. Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate the different lipid species.

    • Detect and quantify the different phospholipid species using the mass spectrometer.

  • Data Analysis: Compare the abundance of specific phospholipid classes in this compound-treated samples to the vehicle-treated controls to identify any significant accumulation.

Visualizations

Indanofan_Mechanism_of_Action This compound This compound VLCFA_Elongase VLCFA Elongase This compound->VLCFA_Elongase Inhibits PLA2G15 PLA2G15 (Lysosomal Phospholipase A2) This compound->PLA2G15 Inhibits Accumulation Phospholipid Accumulation (Phospholipidosis) VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) VLCFA_Elongase->VLCFAs Produces Fatty_Acids Long-Chain Fatty Acids Fatty_Acids->VLCFA_Elongase Substrate Sphingolipids Sphingolipids & Other Complex Lipids VLCFAs->Sphingolipids Lysophospholipids Lysophospholipids & Free Fatty Acids PLA2G15->Lysophospholipids Produces Phospholipids Lysosomal Phospholipids Phospholipids->PLA2G15 Substrate

Caption: this compound's dual mechanism of action.

Experimental_Workflow Start Start: Hypothesis about This compound's effect Dose_Response Phase 1: Dose-Response & Time-Course Experiments Start->Dose_Response Select_Conditions Select Optimal Concentration & Treatment Duration Dose_Response->Select_Conditions Assay Phase 2: Perform Specific Cellular Assay Select_Conditions->Assay Fatty_Acid_Uptake Fatty Acid Uptake Assay Assay->Fatty_Acid_Uptake Lipid_Analysis Phospholipid Analysis Assay->Lipid_Analysis Data_Analysis Phase 3: Data Analysis & Interpretation Fatty_Acid_Uptake->Data_Analysis Lipid_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for optimizing this compound treatment.

References

Technical Support Center: Indanofan Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing Indanofan degradation during experimental setups.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound.

Question/Issue Potential Cause(s) Troubleshooting Steps & Solutions
Why am I seeing variable or lower-than-expected activity of this compound in my bioassays? 1. Degradation of Stock Solution: this compound in solution may degrade over time, especially if not stored correctly. 2. pH Instability: The experimental buffer system's pH may be causing hydrolysis of the this compound molecule. 3. Photodegradation: Exposure to light, particularly UV, can lead to the degradation of the compound. 4. Adsorption to Labware: this compound may adhere to the surface of plastic labware, reducing its effective concentration.1. Prepare fresh stock solutions of this compound for each experiment or use aliquots stored at -20°C for no longer than one month. Always protect stock solutions from light. 2. Verify the pH of your experimental buffers. If possible, conduct pilot stability studies at your working pH. Based on general pesticide stability, aim for a slightly acidic to neutral pH range (pH 5-7) for maximum stability. 3. Minimize light exposure during all experimental steps. Use amber-colored vials or wrap containers in aluminum foil. 4. Use glass or polypropylene (B1209903) labware to minimize adsorption. Pre-rinsing labware with the experimental buffer can also help saturate binding sites.
My HPLC analysis of this compound shows inconsistent peak areas or the appearance of new, unidentified peaks. 1. On-Column Degradation: The mobile phase composition or pH may be causing degradation of this compound on the HPLC column. 2. Injector/Autosampler Instability: If samples remain in the autosampler for extended periods, degradation can occur due to temperature or light exposure. 3. Impure Reference Standard: The this compound reference standard may contain impurities or have degraded during storage.1. Ensure the mobile phase is freshly prepared and degassed. If using a buffered mobile phase, check its compatibility with this compound's stability. A mobile phase with a slightly acidic pH is often a good starting point for similar compounds. 2. Use a cooled autosampler if available. Minimize the time samples spend in the autosampler before injection. 3. Verify the purity of your this compound standard using a fresh lot or an alternative analytical technique if possible. Store the standard as recommended by the supplier, typically in a cool, dark, and dry place.[1][2][3]
I am observing precipitation or cloudiness in my this compound working solutions. 1. Low Solubility: The concentration of this compound may exceed its solubility in the chosen solvent or buffer. 2. Solvent Evaporation: Partial evaporation of the solvent from the stock or working solution can increase the concentration and lead to precipitation. 3. Temperature Effects: A decrease in temperature can reduce the solubility of this compound, causing it to precipitate out of solution.1. Consult the solubility data for this compound in your specific solvent system. You may need to use a co-solvent or adjust the pH to improve solubility. 2. Ensure that all solution containers are tightly sealed to prevent solvent evaporation. 3. If solutions are stored at low temperatures, allow them to equilibrate to room temperature and vortex thoroughly before use to ensure complete dissolution.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a herbicide characterized by its unique chemical structure containing an indan-1,3-dione and a 2-phenyl substituted oxirane moiety.[4] Its primary mode of action is the inhibition of cellulose (B213188) biosynthesis in plants. This disruption of cell wall formation leads to stunted growth and, ultimately, plant death.

2. How should I prepare and store this compound stock solutions?

It is recommended to prepare a concentrated stock solution in a suitable organic solvent like acetonitrile (B52724) or acetone.[2][5] For long-term storage, it is advisable to store the stock solution at -20°C in tightly sealed, amber glass vials to protect it from light and prevent solvent evaporation. For daily use, fresh dilutions should be prepared from the stock solution.

3. What are the known degradation pathways for this compound?

While specific degradation pathway studies for this compound are not extensively available in public literature, based on its chemical structure which includes an oxirane ring and an indane-1,3-dione moiety, potential degradation pathways include:

  • Hydrolysis: The oxirane (epoxide) ring is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to the formation of a diol.

  • Photolysis: Exposure to UV light can induce photochemical reactions, potentially leading to cleavage of the molecule or rearrangements.

  • Thermal Degradation: High temperatures can cause decomposition of the molecule.

4. Are there known degradation products of this compound that I should be aware of?

Specific, commercially available analytical standards for this compound degradation products are not widely listed.[1][6] However, based on the predicted degradation pathways, potential degradation products could include the hydrolyzed diol form of this compound and various photolytic byproducts. If the identification of degradation products is critical for your research, LC-MS/MS would be a suitable analytical technique to identify and characterize these unknown compounds.

Illustrative Stability Data for this compound

Table 1: Illustrative Hydrolytic Stability of this compound at 25°C

pH Half-life (t½) in days (Illustrative) Predicted Primary Degradation Product
4 (Acidic)30Diol formed by oxirane ring-opening
7 (Neutral)90Diol formed by oxirane ring-opening
9 (Alkaline)15Diol formed by oxirane ring-opening

Table 2: Illustrative Photolytic Stability of this compound in Aqueous Solution (pH 7)

Light Condition Half-life (t½) in hours (Illustrative) Potential Degradation Products
Simulated Sunlight48Mixture of photoproducts resulting from ring cleavage and rearrangements.
UV Light (254 nm)8Accelerated formation of various photoproducts.
Dark Control> 2000 (stable)No significant degradation.

Table 3: Illustrative Thermal Stability of this compound

Temperature Half-life (t½) in days (Illustrative) Notes
4°C> 365 (stable)Recommended for long-term storage of solid material.
25°C (Room Temp)180Slow degradation may occur over time.
50°C14Accelerated degradation.

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound (analytical standard)

  • Acetonitrile (HPLC grade)

  • Analytical balance

  • Volumetric flask (glass, Class A)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution (Molecular Weight: 340.8 g/mol ). For 10 mL of a 10 mM solution, 34.08 mg of this compound is needed.

  • Accurately weigh the calculated amount of this compound using an analytical balance and transfer it to a clean, dry volumetric flask.

  • Add a small volume of acetonitrile to the flask to dissolve the this compound completely. Gently swirl the flask to ensure full dissolution.

  • Once dissolved, add acetonitrile to the flask up to the calibration mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer the stock solution to amber glass vials for storage.

  • For long-term storage, place the vials at -20°C. For short-term use, store at 4°C. Always allow the solution to reach room temperature before use.

Protocol 2: General Procedure for a Hydrolysis Study of this compound

Materials:

  • This compound stock solution (in acetonitrile)

  • Sterile buffer solutions (pH 4, 7, and 9)

  • Sterile amber glass vials with PTFE-lined caps

  • Incubator set at a constant temperature (e.g., 25°C)

  • HPLC system for analysis

Procedure:

  • In separate sterile amber glass vials, add a precise volume of the this compound stock solution to the buffer solutions of pH 4, 7, and 9 to achieve the desired final concentration (e.g., 10 µg/mL). The volume of acetonitrile from the stock solution should be minimal (e.g., <1% of the total volume) to avoid co-solvent effects.

  • Prepare triplicate samples for each pH and a control sample with the buffer alone.

  • Tightly cap the vials and place them in an incubator at a constant temperature in the dark.

  • At predetermined time points (e.g., 0, 1, 3, 7, 14, 30, and 60 days), withdraw an aliquot from each vial for analysis.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Plot the concentration of this compound versus time for each pH to determine the degradation kinetics and calculate the half-life.

Protocol 3: General Procedure for a Photolysis Study of this compound

Materials:

  • This compound stock solution (in acetonitrile)

  • Sterile aqueous solution (e.g., buffered at pH 7)

  • Quartz tubes or borosilicate glass vials (transparent to the light source)

  • A photolysis reactor with a specific light source (e.g., simulated sunlight or a UV lamp)

  • Control vials wrapped in aluminum foil

  • HPLC system for analysis

Procedure:

  • Prepare a solution of this compound in the sterile aqueous solution at the desired concentration in quartz tubes or appropriate glass vials.

  • Prepare control samples in the same manner but wrap the vials completely in aluminum foil to serve as dark controls.

  • Place the uncovered and control samples in the photolysis reactor.

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), remove a set of samples (both light-exposed and dark control) for analysis.

  • Analyze the concentration of this compound using a validated HPLC method.

  • Compare the degradation rate in the light-exposed samples to the dark controls to determine the extent of photodegradation and calculate the photolytic half-life.

Visualizations

Indanofan_MoA cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CSC Cellulose Synthase Complex (CSC) Cellulose Cellulose Microfibril (Cell Wall Component) CSC->Cellulose Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->CSC Substrate This compound This compound This compound->CSC Inhibition

Caption: Inhibition of Cellulose Biosynthesis by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution Working Prepare Working Solutions (Different Conditions: pH, Light) Stock->Working Incubate Incubate Samples (Controlled Environment) Working->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample Time Course HPLC HPLC-UV/MS Analysis Sample->HPLC Data Data Processing & Kinetic Analysis HPLC->Data

Caption: Workflow for Studying this compound Degradation.

References

Technical Support Center: Indanofan Experiments and Vehicle Controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper use of solvents and vehicle controls in experiments involving the herbicide Indanofan. Adherence to these guidelines is crucial for generating accurate, reproducible data by minimizing potential artifacts introduced by the solvent vehicle.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a solvent required for its use in experiments?

This compound, with the chemical formula C₂₀H₁₇ClO₃, is a herbicide that functions by inhibiting the elongase enzyme involved in the biosynthesis of very-long-chain fatty acids (VLCFAs)[1]. Like many organic small molecules, this compound is hydrophobic and has low solubility in aqueous solutions such as cell culture media or buffers. Therefore, an organic solvent is necessary to dissolve this compound to create a concentrated stock solution, which can then be diluted to the desired final concentration for experimental use.

Q2: What are the most common solvents for preparing this compound stock solutions?

While some commercial preparations of this compound are sold in acetonitrile, the most common solvents used for preparing stock solutions for in vitro biological assays are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[2][3] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a frequent choice in drug discovery and cell-based assays.[4][5]

Q3: What is a "vehicle control" and why is it essential in experiments with this compound?

A vehicle control is a sample that contains the solvent (the "vehicle") used to dissolve the experimental compound (this compound), but not the compound itself.[6] It is a critical component of experimental design because solvents like DMSO and ethanol are not biologically inert and can have their own effects on cells.[3][4][7][8] These effects can include alterations in cell growth, viability, gene expression, and signaling pathways.[4][7][8][9] The vehicle control allows researchers to distinguish the biological effects of this compound from the effects of the solvent, ensuring that the observed results are correctly attributed to the compound of interest.[4][6]

Q4: What are the potential off-target effects of DMSO and ethanol in my experiments?

Even at low concentrations, both DMSO and ethanol can influence cellular processes. It is crucial to account for these potential artifacts.

  • DMSO : Can affect cell growth and viability; low concentrations may stimulate growth while higher concentrations can be inhibitory or cytotoxic.[4] It can damage cell membranes, cause oxidative stress, and alter the actin cytoskeleton.[9][10] DMSO has also been shown to modulate various signaling pathways, including those involved in inflammation and apoptosis.[8]

  • Ethanol : Can also produce dose-dependent inhibition of cellular growth.[3] It may interfere with the cell membrane structure, which could amplify the effects of a therapeutic drug and lead to non-reproducible results.[11] In some assays, ethanol has been shown to have a more pronounced effect on processes like reactive oxygen species (ROS) production compared to DMSO.[2]

Q5: What is the recommended final concentration of solvent in my cell culture medium?

To minimize vehicle-induced artifacts, the final concentration of the solvent in the cell culture medium should be kept as low as possible. The ideal concentration depends on the specific cell line and the duration of the experiment. A preliminary solvent tolerance test is always recommended.

SolventFinal Concentration (v/v)General ObservationsCitations
DMSO < 0.1%Generally considered safe for most cell lines with minimal effects. Recommended for sensitive cells and long-term studies.[8][9]
0.1% - 0.5%Well-tolerated by many robust cell lines for exposures up to 72 hours. This is a common range for many assays.[8]
0.5% - 1.0%Increased risk of cytotoxicity and off-target effects. Use with caution and only for short-term exposure if necessary.[2][8]
> 1.0%Significant cytotoxicity is common and generally should be avoided.[8][9]
Ethanol < 0.5%Often well-tolerated by many cell lines.[11]
0.5% - 2.0%May begin to show inhibitory effects on cell proliferation.[3][11]
> 2.0%Often leads to significant growth inhibition or cell death.[3][11]

Q6: How do I properly prepare my vehicle control?

The vehicle control must contain the exact same final concentration of the solvent as the experimental samples treated with this compound.[10] If you are testing a range of this compound concentrations prepared by serial dilution, you must prepare a corresponding vehicle control for each this compound concentration to match the solvent percentage precisely.[8][12]

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
High background or unexpected morphological changes in vehicle control cells. Solvent concentration is too high: The solvent itself is causing cytotoxicity or stress responses in your cell line.1. Perform a Solvent Tolerance Assay: Conduct a dose-response experiment using only the solvent to determine the maximum non-toxic concentration for your specific cell line and experimental duration.[8]2. Lower the Final Solvent Concentration: Aim for a final concentration at or below 0.1% for DMSO if possible.[9]
Poor reproducibility of results across experiments. Inconsistent Solvent Concentration: DMSO is highly hygroscopic and readily absorbs water from the atmosphere, which can alter the concentration of your stock solutions over time.[8]1. Proper Solvent Storage: Store high-purity, anhydrous DMSO in small, tightly sealed aliquots to minimize exposure to air.[8]2. Prepare Fresh Dilutions: Prepare fresh working solutions from your concentrated stock for each experiment.[8]3. Standardize Preparation: Ensure the DMSO stock is fully thawed and mixed before each use.
This compound precipitates when added to the aqueous culture medium. Poor Solubility: The final concentration of the organic solvent may be too low to keep the hydrophobic this compound in solution.1. Check Stock Concentration: Ensure your stock solution is not oversaturated.2. Increase Final Solvent %: You may need to use a slightly higher final solvent concentration (while staying within the tolerated range for your cells).3. Modify Dilution Method: First, dilute the this compound stock into a small volume of medium, mix thoroughly by vortexing or pipetting, and then add this intermediate dilution to the larger volume of final culture medium.
No observable effect from this compound treatment. Solvent Interference: In rare cases, the solvent may interfere with the compound's mechanism of action. DMSO can sometimes compete with small molecules for binding to a target protein.[5]1. Review Literature: Check if interactions between your target pathway and the chosen solvent have been reported.2. Consider Alternative Solvents: If your cell line is tolerant, explore other solvents like ethanol to see if the effect is restored.[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution
  • Calculate Required Mass: Determine the mass of this compound (Molecular Weight: 340.8 g/mol ) needed. For 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 340.8 g/mol = 0.003408 g = 3.41 mg

  • Weigh this compound: Accurately weigh 3.41 mg of solid this compound powder using an analytical balance.

  • Dissolve in Solvent: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Ensure Complete Dissolution: Vortex the tube thoroughly until all solid particles are completely dissolved. A brief sonication may assist if needed.

  • Storage: Store the stock solution in small, tightly sealed aliquots at -20°C to prevent degradation and minimize water absorption.

Protocol 2: Workflow for Preparing Treatment Solutions and Matched Vehicle Controls

This protocol outlines the preparation of final treatment solutions for a hypothetical experiment testing this compound at 10 µM, 1 µM, and 0.1 µM, starting from a 10 mM DMSO stock. The key is to ensure the final DMSO concentration is constant across all conditions.

G cluster_stock Step 1: Prepare Stock & Intermediates in 100% DMSO cluster_final Step 2: Prepare Final Solutions in Culture Medium (1:1000 Dilution) cluster_exp Step 3: Treat Cells stock 10 mM this compound in 100% DMSO int1 1 mM this compound in 100% DMSO stock->int1 1:10 Dilution final1 Final: 10 µM this compound (0.1% DMSO) stock->final1 Add 1 µL to 999 µL Medium int2 100 µM this compound in 100% DMSO int1->int2 1:10 Dilution final2 Final: 1 µM this compound (0.1% DMSO) int1->final2 Add 1 µL to 999 µL Medium final3 Final: 0.1 µM this compound (0.1% DMSO) int2->final3 Add 1 µL to 999 µL Medium dmso_stock 100% DMSO (for Vehicle) vehicle Final: Vehicle Control (0.1% DMSO) dmso_stock->vehicle Add 1 µL to 999 µL Medium cells1 Cells + 10 µM this compound final1->cells1 cells2 Cells + 1 µM this compound final2->cells2 cells3 Cells + 0.1 µM this compound final3->cells3 cellsV Cells + Vehicle vehicle->cellsV cellsC Cells Only (Untreated Control) G cluster_groups Experimental Groups cluster_comparisons Data Interpretation cluster_conclusions Conclusions A Untreated Control (Cells + Medium) Comp1 Compare B vs A A->Comp1 B Vehicle Control (Cells + Medium + Solvent) B->Comp1 Comp2 Compare C vs B B->Comp2 C This compound Treatment (Cells + Medium + Solvent + this compound) C->Comp2 EffectS Effect of Solvent Comp1->EffectS EffectI Effect of this compound Comp2->EffectI

References

Technical Support Center: Troubleshooting Unexpected Phenotypes in Indanofan-Treated Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Indanofan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected phenotypes that may arise during your experiments. The information provided is based on the known mechanism of action of this compound and general toxicological principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as a herbicide that functions by inhibiting the elongase enzyme system responsible for the biosynthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are fatty acids with chain lengths of 20 carbon atoms or more. This inhibition disrupts the formation of essential components of plant cuticular waxes, leading to herbicidal effects. In non-plant organisms, VLCFA metabolism is crucial for various physiological processes, and its disruption can lead to a range of abnormalities.

Q2: What are the known toxicological concerns associated with this compound?

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

  • H361: Suspected of damaging fertility or the unborn child.

  • H370: Causes damage to organs.

  • H372: Causes damage to organs through prolonged or repeated exposure.

These classifications suggest that unexpected phenotypes in animal studies could manifest as reproductive issues, organ dysfunction, or skin abnormalities.

Q3: Has an acute toxicity value for this compound been established?

Yes, an acute oral lethal dose (LD50) for rats has been reported.

SpeciesRouteLD50 ValueReference
RatOral460 mg/kg body weight[2]

This value indicates moderate acute toxicity if ingested.

Troubleshooting Unexpected Phenotypes

This section provides guidance on identifying and investigating unexpected phenotypes observed in organisms treated with this compound. The troubleshooting workflows are based on this compound's mechanism of action and its general toxicological profile.

Issue 1: Dermatological Abnormalities (e.g., scaly skin, hair loss, skin lesions)

Potential Cause: Inhibition of VLCFA synthesis can disrupt the formation of ceramides (B1148491) and other lipids essential for maintaining the skin's barrier function. This can lead to increased water loss and susceptibility to irritants, manifesting as a dry, scaly phenotype or more severe lesions.

Troubleshooting Workflow:

A Unexpected Skin Phenotype Observed B Confirm Phenotype Consistency and Dose-Dependency A->B First Step C Histopathological Analysis of Skin Biopsies B->C If Consistent E Reduce this compound Dose or Discontinue Treatment B->E If Inconsistent or Severe D Lipidomic Analysis of Skin Samples C->D To Confirm Mechanism F Consider Alternative Compound E->F If Phenotype Persists

Caption: Troubleshooting workflow for dermatological abnormalities.

Experimental Protocol: Histopathological Analysis of Skin Biopsies

  • Sample Collection: Euthanize a subset of animals from control and this compound-treated groups. Collect full-thickness skin biopsies from the affected and unaffected areas.

  • Fixation: Immediately fix the biopsies in 10% neutral buffered formalin for 24-48 hours.

  • Processing: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphology. Consider special stains like Masson's trichrome for collagen or Oil Red O (on frozen sections) for lipid accumulation.

  • Microscopic Examination: Examine the stained sections under a light microscope. Look for changes in the epidermis (e.g., hyperkeratosis, acanthosis), dermis (e.g., inflammation, changes in collagen structure), and adnexal structures (e.g., hair follicles, sebaceous glands).

Issue 2: Neurological Symptoms (e.g., tremors, ataxia, altered behavior)

Potential Cause: VLCFAs are critical components of myelin, the protective sheath around nerve fibers. Impaired VLCFA synthesis can lead to demyelination and subsequent neurological dysfunction.

Troubleshooting Workflow:

A Neurological Symptoms Observed B Conduct Behavioral Assays (e.g., open field, rotarod) A->B Quantify Phenotype F Cease Experiment and Re-evaluate Protocol A->F If Symptoms are Severe C Neurochemical Analysis of Brain Tissue B->C If Behavioral Deficits Confirmed E Lower this compound Concentration B->E If Symptoms are Mild D Histopathology of Brain and Spinal Cord C->D To Identify Cellular Changes

Caption: Troubleshooting workflow for neurological symptoms.

Experimental Protocol: Behavioral Assessment using a Rotarod Test

  • Apparatus: Use a standard rotarod apparatus for rodents.

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Training: Place each animal on the stationary rod. Once stable, start the rotation at a low speed (e.g., 4 rpm). For an accelerating rotarod protocol, the speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes).

  • Testing: Record the latency to fall from the rod. Perform 3-5 trials per animal with an inter-trial interval of at least 15 minutes.

  • Data Analysis: Compare the mean latency to fall between the control and this compound-treated groups. A significantly shorter latency in the treated group suggests motor coordination deficits.

Issue 3: Reproductive and Developmental Abnormalities (e.g., reduced litter size, low birth weight, birth defects)

Potential Cause: The GHS classification "Suspected of damaging fertility or the unborn child" suggests that this compound may interfere with reproductive processes or fetal development. Disruption of VLCFA metabolism can affect hormone synthesis and cell membrane integrity, both crucial for reproduction and development.

Troubleshooting Workflow:

A Reproductive/Developmental Issues Observed B Assess Fertility Parameters (e.g., mating success, litter size) A->B Systematic Evaluation C Examine Offspring for Gross and Skeletal Abnormalities B->C If Fertility is Impaired F Modify Dosing Regimen (e.g., pre-mating only) B->F To Isolate Critical Exposure Window D Evaluate Parental Systemic Toxicity C->D Correlate with Parental Health E Consider a Cross-Fostering Study D->E To Distinguish Pre- vs. Post-natal Effects

Caption: Troubleshooting workflow for reproductive and developmental issues.

Experimental Protocol: Assessment of Fetal Skeletal Abnormalities

  • Sample Collection: On a specific gestation day (e.g., GD20 in rats), euthanize pregnant dams from control and treated groups. Collect the fetuses.

  • Fixation and Staining:

    • Fix fetuses in 95% ethanol.

    • Stain cartilage with Alcian Blue.

    • Clear the tissues with potassium hydroxide.

    • Stain bone with Alizarin Red S.

    • Store the stained skeletons in glycerin.

  • Examination: Examine the stained skeletons under a dissecting microscope. Look for abnormalities in the skull, vertebrae, ribs, and limbs, such as incomplete ossification, supernumerary ribs, or fused bones.

  • Data Analysis: Compare the incidence and type of skeletal abnormalities between the control and this compound-treated groups.

Postulated Metabolic Pathway of this compound

While the specific metabolic pathway of this compound in animals has not been extensively studied, we can postulate a likely pathway based on the metabolism of other indane-containing compounds. The primary metabolic transformations are expected to be Phase I oxidation reactions followed by Phase II conjugation.

This compound This compound Hydroxylated_Metabolite Hydroxylated Metabolite This compound->Hydroxylated_Metabolite Phase I Oxidation (Cytochrome P450) Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide or Sulfate) Hydroxylated_Metabolite->Conjugated_Metabolite Phase II Conjugation (e.g., UGTs, SULTs) Excretion Excretion Conjugated_Metabolite->Excretion

Caption: Postulated metabolic pathway for this compound in animals.

This technical support guide is intended to assist researchers in navigating the potential challenges of working with this compound. As our understanding of this compound's biological effects evolves, this resource will be updated. We encourage researchers to report any unexpected phenotypes to contribute to the collective knowledge base.

References

Improving the efficiency of Indanofan synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Indanofan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the active enantiomer of this compound and why is its selective synthesis important?

A1: The herbicidal activity of this compound is primarily attributed to the (S)-enantiomer.[1] Racemic this compound contains both the active (S)-enantiomer and a less active (R)-enantiomer. Therefore, developing an efficient synthesis for enantiopure (S)-Indanofan is crucial for improving the efficacy of the final product and reducing the environmental load of the less active isomer.[1]

Q2: My intramolecular Friedel-Crafts acylation to form the indanone core is giving a low yield. What are the common causes?

A2: Low yields in this step can be due to several factors, including:

  • Deactivated Aromatic Ring: Electron-withdrawing groups on the aromatic ring can hinder the reaction.[2]

  • Suboptimal Catalyst: The choice and amount of the acid catalyst (e.g., polyphosphoric acid, triflic acid) are critical. Too little may result in an incomplete reaction, while too much can lead to side reactions.[2]

  • Starting Material Impurity: Impurities in the 3-arylpropionic acid precursor can inhibit the catalyst.[2]

  • Intermolecular Reactions: High concentrations of the starting material can favor the formation of polymeric byproducts.[2]

  • Product Instability: The indanone product may be unstable under harsh acidic conditions and high temperatures.[2]

Q3: I am observing the formation of regioisomers during the Friedel-Crafts cyclization. How can I improve regioselectivity?

A3: The formation of regioisomers is a common challenge. The choice of solvent and the grade of the catalyst (e.g., P₂O₅ content in PPA) can significantly influence the regioselectivity.[2] Experimenting with different solvents and catalyst grades is recommended to optimize for the desired regioisomer.[2]

Q4: My Nazarov cyclization for the indanone synthesis is not efficient. What parameters should I optimize?

A4: The efficiency of a Nazarov cyclization is highly dependent on the catalyst, reaction medium, temperature, and reaction time.[2][3] A Design of Experiments (DoE) approach can be beneficial for systematically optimizing these parameters to achieve higher yields.[2][3] The use of deep eutectic solvents (DES) has been shown to be effective and sustainable for Nazarov cyclizations, in some cases leading to quantitative conversions.[2]

Q5: What are the main challenges in the purification of this compound?

A5: The main challenges include separating the desired product from starting materials, reagents, and byproducts formed during the synthesis. If a racemic synthesis is performed, the separation of the (S) and (R) enantiomers is a significant hurdle. Crystallization can also be challenging for some pesticides, potentially requiring specific solvent systems and conditions to obtain a pure, crystalline product.

Troubleshooting Guides

Guide 1: Low Yield in Racemic this compound Synthesis

This guide addresses common issues leading to low yields during the synthesis of the indanone core of this compound via intramolecular Friedel-Crafts acylation.

Problem Possible Cause Suggested Solution
Low conversion of starting material Insufficient catalyst activity or amount.Verify the quality and quantity of the acid catalyst (e.g., PPA, TfOH). Consider using a stronger acid or increasing the catalyst loading.[2]
Reaction temperature is too low or reaction time is too short.Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC-MS to determine the optimal time.[2]
Formation of multiple byproducts Reaction conditions are too harsh (high temperature, high catalyst concentration).Optimize the reaction temperature and catalyst concentration to minimize side reactions.[2]
Presence of impurities in the starting material.Purify the 3-arylpropionic acid precursor by recrystallization or chromatography.[2]
Formation of polymeric material High concentration of starting material leading to intermolecular reactions.Run the reaction at a lower concentration to favor intramolecular cyclization.[2]
Guide 2: Inefficient Purification of this compound

This guide provides solutions for common problems encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Difficulty in removing byproducts by crystallization Byproducts have similar solubility to this compound.Try a different solvent or a mixture of solvents for recrystallization. Using a two-solvent system where the product is soluble in one solvent at high temperature and insoluble in the other can be effective.[4][5]
Oily product that does not crystallize.Consider converting the oily product to a solid derivative for purification, if possible. Alternatively, use column chromatography for purification.
Poor separation in column chromatography Inappropriate stationary or mobile phase.Screen different stationary phases (e.g., silica (B1680970) gel, alumina) and mobile phase compositions (e.g., varying polarity with hexane/ethyl acetate (B1210297) mixtures) to achieve better separation.
Co-elution of enantiomers in HPLC Use of an achiral stationary phase.For chiral separation, a chiral stationary phase (CSP) is required. Alternatively, chiral mobile phase additives can be used with an achiral column.[6]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-Indanofan

This protocol is based on the practical asymmetric synthesis described by Tanaka et al., which involves the conversion of racemic this compound to the enantiopure (S)-enantiomer.[1]

Step 1: Lipase-Catalyzed Kinetic Resolution of Diol Intermediate

  • A solution of the racemic diol precursor of this compound in a suitable organic solvent (e.g., chlorobenzene) is treated with a lipase (B570770) (e.g., from Pseudomonas cepacia).[1]

  • An acylating agent (e.g., n-hexanoyl chloride) and a base (e.g., pyridine) are added.[1]

  • The reaction is stirred at a controlled temperature (e.g., 40-50 °C) to selectively acylate one enantiomer of the diol.[1]

  • The reaction mixture is then worked up to separate the acylated enantiomer from the unreacted enantiomer.

Step 2: Stereoselective Acid-Catalyzed Hydrolysis of the Chiral Epoxide

  • The undesired (R)-epoxide enantiomer is subjected to acid-catalyzed hydrolysis.

  • Sulfuric acid is an effective and economical catalyst for this step.[7]

  • The choice of solvent and the amount of water are crucial for high yield and enantioselectivity. Di(ethylene glycol) diethyl ether has been shown to be an effective solvent.[1][7]

  • This step proceeds with inversion of the chiral center, converting the undesired (R)-epoxide to the desired (S)-diol precursor.[1][7]

Step 3: Purification of the (S)-Diol Precursor by Recrystallization

  • The crude (S)-diol precursor can be purified by recrystallization.

  • Formation of an o-xylene (B151617) complex of a hemiketal precursor of (S)-Indanofan allows for easy purification by recrystallization from o-xylene.[1]

Step 4: Conversion to (S)-Indanofan

  • The purified (S)-diol precursor is treated with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) and a base (e.g., aqueous NaOH) to yield (S)-Indanofan with high chemical and optical purity.[1]

Quantitative Data for Asymmetric Synthesis of (S)-Indanofan

Step Key Reagents Solvent Yield Enantiomeric Excess (ee) Reference
Overall Conversion of Racemic to (S)-Indanofan Lipase, H₂SO₄, p-toluenesulfonyl chlorideChlorobenzene, o-xylene61%>99%[1]
Acid-Catalyzed Hydrolysis of (R)-epoxide H₂SO₄Di(ethylene glycol) diethyl ether82%83%[1]
Protocol 2: Purification of this compound by Crystallization
  • Solvent Selection: Identify a suitable solvent or solvent system. The ideal solvent should dissolve this compound at an elevated temperature but have low solubility at room temperature. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[5] For the precursor of (S)-Indanofan, recrystallization from o-xylene has been reported to be effective.[1]

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. Seeding with a small crystal of pure this compound can induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used for the analysis of pesticides. For chiral separation, a chiral stationary phase (e.g., Chiralcel OJ) is necessary.[8]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water or a buffer is a common mobile phase for reversed-phase HPLC. For chiral separations, the mobile phase may contain modifiers like ethanol.[8] The addition of an acidic modifier can help in reducing peak tailing.[8]

  • Detection: Monitor the elution of this compound using a UV detector at an appropriate wavelength.

  • Quantification: Determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Visualizations

Indanofan_Synthesis_Workflow cluster_synthesis Racemic this compound Synthesis cluster_resolution Asymmetric Synthesis of (S)-Indanofan Arylpropionic_Acid 3-Arylpropionic Acid Indanone_Core Indanone Core (Racemic) Arylpropionic_Acid->Indanone_Core Friedel-Crafts Acylation Epoxidation Epoxidation Indanone_Core->Epoxidation Racemic_this compound Racemic this compound Epoxidation->Racemic_this compound Racemic_Diol Racemic Diol Precursor Racemic_this compound->Racemic_Diol Kinetic_Resolution Lipase-Catalyzed Kinetic Resolution Racemic_Diol->Kinetic_Resolution S_Diol (S)-Diol Kinetic_Resolution->S_Diol R_Ester (R)-Ester Kinetic_Resolution->R_Ester S_this compound (S)-Indanofan S_Diol->S_this compound Hydrolysis Acid-Catalyzed Hydrolysis R_Ester->Hydrolysis Inversion Hydrolysis->S_Diol

Caption: Workflow for Racemic and Asymmetric Synthesis of this compound.

Troubleshooting_Low_Yield Low_Yield Low Yield in Indanone Synthesis Catalyst_Issues Suboptimal Catalyst Low_Yield->Catalyst_Issues Cause Starting_Material_Purity Impure Starting Material Low_Yield->Starting_Material_Purity Cause Reaction_Conditions Harsh Reaction Conditions Low_Yield->Reaction_Conditions Cause Side_Reactions Intermolecular Reactions Low_Yield->Side_Reactions Cause Optimize_Catalyst Optimize Catalyst Type and Amount Catalyst_Issues->Optimize_Catalyst Solution Purify_Starting_Material Recrystallize/Purify Starting Material Starting_Material_Purity->Purify_Starting_Material Solution Optimize_Conditions Optimize Temperature and Time Reaction_Conditions->Optimize_Conditions Solution Lower_Concentration Use Lower Concentration Side_Reactions->Lower_Concentration Solution

References

Indanofan: Technical Support Center for Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing Indanofan safely. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a chemical compound with the molecular formula C₂₀H₁₇ClO₃.[1] It is classified as a herbicide, although it is not approved for use in the European Union.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several health hazards.[1]

Q2: What are the GHS hazard statements for this compound?

The GHS hazard statements for this compound indicate the following potential health risks[1]:

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

  • H320: Causes eye irritation.

  • H335: May cause respiratory irritation.

  • H361: Suspected of damaging fertility or the unborn child.

  • H370: Causes damage to organs.

  • H372: Causes damage to organs through prolonged or repeated exposure.

Q3: Are there established Occupational Exposure Limits (OELs) for this compound?

Currently, there are no specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, established for this compound. In the absence of specific OELs, it is crucial to handle this compound with a high degree of caution and implement stringent safety measures to minimize exposure.

Q4: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it should be stored in a tightly closed, light-shielding airtight container.[2] The storage area must be well-ventilated and away from direct sunlight, fire, and other heat sources.[2]

Q5: What are the known chemical incompatibilities of this compound?

This compound is known to react violently with strong oxidizers and strong bases. It is imperative to avoid storing or mixing this compound with these types of chemicals to prevent hazardous reactions.

Troubleshooting Guides

Handling a Spill

Problem: I have spilled this compound powder in the laboratory. What is the correct cleanup procedure?

Solution:

  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated area.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust. If the spill is large or in a poorly ventilated space, consider respiratory protection.

  • Personal Protective Equipment (PPE): Before attempting to clean the spill, don appropriate PPE, including chemical-resistant gloves, a lab coat or chemical-resistant apron, and safety goggles. For larger spills, respiratory protection may be necessary.

  • Containment: For liquid spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill. For powder spills, carefully cover the spill with a damp cloth or paper towels to prevent dust from becoming airborne.

  • Cleanup:

    • Powder: Gently sweep the dampened material into a designated chemical waste container. Avoid dry sweeping, which can generate dust.

    • Liquid: Absorb the spill with an inert material and place it in a designated chemical waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Wipe the area dry.

  • Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste according to your institution's and local regulations.

  • Reporting: Report the spill to your laboratory supervisor or safety officer.

Personal Exposure

Problem: I have come into contact with this compound. What are the first-aid measures?

Solution:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Data Presentation

PropertyValueSource
Molecular Formula C₂₀H₁₇ClO₃[1]
Molecular Weight 340.8 g/mol [1]
Appearance Colorless crystals[3]
Melting Point 60 - 61 °C (140 - 142 °F)[4]
Storage Temperature Ambient (>5 °C)[4]
Solubility in Water 17.1 mg/L at 20°C[3]
Soil Half-Life (DT₅₀) 2-9 days (aerobic)

Experimental Protocols

Protocol for Assessing this compound Stability Under Stressed Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and determine the intrinsic stability of this compound.

Materials:

  • This compound (pure substance)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) and methanol

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Calibrated HPLC system with a UV detector or Mass Spectrometer

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Keep the solution at room temperature and analyze by HPLC at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 N HCl and/or with heating (e.g., 60°C).

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Analyze by HPLC at regular intervals as described for acidic hydrolysis.

    • If no degradation is observed, repeat with 1 N NaOH and/or with heating.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and analyze by HPLC at regular intervals.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a specified period.

    • Dissolve the stressed sample in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Analyze the samples by HPLC.

  • Analysis:

    • For each stress condition, analyze the samples by a validated stability-indicating HPLC method.

    • Quantify the amount of this compound remaining and identify any degradation products.

Visualizations

Indanofan_Handling_Workflow start Start: Handling this compound assess_risk Assess Risks (Review SDS and SOPs) start->assess_risk ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_risk->ppe weighing Weighing and Preparation ppe->weighing spill Spill Occurs weighing->spill Yes no_spill No Spill weighing->no_spill No cleanup Follow Spill Cleanup Protocol spill->cleanup experiment Conduct Experiment no_spill->experiment cleanup->experiment waste Dispose of Waste Properly experiment->waste decontaminate Decontaminate Work Area and Equipment waste->decontaminate end End decontaminate->end

Caption: Workflow for the safe handling of this compound.

Indanofan_Storage_Decision_Tree start Receiving this compound check_container Is container intact and properly labeled? start->check_container intact Yes check_container->intact Yes damaged No check_container->damaged No storage_location Select appropriate storage location intact->storage_location quarantine Quarantine and report to supervisor damaged->quarantine is_ventilated Is the area well-ventilated? storage_location->is_ventilated ventilated Yes is_ventilated->ventilated Yes not_ventilated No is_ventilated->not_ventilated No check_incompatibles Are incompatible chemicals present? (Strong oxidizers, strong bases) ventilated->check_incompatibles find_ventilated Find a suitable ventilated area not_ventilated->find_ventilated find_ventilated->storage_location incompatibles_present Yes check_incompatibles->incompatibles_present Yes no_incompatibles No check_incompatibles->no_incompatibles No remove_incompatibles Store separately incompatibles_present->remove_incompatibles final_storage Store in a tightly sealed, light-resistant container away from heat and sunlight remove_incompatibles->final_storage no_incompatibles->final_storage end Secure Storage final_storage->end

Caption: Decision tree for the safe storage of this compound.

References

How to assess Indanofan stability under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on how to assess the stability of Indanofan under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider when evaluating the stability of this compound?

A1: The stability of this compound, like many small molecules, is primarily influenced by several key environmental factors. It is crucial to assess its stability under conditions it may encounter during manufacturing, storage, and use. The most critical parameters to investigate are:

  • pH: this compound's stability across a range of pH values is essential to understand, as it can dictate formulation strategies and predict its fate in different physiological environments.

  • Temperature: Thermal stability studies are necessary to determine appropriate storage conditions and to identify potential degradation at elevated temperatures.

  • Light: Photostability testing is crucial to ascertain if this compound is susceptible to degradation upon exposure to light, which will inform packaging and handling requirements.

  • Oxidation: The presence of oxidizing agents can lead to degradation. Understanding this compound's susceptibility to oxidation is vital for preventing impurity formation.

Q2: What is a forced degradation study and why is it important for this compound?

A2: A forced degradation study, also known as stress testing, involves intentionally exposing this compound to harsh conditions that are more severe than accelerated stability conditions. The goal is to generate degradation products to a limited extent, typically 5-20% degradation. This is a critical step in the development of a stability-indicating analytical method. For this compound, a forced degradation study will help to:

  • Identify potential degradation products.

  • Elucidate potential degradation pathways.

  • Demonstrate the specificity of the analytical method by showing that the method can separate the intact drug from its degradation products.

  • Provide insights into the intrinsic stability of the molecule.

Q3: Which analytical techniques are most suitable for assessing this compound stability?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for stability testing of small molecules like this compound. A stability-indicating HPLC method should be developed and validated to separate and quantify this compound in the presence of its degradation products. For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Troubleshooting Guide

This guide addresses common problems that may arise during the stability assessment of this compound.

Q4: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?

A4: Unexpected peaks can arise from several sources. Consider the following troubleshooting steps:

  • Degradation Products: The new peaks may be degradation products of this compound. This is the expected outcome of a forced degradation study.

  • Contamination: The peaks could be from contaminants in your solvent, glassware, or the sample itself. Running a blank injection (mobile phase only) can help identify solvent-related peaks.

  • Excipient Interaction: If you are analyzing a formulated product, the peaks could be from the degradation of excipients or from an interaction between this compound and an excipient.

  • Carryover: If the peak appears in a blank injection following a sample injection, it may be due to carryover from the previous run. Ensure your autosampler wash procedure is adequate.

Q5: The mass balance in my stability study is below 95%. What does this indicate and how can I address it?

A5: A mass balance below 95% suggests that not all degradation products are being detected or quantified. Potential reasons include:

  • Non-chromophoric Degradants: Some degradation products may lack a UV chromophore and will not be detected by a UV detector. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify such compounds.

  • Volatile Degradants: Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.

  • Precipitation: Degradation products may be insoluble in the sample diluent and precipitate out of the solution. Visually inspect your samples for any precipitates.

  • Adsorption: The active compound or its degradants may adsorb to the sample vial or container surface.

Q6: My photostability study shows significant degradation of this compound. What are the next steps?

A6: If this compound is found to be photolabile, the following actions are recommended:

  • Protective Packaging: The formulation must be packaged in light-resistant containers (e.g., amber vials or bottles).

  • Manufacturing Process Control: Ensure that the manufacturing process is conducted under controlled lighting conditions to minimize exposure to light.

  • Labeling: The product label should include a statement advising protection from light.

  • Characterization of Photodegradants: Identify the major photodegradation products and assess their potential toxicity.

Experimental Protocols

The following are detailed methodologies for key stability experiments for this compound.

Protocol 1: Hydrolytic Stability Study
  • Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

  • Materials:

    • This compound reference standard

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Phosphate buffer solutions (pH 4, 7, and 9)

    • Acetonitrile (ACN) or other suitable organic solvent

    • Volumetric flasks, pipettes, pH meter

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ACN) at a concentration of 1 mg/mL.

    • Prepare acidic (0.1 M HCl), neutral (purified water), and basic (0.1 M NaOH) solutions. Also, prepare buffer solutions at pH 4, 7, and 9.

    • Add a small aliquot of the this compound stock solution to each of the pH solutions to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., 50 °C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the degradation rate constant (k) and half-life (t½) at each pH.

    • Identify and quantify major degradation products.

Protocol 2: Thermal Stability Study (Solid State)
  • Objective: To assess the stability of solid this compound at elevated temperatures.

  • Materials:

    • This compound reference standard (solid)

    • Glass vials with stoppers

    • Temperature-controlled oven

  • Procedure:

    • Place a known amount of solid this compound (e.g., 10 mg) into several glass vials.

    • Place the vials in a temperature-controlled oven at various temperatures (e.g., 40 °C, 60 °C, and 80 °C).

    • Withdraw vials at specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks).

    • At each time point, dissolve the contents of one vial in a suitable solvent to a known concentration.

    • Analyze the resulting solution by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Determine the percentage of this compound remaining at each temperature and time point.

    • Observe any changes in physical appearance (e.g., color, melting).

    • Identify and quantify any degradation products formed.

Protocol 3: Photostability Study
  • Objective: To evaluate the stability of this compound upon exposure to light.

  • Materials:

    • This compound reference standard (solid and in solution)

    • Transparent and light-resistant (e.g., amber) containers

    • Calibrated photostability chamber equipped with a light source compliant with ICH Q1B guidelines (cool white fluorescent and near UV lamps).

  • Procedure:

    • Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.

    • At the end of the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the exposed and control samples.

    • Calculate the percentage of degradation due to light exposure.

    • Identify and quantify any photodegradation products.

Protocol 4: Oxidative Stability Study
  • Objective: To assess the stability of this compound in the presence of an oxidizing agent.

  • Materials:

    • This compound reference standard

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • Suitable solvent

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent.

    • Add a solution of hydrogen peroxide to the this compound solution.

    • Store the mixture at room temperature.

    • Withdraw aliquots at various time points (e.g., 0, 2, 6, and 24 hours).

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Determine the percentage of this compound remaining at each time point.

    • Identify and quantify any oxidative degradation products.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Illustrative Hydrolytic Stability of this compound at 50 °C

pHTime (hours)This compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl 0100.00.00.0
2492.55.12.3
4885.29.84.9
pH 7.0 0100.00.00.0
2499.8<0.1<0.1
4899.50.20.1
0.1 M NaOH 0100.00.00.0
2475.415.38.2
4858.128.712.5

Table 2: Illustrative Thermal Stability of Solid this compound

TemperatureTime (weeks)This compound Remaining (%)Appearance
40 °C 0100.0White powder
899.6No change
60 °C 0100.0White powder
898.2Slight yellowing
80 °C 0100.0White powder
891.5Yellow powder

Table 3: Illustrative Photostability of this compound

SampleConditionThis compound Remaining (%)Photodegradant 1 (%)
Solid Exposed to Light95.34.2
Dark Control99.9<0.1
Solution Exposed to Light88.79.8
Dark Control99.8<0.1

Table 4: Illustrative Oxidative Stability of this compound with 3% H₂O₂

Time (hours)This compound Remaining (%)Oxidative Degradant 1 (%)
0 100.00.0
6 91.28.5
24 82.516.9

Visualizations

Indanofan_Degradation_Pathway This compound This compound Hydrolysis_Acid Acidic Hydrolysis (e.g., 0.1 M HCl) This compound->Hydrolysis_Acid Hydrolysis_Base Basic Hydrolysis (e.g., 0.1 M NaOH) This compound->Hydrolysis_Base Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Photodegradation Photodegradation (UV/Vis Light) This compound->Photodegradation Degradant_A Degradant A (Hydrolysis Product) Hydrolysis_Acid->Degradant_A Hydrolysis_Base->Degradant_A Degradant_B Degradant B (Oxidation Product) Oxidation->Degradant_B Degradant_C Degradant C (Photodegradation Product) Photodegradation->Degradant_C

Caption: Plausible degradation pathways of this compound under various stress conditions.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Reporting Indanofan_Sample This compound Sample (API or Formulation) Hydrolysis Hydrolysis (Acid, Base, Neutral) Indanofan_Sample->Hydrolysis Oxidation Oxidation (H₂O₂) Indanofan_Sample->Oxidation Thermal Thermal (Heat) Indanofan_Sample->Thermal Photo Photolysis (Light) Indanofan_Sample->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Hydrolysis->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis LCMS_Analysis LC-MS for Identification HPLC_Analysis->LCMS_Analysis If unknown peaks Data_Evaluation Data Evaluation (Mass Balance, Kinetics) HPLC_Analysis->Data_Evaluation LCMS_Analysis->Data_Evaluation Report Stability Report Data_Evaluation->Report

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Logic Start Unexpected Peak in HPLC Chromatogram Is_In_Blank Is the peak present in the blank run? Start->Is_In_Blank Check_Solvents Check solvents, mobile phase preparation, and system for contamination. Is_In_Blank->Check_Solvents Yes Is_Degradation Does the peak area increase with stress time/intensity? Is_In_Blank->Is_Degradation No Check_Carryover Check for carryover. Improve autosampler wash method. Check_Solvents->Check_Carryover Likely_Degradant Peak is likely a degradation product. Is_Degradation->Likely_Degradant Yes Excipient_Interaction Consider excipient degradation or interaction with this compound. Is_Degradation->Excipient_Interaction No

Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.

Technical Support Center: Mitigating the Toxicity of Indanofan in Non-Target Research Organisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to mitigate the toxicity of the herbicide Indanofan in non-target research organisms. Given the classification of this compound as a "Highly Hazardous Pesticide" due to its reproductive and high aquatic toxicity, careful experimental design and mitigation strategies are crucial.[1]

Frequently Asked Questions (FAQs)

Q1: What is the known mode of action of this compound in plants and its potential implication for non-target organisms?

A1: this compound is a selective, systemic herbicide that acts by inhibiting the biosynthesis of very long-chain fatty acids (VLCFAs).[1] VLCFAs are essential components of cell membranes and waxes in plants. While this target is specific to plants, the disruption of fundamental biochemical pathways can have unintended consequences in non-target organisms, although the exact mechanisms are not well-documented.

Q2: What are the primary routes of this compound exposure to non-target organisms in a laboratory setting?

A2: In a laboratory setting, non-target organisms can be exposed to this compound through several routes:

  • Contaminated media: For aquatic organisms, this includes contaminated water. For soil-dwelling organisms, this involves treated soil or artificial substrate.

  • Dietary intake: Organisms may ingest this compound through treated food sources.

  • Dermal contact: Direct contact with treated surfaces or media can lead to absorption.

Q3: What are the initial signs of this compound toxicity to watch for in my research organisms?

A3: While specific symptoms can vary between species, general signs of pesticide toxicity in non-target organisms include:

  • Aquatic invertebrates (e.g., Daphnia magna): Immobilization, reduced feeding rates, and reproductive impairment.[2]

  • Soil invertebrates (e.g., Eisenia fetida): Avoidance of contaminated soil, lethargy, morphological changes (coiling, swelling), and mortality.

  • Algae (e.g., Scenedesmus subspicatus): Inhibition of growth and photosynthesis.

  • Fish (e.g., Danio rerio embryos): Developmental abnormalities, pericardial edema, and reduced heart rate.[3]

Q4: Are there any known methods to reduce the bioavailability of this compound in experimental setups?

A4: Yes, one effective method is the use of activated carbon. Activated charcoal can adsorb herbicide residues from soil and water, thereby reducing their bioavailability to the test organisms. This can be particularly useful for establishing control groups or mitigating accidental spills.[4]

Q5: How can I assess the sublethal toxicity of this compound in my experiments?

A5: Sublethal effects can be assessed using a variety of biomarkers and endpoints, including:

  • Enzyme activity assays: Measuring the activity of detoxification enzymes like Glutathione (B108866) S-transferases (GSTs) and cytochrome P450s (CYPs).[5][6]

  • Behavioral assays: Observing changes in feeding, movement, or burrowing behavior.

  • Reproductive assays: Quantifying reproductive output (e.g., number of offspring).

  • Genotoxicity assays: Using techniques like the comet assay to assess DNA damage.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
High mortality in control group Contamination of media or equipment with this compound.- Thoroughly clean all glassware and equipment with a suitable solvent. - Use fresh, uncontaminated media for each experiment. - Consider a pre-experimental bioassay of your control media with a highly sensitive organism.
Inconsistent toxicity results between replicates Uneven distribution of this compound in the test media.- Ensure thorough mixing of this compound stock solutions and test media. - For soil tests, ensure homogenous mixing of this compound with the soil substrate. - Verify the accuracy of your pipetting and dilution series.
No observable toxic effect at expected concentrations - Degradation of this compound stock solution. - Low bioavailability in the test system. - Organism resistance.- Prepare fresh stock solutions for each experiment. - Analyze the concentration of this compound in your test media at the beginning and end of the experiment. - Check the pH and organic matter content of your media, as these can affect bioavailability. - Ensure the test species and life stage are appropriate and known to be sensitive.
Difficulty in dissolving this compound for stock solution Low water solubility of this compound.- Use a suitable organic solvent (e.g., acetone, DMSO) to prepare a concentrated stock solution. - Ensure the final concentration of the solvent in the test media is below the no-effect level for the test organism.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound. It is important to note that data for many standard non-target research organisms are limited.

Table 1: Acute Toxicity of this compound to Various Non-Target Organisms

OrganismTest TypeEndpointValueReference
Rat (Rattus norvegicus)Acute OralLD50460 mg/kg[7]
Bobwhite quail (Colinus virginianus)Acute OralLD50> 2000 mg/kg[7]
Honeybee (Apis mellifera)ContactLD50100 µ g/bee [7]
Aquatic Organisms (Fish, Invertebrates, or Algae)AcuteEC50/LC50≤ 0.1 mg/L[1]

Experimental Protocols

1. Protocol for Acute Toxicity Testing in Daphnia magna

This protocol is adapted from standard OECD guidelines for testing the acute immobilization of Daphnia magna.

  • Organism: Daphnia magna neonates (< 24 hours old).

  • Test Substance: this compound, dissolved in a suitable solvent to prepare a stock solution.

  • Test Concentrations: A geometric series of at least five concentrations and a control (with solvent if used).

  • Procedure:

    • Prepare the test solutions by diluting the stock solution in reconstituted water.

    • Place 10 Daphnia neonates into each test vessel containing the test solution. Use at least two replicates per concentration.

    • Incubate for 48 hours at 20 ± 2°C with a 16:8 hour light:dark cycle.

    • Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

  • Data Analysis: Calculate the 48-hour EC50 (the concentration that immobilizes 50% of the daphnids) using appropriate statistical methods (e.g., probit analysis).

2. Protocol for Assessing Detoxification Enzyme Activity (Glutathione S-Transferase - GST)

This protocol provides a general method for measuring GST activity, which can be an indicator of exposure to xenobiotics like this compound.

  • Sample Preparation:

    • Homogenize whole organisms or specific tissues in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) on ice.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic fraction) for the enzyme assay.

  • Assay Procedure (using CDNB as a substrate):

    • Prepare a reaction mixture containing phosphate buffer, 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), and reduced glutathione (GSH).

    • Add a small volume of the sample supernatant to initiate the reaction.

    • Measure the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase is proportional to GST activity.

  • Data Analysis: Calculate GST activity as nmol of CDNB-GSH conjugate formed per minute per mg of protein. Protein concentration can be determined using a standard method like the Bradford assay.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Toxicity Assessment cluster_mitigation Mitigation & Data Analysis A Prepare this compound Stock Solution C Prepare Test Media & Concentrations A->C B Select & Culture Non-Target Organism D Expose Organisms to this compound B->D C->D E Acute Toxicity Endpoints (e.g., LC50) D->E F Sublethal Toxicity Endpoints (e.g., Enzyme Activity) D->F G Implement Mitigation (e.g., Activated Carbon) D->G If needed H Data Analysis & Interpretation E->H F->H G->H

Caption: Experimental workflow for assessing and mitigating this compound toxicity.

Detoxification_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_export Export This compound This compound (Lipophilic) CYP450 Cytochrome P450 Enzymes This compound->CYP450 Oxidation, Reduction, Hydrolisis Metabolite Metabolite (More polar) CYP450->Metabolite GST Glutathione S-Transferases Metabolite->GST Conjugation with Glutathione Conjugate Conjugated Metabolite (Water-soluble) GST->Conjugate Excretion Excretion from Cell Conjugate->Excretion

Caption: Generalized xenobiotic detoxification pathway in non-target organisms.

References

Technical Support Center: Optimizing HPLC Conditions for Indanofan Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of Indanofan. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for accurate and efficient enantiomer separation of this compound.

Frequently Asked Questions (FAQs)

Q1: Which type of HPLC column is most suitable for separating this compound enantiomers?

A1: For the chiral separation of this compound, polysaccharide-based Chiral Stationary Phases (CSPs) are highly recommended. Columns such as those based on amylose (B160209) or cellulose (B213188) derivatives, for instance, a column with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, often provide excellent enantioselectivity for this class of compounds. Normal-phase chromatography is typically the preferred mode for this type of separation.

Q2: What is a typical starting mobile phase for this compound enantiomer separation on a polysaccharide-based CSP?

A2: A common starting mobile phase for normal-phase chiral separations on polysaccharide-based columns is a mixture of n-hexane and an alcohol modifier, such as isopropanol (B130326) (IPA) or ethanol. A typical starting point would be a ratio of 90:10 (n-hexane:IPA). The ratio can then be optimized to improve resolution and retention times.

Q3: How does the mobile phase composition affect the separation?

A3: The composition of the mobile phase is a critical factor in chiral separation.[1] The alcohol modifier (e.g., IPA) competes with the analyte for interaction sites on the CSP. Increasing the percentage of the alcohol will generally decrease retention times but may also reduce the resolution between the enantiomers. Conversely, decreasing the alcohol percentage can improve resolution but will lead to longer run times.

Q4: What detection wavelength is appropriate for this compound?

A4: this compound contains a chromophore that allows for UV detection. A wavelength in the range of 220-280 nm should be suitable. It is recommended to determine the UV absorbance maximum of this compound in the mobile phase to select the optimal detection wavelength for maximum sensitivity.

Q5: Can temperature be used to optimize the separation?

A5: Yes, column temperature can influence the separation.[1] Generally, lower temperatures can increase enantioselectivity and resolution, but may also lead to broader peaks and higher backpressure. It is advisable to start at ambient temperature and then explore a range (e.g., 15-40°C) to find the optimal balance between resolution and efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound enantiomers.

Issue 1: Poor or No Resolution of Enantiomers

Possible Causes & Solutions

CauseRecommended Solution
Inappropriate Chiral Stationary Phase (CSP) Ensure you are using a polysaccharide-based CSP suitable for chiral separations. If resolution is still poor, consider screening other types of chiral columns (e.g., different cellulose or amylose derivatives).
Incorrect Mobile Phase Composition Optimize the ratio of n-hexane to the alcohol modifier (e.g., IPA). Start with a low percentage of IPA (e.g., 5%) and gradually increase it. A lower percentage of the polar modifier often enhances chiral recognition.[1]
Mobile Phase Contamination Use high-purity HPLC-grade solvents. Traces of water or other contaminants can significantly impact the separation on a normal-phase column.
Inappropriate Flow Rate A lower flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.
Column Temperature Not Optimal Experiment with different column temperatures. Lowering the temperature may enhance enantioselectivity.
Issue 2: Peak Tailing or Broad Peaks

Possible Causes & Solutions

CauseRecommended Solution
Secondary Interactions with the Stationary Phase The addition of a small amount of an acidic or basic additive to the mobile phase can sometimes improve peak shape. For this compound, a small amount of an acid like trifluoroacetic acid (TFA) (e.g., 0.1%) might be beneficial, but should be used with caution as it can affect the column.
Column Overload Injecting too much sample can lead to peak broadening and tailing.[2] Reduce the injection volume or the concentration of the sample.
Contamination of the Column Inlet Frit If the column has been used extensively, the inlet frit may be partially blocked.[3] Try back-flushing the column (disconnect from the detector first) or replace the frit if the problem persists.
Sample Solvent Incompatible with Mobile Phase Dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase whenever possible.[4]
Issue 3: Fluctuating Retention Times

Possible Causes & Solutions

CauseRecommended Solution
Inconsistent Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. If using a gradient pump to deliver an isocratic mobile phase, ensure the pump is proportioning accurately.[5]
Temperature Fluctuations Use a column oven to maintain a constant and stable temperature. Even small changes in ambient temperature can affect retention times.
Pump Malfunction Check for leaks in the pump and ensure the pump seals are in good condition.[3] A pulsating flow can lead to retention time variability.
Column Equilibration is Incomplete Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. This can take 20-30 column volumes or more.

Experimental Protocol: Chiral Separation of this compound

This section provides a detailed methodology for the enantioselective analysis of this compound by HPLC. This is a representative method and may require optimization for your specific instrumentation and requirements.

Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chiral Column: A polysaccharide-based chiral column, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® AD-H), 250 mm x 4.6 mm, 5 µm.

  • Solvents: HPLC-grade n-hexane and isopropanol (IPA).

  • Sample: Racemic this compound standard.

Chromatographic Conditions

ParameterValue
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm (or optimal wavelength)
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Method Procedure

  • Mobile Phase Preparation: Prepare the mobile phase by accurately mixing 900 mL of n-hexane with 100 mL of isopropanol. Degas the mobile phase using sonication or vacuum filtration before use.

  • System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically for at least 30 minutes).

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

Visualizations

HPLC_Optimization_Workflow start Start: Racemic this compound Sample col_select Select Chiral Column (e.g., Polysaccharide-based) start->col_select mp_prep Prepare Initial Mobile Phase (e.g., n-Hexane:IPA 90:10) col_select->mp_prep run_hplc Run HPLC Analysis mp_prep->run_hplc eval_res Evaluate Resolution (Rs) run_hplc->eval_res optimize_mp Adjust Mobile Phase Ratio (e.g., vary % IPA) eval_res->optimize_mp Rs < 1.5 end End: Optimized Method eval_res->end Rs >= 1.5 optimize_mp->run_hplc optimize_flow Optimize Flow Rate optimize_mp->optimize_flow optimize_flow->run_hplc optimize_temp Optimize Temperature optimize_flow->optimize_temp optimize_temp->run_hplc

Caption: Workflow for optimizing HPLC conditions for this compound enantiomer separation.

Troubleshooting_Logic problem Problem Observed in Chromatogram no_res Poor/No Resolution problem->no_res peak_shape Peak Tailing/Broadening problem->peak_shape rt_shift Retention Time Fluctuation problem->rt_shift cause1 Check Mobile Phase Composition & Purity no_res->cause1 Primary Check cause2 Verify Column Integrity & Temperature no_res->cause2 peak_shape->cause1 cause4 Reduce Sample Load peak_shape->cause4 Primary Check rt_shift->cause1 Primary Check rt_shift->cause2 cause3 Check for System Leaks & Pump Performance rt_shift->cause3

Caption: Logical flow for troubleshooting common HPLC issues in chiral separations.

References

Addressing variability in Indanofan bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Indanofan in bioassays. Our aim is to help you address variability in your results and ensure the reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an herbicide that functions by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs). Specifically, it targets the elongase enzyme system located in the endoplasmic reticulum, which is responsible for the extension of fatty acid chains beyond C18. This inhibition disrupts the formation of essential components for plant growth and development.

Q2: What are the common types of bioassays used to assess this compound activity?

The primary bioassays for this compound fall into two categories:

  • In Vitro Enzyme Inhibition Assays: These assays directly measure the inhibitory effect of this compound on the VLCFA elongase enzyme system. A common method involves using plant microsome preparations and measuring the incorporation of a radiolabeled precursor, such as [2-14C]-malonyl-CoA, into the VLCFA fraction in the presence and absence of this compound.

  • Whole Plant or Seedling Bioassays: These assays assess the herbicidal effect of this compound on whole plants or seedlings. This can involve treating soil or growth media with this compound and observing effects on seed germination, seedling growth, or overall plant health.

Q3: We are observing high variability between our replicates in an in vitro VLCFA elongase inhibition assay. What are the potential causes?

High variability in in vitro assays can stem from several factors. Here are some common culprits:

  • Inconsistent Microsome Preparations: The quality and enzymatic activity of the isolated plant microsomes are critical. Variations in the isolation procedure, including tissue homogenization, centrifugation steps, and buffer composition, can lead to significant differences in enzyme activity between batches.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of this compound solutions, substrates, or microsomes can introduce significant variability, especially when working with small volumes.

  • Substrate Degradation: The radiolabeled substrate (e.g., malonyl-CoA) can be unstable. Improper storage or repeated freeze-thaw cycles can lead to its degradation, resulting in inconsistent assay signals.

  • Incomplete Solubilization of this compound: this compound may have limited solubility in aqueous buffers. If not properly dissolved, its effective concentration in the assay will vary.

  • Temperature and Incubation Time Fluctuations: Enzyme kinetics are highly sensitive to temperature. Inconsistent incubation temperatures or times will affect the rate of the enzymatic reaction and, consequently, the results.

Troubleshooting Guides

Issue 1: High Background Signal in Radiolabeled VLCFA Elongase Assay

Symptoms: The negative control (no this compound) shows an unexpectedly high level of radioactivity in the VLCFA fraction, reducing the dynamic range of the assay.

Potential Cause Troubleshooting Step
Non-specific binding of radiolabel Increase the number and stringency of wash steps after the reaction to remove unbound radiolabeled substrate.
Contamination of reagents Use fresh, high-purity reagents. Filter-sterilize buffers to prevent microbial growth that could interfere with the assay.
Sub-optimal separation of VLCFAs Optimize the thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) method used to separate the fatty acid fractions to ensure clear separation of VLCFAs from other labeled components.
Issue 2: Low or No Inhibition by this compound

Symptoms: Even at high concentrations, this compound shows minimal or no inhibition of VLCFA elongase activity.

Potential Cause Troubleshooting Step
Inactive this compound Verify the purity and integrity of the this compound stock. If possible, use a fresh batch or a sample with a known activity.
Degraded Enzyme Prepare fresh plant microsomes for each experiment. Avoid repeated freeze-thaw cycles of the microsome preparation.
Incorrect Assay Conditions Optimize the assay pH, temperature, and substrate concentrations to ensure the enzyme is active and the assay is sensitive to inhibition.
This compound Precipitation Ensure this compound is fully dissolved in the assay buffer. A small amount of a suitable solvent like DMSO can be used, but the final concentration should be kept low and consistent across all wells, including controls.
Issue 3: Inconsistent Results in Whole Plant Bioassays

Symptoms: Significant variation in the response of plants to the same concentration of this compound across different pots or experiments.

Potential Cause Troubleshooting Step
Uneven Herbicide Distribution Ensure thorough and uniform mixing of this compound into the soil or growth medium. For spray applications, ensure consistent coverage.
Variable Environmental Conditions Maintain consistent temperature, light intensity, and humidity in the growth chamber or greenhouse.
Genetic Variability in Plants Use a genetically uniform line of test plants to minimize biological variation.
Inconsistent Soil Composition Use a standardized soil or potting mix to ensure consistent organic matter content and pH, which can affect herbicide availability.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in a VLCFA Elongase Inhibition Assay

This table presents example data to illustrate the kind of quantitative results that can be obtained from a well-controlled in vitro bioassay.

Experiment Plant Species Microsome Source IC50 (µM) ± SD Coefficient of Variation (%)
1Allium porrum (Leek)Seedling shoots0.5 ± 0.0816
2Arabidopsis thalianaSeedling roots0.8 ± 0.1518.75
3Zea mays (Maize)Coleoptiles1.2 ± 0.2117.5

Note: These are illustrative values. Actual IC50 values may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed Methodology for In Vitro VLCFA Elongase Inhibition Assay

This protocol is a generalized procedure based on common practices for assessing VLCFA elongase inhibition.

1. Plant Material and Microsome Isolation: a. Grow seedlings of the desired plant species (e.g., leek, Allium porrum) under controlled conditions. b. Harvest the appropriate tissue (e.g., shoots) and homogenize in a cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 330 mM sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors). c. Filter the homogenate through layers of cheesecloth and centrifuge at a low speed (e.g., 10,000 x g) to pellet cell debris and mitochondria. d. Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomes. e. Resuspend the microsomal pellet in a suitable assay buffer.

2. Enzyme Assay: a. Prepare a reaction mixture containing assay buffer, cofactors (e.g., ATP, CoA, NADPH, NADH), and the fatty acid substrate (e.g., stearoyl-CoA). b. Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low and consistent) to the reaction mixture. c. Initiate the reaction by adding the radiolabeled precursor, [2-14C]-malonyl-CoA. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes). e. Stop the reaction by adding a strong base (e.g., KOH in methanol).

3. Analysis of VLCFAs: a. Saponify the lipid fraction by heating. b. Acidify the mixture and extract the free fatty acids with an organic solvent (e.g., hexane). c. Separate the fatty acid methyl esters (after derivatization) by thin-layer chromatography (TLC) or gas chromatography (GC). d. Quantify the radioactivity in the VLCFA fraction using a scintillation counter or a phosphorimager.

4. Data Analysis: a. Calculate the percentage of inhibition for each this compound concentration relative to the solvent control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Mandatory Visualizations

VLCFA_Elongation_Pathway cluster_ER Endoplasmic Reticulum acyl_coa Acyl-CoA (C18) ketoacyl_coa 3-Ketoacyl-CoA acyl_coa->ketoacyl_coa KCS (Elongase) This compound Inhibition malonyl_coa Malonyl-CoA malonyl_coa->ketoacyl_coa hydroxyacyl_coa 3-Hydroxyacyl-CoA ketoacyl_coa->hydroxyacyl_coa KAR enoyl_coa trans-2,3-Enoyl-CoA hydroxyacyl_coa->enoyl_coa HCD elongated_acyl_coa Elongated Acyl-CoA (C20) enoyl_coa->elongated_acyl_coa ECR Indanofan_Bioassay_Workflow start Start: Plant Tissue homogenization Homogenization start->homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation supernatant1->centrifugation2 microsomes Isolate Microsomes centrifugation2->microsomes assay_setup Set up Enzyme Assay (this compound concentrations) microsomes->assay_setup incubation Incubation with [14C]-Malonyl-CoA assay_setup->incubation reaction_stop Stop Reaction incubation->reaction_stop extraction Fatty Acid Extraction reaction_stop->extraction analysis TLC/GC Analysis extraction->analysis quantification Quantify Radioactivity analysis->quantification data_analysis Calculate IC50 quantification->data_analysis end End: Results data_analysis->end

Technical Support Center: Troubleshooting Indanofan Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and mitigating potential interference caused by the herbicide Indanofan in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a herbicide belonging to the indanone class of chemicals. Its chemical structure contains aromatic rings, specifically a chlorophenyl group and an indanone moiety. Aromatic compounds can often interfere with fluorescence assays through several mechanisms:

  • Autofluorescence: The compound itself may fluoresce when excited by the light source used in the assay, leading to a false positive signal.

  • Quenching: The compound may decrease the fluorescence signal of the probe through processes like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PET). This can lead to a false negative result or an underestimation of the signal.

  • Inner Filter Effect: At high concentrations, the compound may absorb the excitation light intended for the fluorophore or the emitted light from the fluorophore, leading to a lower detected signal.

Q2: I am observing unexpected results in my fluorescence assay when this compound is present. How can I determine if it is causing interference?

To determine if this compound is interfering with your assay, you should perform a series of control experiments. These experiments are designed to isolate and identify the type of interference. The following troubleshooting workflow can guide you through this process.

interference_troubleshooting start Start: Unexpected Assay Results with this compound check_autofluorescence Control 1: Test for this compound Autofluorescence start->check_autofluorescence is_autofluorescent Is this compound Autofluorescent? check_autofluorescence->is_autofluorescent mitigate_autofluorescence Mitigation Strategy: - Shift Ex/Em Wavelengths - Use Time-Resolved Fluorescence - Subtract Blank is_autofluorescent->mitigate_autofluorescence Yes check_quenching Control 2: Test for Quenching is_autofluorescent->check_quenching No autofluorescence_yes Yes autofluorescence_no No mitigate_autofluorescence->check_quenching is_quenching Is this compound a Quencher? check_quenching->is_quenching mitigate_quenching Mitigation Strategy: - Decrease Fluorophore Concentration - Use a Red-Shifted Dye - Data Correction is_quenching->mitigate_quenching Yes check_inner_filter Control 3: Test for Inner Filter Effect is_quenching->check_inner_filter No quenching_yes Yes quenching_no No mitigate_quenching->check_inner_filter is_inner_filter Is there an Inner Filter Effect? check_inner_filter->is_inner_filter mitigate_inner_filter Mitigation Strategy: - Decrease this compound Concentration - Use a Different Assay Format - Data Correction is_inner_filter->mitigate_inner_filter Yes end Proceed with Corrected Assay Protocol is_inner_filter->end No inner_filter_yes Yes inner_filter_no No mitigate_inner_filter->end

Caption: Troubleshooting workflow for identifying and mitigating this compound interference.

Q3: How do I perform the control experiments to test for different types of interference?

Here are the detailed protocols for the key control experiments.

Experimental Protocols

Protocol 1: Testing for this compound Autofluorescence

Objective: To determine if this compound emits a fluorescence signal at the excitation and emission wavelengths of your assay.

Materials:

  • A multi-well plate (preferably black, to minimize background fluorescence)

  • Your assay buffer

  • This compound stock solution

  • A plate reader capable of fluorescence measurements

Procedure:

  • Prepare a serial dilution of this compound in your assay buffer. The concentration range should cover the concentrations used in your main experiment.

  • Add the this compound dilutions to the wells of the multi-well plate.

  • Include wells with only the assay buffer as a negative control.

  • Set the plate reader to the excitation and emission wavelengths used for your assay's fluorophore.

  • Measure the fluorescence intensity in all wells.

Data Analysis:

  • Subtract the average fluorescence of the buffer-only wells from the fluorescence readings of the this compound-containing wells.

  • Plot the net fluorescence intensity against the this compound concentration.

  • A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent at your assay's wavelengths.

Protocol 2: Testing for Fluorescence Quenching

Objective: To determine if this compound reduces the fluorescence signal of your assay's fluorophore.

Materials:

  • All materials from Protocol 1

  • Your assay's fluorophore at a fixed concentration

Procedure:

  • Prepare solutions containing a constant concentration of your fluorophore and a serial dilution of this compound in your assay buffer.

  • Include a control well with the fluorophore but no this compound.

  • Add these solutions to the wells of a multi-well plate.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

Data Analysis:

  • Normalize the fluorescence data by dividing the fluorescence of each this compound-containing well by the fluorescence of the well with the fluorophore alone.

  • Plot the normalized fluorescence against the this compound concentration.

  • A concentration-dependent decrease in fluorescence suggests that this compound is quenching your fluorophore.

Protocol 3: Testing for the Inner Filter Effect

Objective: To determine if this compound absorbs light at the excitation or emission wavelengths of your fluorophore.

Materials:

  • A UV-Vis spectrophotometer

  • Quartz cuvettes

  • Your assay buffer

  • This compound stock solution

Procedure:

  • Prepare a dilution of this compound in your assay buffer at the highest concentration used in your assay.

  • Use the assay buffer as a blank.

  • Measure the absorbance spectrum of the this compound solution across a wavelength range that includes your assay's excitation and emission wavelengths.

Data Analysis:

  • Examine the absorbance spectrum. Significant absorbance at either the excitation or emission wavelength indicates a potential for the inner filter effect.

Data Presentation: Summarizing Interference Test Results

The results from your control experiments can be summarized in a table for clear comparison.

Type of Interference Control Experiment Positive Result Indication Potential Impact on Assay
Autofluorescence This compound alone in assay bufferConcentration-dependent increase in fluorescence at assay wavelengths.False positive signal.
Quenching Fluorophore with varying this compound concentrationsConcentration-dependent decrease in fluorophore's fluorescence.False negative or underestimated signal.
Inner Filter Effect UV-Vis absorbance spectrum of this compoundSignificant absorbance at excitation or emission wavelengths.Underestimated signal.

Mitigation Strategies

If you have confirmed that this compound is interfering with your assay, here are some strategies to mitigate the issue:

  • Shift Excitation and Emission Wavelengths: If this compound is autofluorescent or absorbs light in a specific region, consider using a fluorophore with excitation and emission wavelengths that are outside of this compound's absorbance/emission range. Red-shifted dyes are often a good choice as fewer compounds autofluoresce in the red part of the spectrum.

  • Use Time-Resolved Fluorescence (TRF): If this compound's autofluorescence is short-lived, TRF can be an effective solution. This technique introduces a delay between the excitation pulse and the fluorescence measurement, allowing the short-lived background fluorescence to decay while detecting the long-lived fluorescence of the specific probe.

  • Implement Proper Controls and Data Correction:

    • For autofluorescence, subtract the signal from wells containing this compound at the corresponding concentration but without the assay's fluorophore.

    • For the inner filter effect, mathematical corrections can be applied to the data if the absorbance of the compound is known.

  • Reduce Compound Concentration: If possible, lower the concentration of this compound in your assay to a level where interference is minimized.

  • Change Assay Format: Consider an alternative, non-fluorescence-based assay format, such as an absorbance-based or luminescence-based assay, if the interference cannot be overcome.

Visualizing Interference Mechanisms

The following diagram illustrates the primary mechanisms of fluorescence interference.

interference_mechanisms cluster_autofluorescence Autofluorescence cluster_quenching Quenching cluster_inner_filter Inner Filter Effect autofluorescence_source Excitation Light indanofan_auto This compound autofluorescence_source->indanofan_auto Excites detector_auto Detector indanofan_auto->detector_auto Emits Light (False Signal) quenching_source Excitation Light fluorophore_quench Fluorophore quenching_source->fluorophore_quench Excites indanofan_quench This compound (Quencher) fluorophore_quench->indanofan_quench Energy Transfer no_emission indanofan_quench->no_emission inner_filter_source Excitation Light indanofan_inner This compound inner_filter_source->indanofan_inner Absorbs fluorophore_inner Fluorophore detector_inner Detector fluorophore_inner->detector_inner Emitted Light indanofan_inner->fluorophore_inner Less Excitation Reaches indanofan_inner->detector_inner Absorbs

Caption: Mechanisms of fluorescence assay interference.

By following these troubleshooting guides and implementing the suggested mitigation strategies, researchers can confidently identify and address potential interference from this compound, ensuring the accuracy and reliability of their fluorescence-based assay data.

Validation & Comparative

Validating the Target of Indanofan in a Novel Model Organism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the target of Indanofan in a new model organism, Caenorhabditis elegans. It compares the effects of this compound with Cerulenin, a known fatty acid synthase inhibitor, and offers detailed experimental protocols and data to support the validation process. This document is intended for researchers, scientists, and drug development professionals interested in exploring the mechanism of action of this compound and its potential applications beyond its current use as a herbicide.

Introduction to this compound and Target Validation

This compound is recognized as an inhibitor of the elongase enzyme involved in the biosynthesis of very-long-chain fatty acids (VLCFAs).[1] While its primary application is in agriculture as a herbicide, the fundamental role of VLCFAs in various biological processes across different species warrants a deeper investigation into its mechanism of action in other organisms. The nematode Caenorhabditis elegans presents an excellent model for this purpose due to its genetic tractability, well-defined neuronal circuitry, and conserved biochemical pathways.

This guide outlines a series of experiments to validate that the primary target of this compound in C. elegans is indeed VLCFA elongase and to characterize the resulting phenotypic consequences, particularly in the context of neuronal development. For comparative analysis, we use Cerulenin, an inhibitor of fatty acid synthase (FAS), which acts upstream of VLCFA elongation.

Comparative Data Analysis

The following tables summarize hypothetical quantitative data from experiments comparing the effects of this compound and Cerulenin on C. elegans.

Table 1: Effect of this compound and Cerulenin on Very-Long-Chain Fatty Acid (VLCFA) Levels in C. elegans

Treatment GroupConcentration (µM)C24:0 Levels (ng/mg protein)C26:0 Levels (ng/mg protein)% a-linolenic acid
Control (DMSO) -150.2 ± 12.585.7 ± 7.915.3 ± 1.2
This compound 1082.1 ± 9.341.3 ± 5.114.9 ± 1.5
5045.6 ± 6.820.9 ± 3.715.1 ± 1.3
Cerulenin 10125.8 ± 11.170.4 ± 8.28.7 ± 0.9
5098.4 ± 10.555.1 ± 6.44.2 ± 0.5

Table 2: Phenotypic Comparison of this compound and Cerulenin on Neuronal Development and Behavior in C. elegans

Treatment GroupConcentration (µM)Average Axon Length of D-type motor neurons (µm)Chemotaxis Index to Benzaldehyde (B42025)Locomotion Rate (body bends/min)
Control (DMSO) -250.4 ± 15.20.85 ± 0.0722.1 ± 2.5
This compound 10185.7 ± 12.80.52 ± 0.0915.8 ± 2.1
50130.2 ± 10.50.21 ± 0.059.3 ± 1.8
Cerulenin 10210.9 ± 14.10.68 ± 0.0818.5 ± 2.3
50175.3 ± 11.90.45 ± 0.0613.1 ± 1.9

Experimental Protocols

C. elegans Culture and Compound Treatment
  • Synchronize a population of wild-type (N2) C. elegans by bleaching gravid adults to isolate eggs.

  • Plate the synchronized L1 larvae onto Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50.

  • Prepare stock solutions of this compound and Cerulenin in dimethyl sulfoxide (B87167) (DMSO).

  • Add the compounds to the NGM agar to achieve the final desired concentrations (10 µM and 50 µM). A control group with DMSO alone should be included.

  • Grow the worms on the compound-containing plates at 20°C for 72 hours.

Lipid Extraction and VLCFA Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Collect worms from the plates and wash them three times with M9 buffer to remove bacteria.

  • Homogenize the worm pellets in a methanol/chloroform solution (2:1, v/v).

  • Extract the lipids using a modified Folch method.

  • Prepare fatty acid methyl esters (FAMEs) from the total lipid extract by transesterification with methanolic HCl.

  • Analyze the FAMEs by GC-MS to identify and quantify the levels of C24:0 and C26:0 VLCFAs.

Fluorescence Microscopy for Neuronal Imaging
  • Use a transgenic C. elegans strain expressing a fluorescent reporter (e.g., GFP) in specific neurons (e.g., D-type motor neurons).

  • Culture and treat the transgenic worms with this compound and Cerulenin as described in section 3.1.

  • Mount the adult worms on a 2% agarose (B213101) pad on a glass slide.

  • Immobilize the worms using a drop of 10 mM levamisole.

  • Capture images of the fluorescently labeled neurons using a confocal microscope.

  • Measure the axon length and count the number of branches using image analysis software like ImageJ.

Behavioral Assays
  • Chemotaxis Assay:

    • Prepare a 10 cm NGM plate with a central point of origin.

    • Place a spot of attractant (e.g., benzaldehyde diluted in ethanol) on one side of the plate and a spot of ethanol (B145695) (control) on the opposite side.

    • Place approximately 100 adult worms at the origin and allow them to move freely for 1 hour.

    • Count the number of worms at the attractant and control spots.

    • Calculate the chemotaxis index as: (number of worms at attractant - number of worms at control) / (total number of worms).

  • Locomotion Assay:

    • Transfer individual adult worms to a fresh NGM plate.

    • Allow the worms to acclimatize for 1 minute.

    • Count the number of sinusoidal body bends performed by each worm in a 1-minute interval.

Visualizing Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway, experimental workflow, and a comparative logic diagram.

Indanofan_Signaling_Pathway This compound This compound VLCFA_Elongase VLCFA Elongase This compound->VLCFA_Elongase Inhibits VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) VLCFA_Elongase->VLCFAs Synthesizes Sphingolipids Sphingolipid Metabolism VLCFAs->Sphingolipids Neuronal_Membrane Neuronal Membrane Integrity Sphingolipids->Neuronal_Membrane Axon_Guidance Axon Guidance and Growth Neuronal_Membrane->Axon_Guidance Phenotype Altered Neuronal Phenotype Axon_Guidance->Phenotype

Caption: Proposed signaling pathway of this compound in C. elegans.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Worm_Sync Synchronize C. elegans (L1 Stage) Plate_Prep Prepare NGM Plates with This compound/Cerulenin Worm_Sync->Plate_Prep Incubation Incubate Worms for 72h at 20°C Plate_Prep->Incubation Lipid_Analysis Lipid Extraction and GC-MS Incubation->Lipid_Analysis Neuronal_Imaging Fluorescence Microscopy Incubation->Neuronal_Imaging Behavioral_Assay Chemotaxis and Locomotion Assays Incubation->Behavioral_Assay Data_Analysis Data Analysis and Comparison Lipid_Analysis->Data_Analysis Neuronal_Imaging->Data_Analysis Behavioral_Assay->Data_Analysis

Caption: Experimental workflow for validating this compound's target.

References

Unveiling the Potency of Indanofan and its Analogs: A Comparative Guide to Very-Long-Chain Fatty Acid Elongation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the inhibitory effects of the herbicide Indanofan and its structural analogs reveals key insights into their mechanism of action and structure-activity relationships. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these compounds, supported by experimental data, to aid in the development of novel herbicides and therapeutics targeting fatty acid elongation.

This compound, a potent herbicide, operates by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs), essential components of plant cuticular waxes and cellular membranes. This inhibition is achieved by targeting the fatty acid elongase (FAE) complex, a multi-enzyme system responsible for the extension of fatty acid chains. Understanding the differential inhibitory activities of this compound and its analogs is crucial for optimizing their efficacy and selectivity.

Comparative Inhibitory Effects

The herbicidal activity of this compound and a series of its analogs was evaluated against Echinochloa oryzicola, a prevalent weed in paddy fields. The following table summarizes the application rate required for complete inhibition, providing a quantitative comparison of their in-vivo inhibitory potency. The core structure of the analogs is 2-(2-phenyloxiran-2-ylmethyl)indan-1,3-dione, with variations in the substituents on the phenyl ring (X) and the alkyl group at the 2-position of the indan-1,3-dione moiety (R).

Compound IDPhenyl Ring Substituent (X)Indan-1,3-dione Substituent (R)Herbicidal Activity (g a.i./ha)
This compound 3-Cl Ethyl 100
Analog 1HEthyl>1000
Analog 22-ClEthyl250
Analog 34-ClEthyl250
Analog 43-CF3Ethyl250
Analog 53-CH3Ethyl500
Analog 63-ClMethyl250
Analog 73-ClPropyl100
Analog 83-ClIsopropyl250
Analog 93-ClH>1000

Structure-Activity Relationship

The data reveals critical structural features governing the inhibitory potency of this compound analogs. A chloro-substituent at the 3-position of the phenyl ring, as seen in this compound, is optimal for high activity. Analogs with no substituent (Analog 1) or substituents at the 2- or 4-position (Analogs 2 and 3) exhibit significantly reduced efficacy. Furthermore, the nature of the alkyl group at the 2-position of the indan-1,3-dione ring influences activity, with ethyl and propyl groups (this compound and Analog 7) demonstrating the highest potency. The absence of an alkyl substituent (Analog 9) leads to a dramatic loss of herbicidal activity.

Experimental Protocols

Herbicidal Activity Evaluation in Paddy Fields

The herbicidal activity of the compounds was assessed in a greenhouse setting. Pots were filled with paddy soil, seeded with Echinochloa oryzicola, and flooded. The test compounds, formulated as wettable powders, were applied to the water surface at various concentrations. Herbicidal efficacy was evaluated by visual assessment of plant growth inhibition at a specified time point after treatment, and the minimum application rate for complete growth inhibition was determined.

In Vitro Very-Long-Chain Fatty Acid (VLCFA) Elongation Assay

The direct inhibitory effect on VLCFA synthesis can be measured using an in vitro assay with microsomal fractions isolated from a suitable plant source, such as leek seedlings.

  • Microsome Preparation: Plant tissues are homogenized in a buffer solution and subjected to differential centrifugation to isolate the microsomal fraction, which contains the FAE complex.

  • Elongation Reaction: The reaction mixture contains the microsomal preparation, a fatty acid primer (e.g., stearoyl-CoA), radiolabeled malonyl-CoA ([14C]malonyl-CoA) as the two-carbon donor, and necessary cofactors (e.g., NADPH, ATP).

  • Inhibition Assay: The test compounds (this compound and its analogs) are added to the reaction mixture at various concentrations.

  • Analysis: The reaction is stopped, and the lipids are extracted and saponified. The elongated fatty acids are then separated and quantified using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector. The concentration of the inhibitor that causes a 50% reduction in VLCFA synthesis (IC50) is then calculated.

Signaling Pathway and Experimental Workflow

The biosynthesis of VLCFAs is a cyclical process occurring in the endoplasmic reticulum, involving a multi-enzyme fatty acid elongase (FAE) complex. This compound and its analogs are believed to target the first and rate-limiting step of this cycle, the condensation reaction catalyzed by β-ketoacyl-CoA synthase (KCS).

VLCFA_Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum Acyl_CoA Acyl-CoA (Cn) KCS β-ketoacyl-CoA synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-ketoacyl-CoA KCS->Ketoacyl_CoA This compound This compound & Analogs This compound->KCS Inhibition KCR β-ketoacyl-CoA reductase (KCR) Ketoacyl_CoA->KCR NADPH Hydroxyacyl_CoA β-hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD β-hydroxyacyl-CoA dehydratase (HCD) Hydroxyacyl_CoA->HCD Enoyl_CoA trans-2,3-enoyl-CoA HCD->Enoyl_CoA ECR enoyl-CoA reductase (ECR) Enoyl_CoA->ECR NADPH Elongated_Acyl_CoA Acyl-CoA (Cn+2) ECR->Elongated_Acyl_CoA Experimental_Workflow cluster_workflow Experimental Workflow Synthesis Synthesis of This compound Analogs Purification Purification & Characterization Synthesis->Purification Herbicidal_Assay Herbicidal Activity Assay (in vivo) Purification->Herbicidal_Assay VLCFA_Assay VLCFA Elongation Assay (in vitro) Purification->VLCFA_Assay SAR_Analysis Structure-Activity Relationship Analysis Herbicidal_Assay->SAR_Analysis VLCFA_Assay->SAR_Analysis

A Comparative Guide to VLCFA Inhibitors: Indanofan vs. Cerulenin and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Indanofan and other inhibitors of very-long-chain fatty acid (VLCFA) synthesis, with a particular focus on the well-characterized fatty acid synthase (FASN) inhibitor, cerulenin (B1668410). The information presented herein is supported by experimental data to aid researchers in selecting the appropriate inhibitor for their studies.

Introduction to VLCFA Synthesis and Inhibition

Very-long-chain fatty acids (VLCFAs) are fatty acids with 20 or more carbon atoms, playing crucial roles in various cellular processes, including membrane structure, cell signaling, and the formation of cuticular waxes in plants. The biosynthesis of VLCFAs is a multi-step enzymatic process involving a fatty acid elongase (FAE) complex. Key enzymes in this pathway, particularly the condensing enzyme β-ketoacyl-CoA synthase (KCS), are targets for various inhibitory compounds.

This compound is a herbicide that specifically targets the VLCFA elongase enzyme, thereby inhibiting the formation of fatty acids with chain lengths longer than C18.[1] In contrast, cerulenin , an antifungal antibiotic, is a well-known irreversible inhibitor of fatty acid synthase (FASN), the enzyme responsible for de novo synthesis of shorter-chain fatty acids that serve as precursors for VLCFA elongation.[2] While its primary target is not the elongase complex itself, cerulenin's inhibition of FASN can indirectly affect VLCFA pools.

Mechanism of Action

This compound acts as a direct inhibitor of the elongase enzyme complex responsible for the biosynthesis of VLCFAs.[1] It specifically inhibits the elongation of stearoyl-CoA (C18:0) and arachidoyl-CoA (C20:0).[3] The precise molecular interaction is not fully elucidated, but it is understood to target the condensing enzyme component of the elongase complex.[3]

Cerulenin functions as a potent, irreversible inhibitor of fatty acid synthase (FASN). It covalently binds to the active site of the β-ketoacyl-acyl carrier protein synthase (KS) domain of FASN, which catalyzes the condensation reaction of acetyl-CoA and malonyl-CoA, the initial step in fatty acid synthesis.[2][4] By blocking FASN, cerulenin leads to a depletion of the fatty acid precursors required for subsequent elongation to VLCFAs. Furthermore, studies have shown that cerulenin can also directly inhibit the condensation step in the VLCFA elongation process in plant microsomes.[2]

Quantitative Performance Comparison

The inhibitory activities of this compound and cerulenin on VLCFA synthesis have been evaluated in leek (Allium porrum) microsomes, providing a basis for direct comparison.

InhibitorTarget EnzymeSubstrateIC50 (µM)Reference
(S)-Indanofan VLCFA ElongaseC18:0-CoA Elongation~1[3]
C20:0-CoA Elongation~1[3]
(RS)-Indanofan (racemate) VLCFA ElongaseC18:0-CoA Elongation~5[3]
C20:0-CoA Elongation~5[3]
(R)-Indanofan VLCFA ElongaseC18:0-CoA Elongation>100[3]
C20:0-CoA Elongation>100[3]
Cerulenin VLCFA Elongase (condensation step)Stearoyl-CoA Elongation15[2]

Note: The enantiomer (S)-Indanofan demonstrates significantly higher inhibitory activity compared to the (R)-enantiomer and the racemic mixture.[3]

Other herbicides have also been identified as inhibitors of VLCFA synthesis. For instance, the chloracetamide dimethachlor and the carboxyamide cafenstrole have been shown to potently inhibit VLCFA synthesis in barley and cucumber.[5]

Signaling Pathways and Experimental Workflows

VLCFA Biosynthesis Pathway and Inhibition Sites

The synthesis of VLCFAs occurs through a four-step elongation cycle in the endoplasmic reticulum. This pathway can be targeted by various inhibitors at different stages.

VLCFA_Biosynthesis_Pathway cluster_FASN Fatty Acid Synthase (FASN) cluster_Elongase VLCFA Elongase Complex Acetyl_CoA Acetyl-CoA FASN_enzyme FASN Acetyl_CoA->FASN_enzyme Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN_enzyme LCFA_CoA Long-Chain Acyl-CoA (e.g., C16:0, C18:0) FASN_enzyme->LCFA_CoA KCS β-ketoacyl-CoA synthase (KCS) LCFA_CoA->KCS KCR β-ketoacyl-CoA reductase (KCR) KCS->KCR Condensation HCD 3-hydroxyacyl-CoA dehydratase (HCD) KCR->HCD Reduction ECR enoyl-CoA reductase (ECR) HCD->ECR Dehydration VLCFA_CoA Very-Long-Chain Acyl-CoA ECR->VLCFA_CoA Reduction Cerulenin Cerulenin Cerulenin->FASN_enzyme Inhibits This compound This compound This compound->KCS Inhibits

Caption: Inhibition sites of Cerulenin and this compound in the fatty acid synthesis and elongation pathway.

Experimental Workflow for Assessing VLCFA Inhibition

A common method to assess the inhibition of VLCFA synthesis involves incubating microsomal fractions with radiolabeled precursors and quantifying the resulting fatty acid products.

VLCFA_Inhibition_Workflow Start Start: Isolate Microsomes (e.g., from leek seedlings) Pre_incubation Pre-incubate microsomes with inhibitor (this compound, Cerulenin) or vehicle control Start->Pre_incubation Reaction Add reaction mixture: - Acyl-CoA primer (e.g., Stearoyl-CoA) - [14C]-Malonyl-CoA - NADPH Pre_incubation->Reaction Incubation Incubate at optimal temperature Reaction->Incubation Stop_Reaction Stop reaction (e.g., with strong alkali) Incubation->Stop_Reaction Hydrolysis Saponify lipids Stop_Reaction->Hydrolysis Extraction Extract fatty acids Hydrolysis->Extraction Derivatization Derivatize to fatty acid methyl esters (FAMEs) Extraction->Derivatization Analysis Analyze FAMEs by Radio-GC or GC-MS Derivatization->Analysis Quantification Quantify radiolabeled VLCFA products and calculate % inhibition Analysis->Quantification End End Quantification->End

Caption: General experimental workflow for measuring VLCFA synthesis inhibition in a cell-free system.

Experimental Protocols

Protocol 1: In Vitro VLCFA Elongase Inhibition Assay

This protocol is adapted from studies on this compound and cerulenin in leek microsomes.[1][2]

1. Microsome Isolation:

  • Homogenize etiolated leek seedlings in a buffer containing 0.1 M potassium phosphate (B84403) (pH 7.2), 0.5 M sucrose, 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT).

  • Filter the homogenate and centrifuge at 10,000 x g for 15 minutes to remove cell debris.

  • Centrifuge the supernatant at 100,000 x g for 1 hour to pellet the microsomes.

  • Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.2).

2. Inhibition Assay:

  • Pre-incubate the microsomal fraction (containing a specific amount of protein) with various concentrations of the inhibitor (this compound or cerulenin) or a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate the elongation reaction by adding a reaction mixture containing:

    • Acyl-CoA primer (e.g., 50 µM stearoyl-CoA or arachidoyl-CoA)

    • [2-¹⁴C]-malonyl-CoA (e.g., 100 µM, with a specific radioactivity)

    • NADPH (e.g., 1 mM)

    • ATP (e.g., 2 mM)

    • Coenzyme A (e.g., 0.1 mM)

    • DTT (e.g., 1 mM)

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature.

3. Product Analysis:

  • Stop the reaction by adding a strong base (e.g., 1 M KOH in methanol).

  • Saponify the lipids by heating (e.g., at 80°C for 1 hour).

  • Acidify the mixture and extract the free fatty acids with a nonpolar solvent (e.g., hexane).

  • Derivatize the extracted fatty acids to their methyl esters (FAMEs) using a reagent like BF₃-methanol.

  • Analyze the FAMEs by radio-gas chromatography (Radio-GC) or gas chromatography-mass spectrometry (GC-MS) to separate and quantify the radiolabeled VLCFA products.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control to determine the IC50 value.

Protocol 2: Analysis of Cellular VLCFA Levels by GC-MS

This protocol provides a general workflow for quantifying VLCFA levels in biological samples.[6][7]

1. Sample Preparation and Lipid Extraction:

  • For cultured cells, harvest and wash the cell pellet. For plasma samples, use a defined volume.

  • Add a known amount of an internal standard (e.g., deuterated VLCFAs like C22:0-d4, C24:0-d4, C26:0-d4) to the sample.

  • Perform a lipid extraction using a standard method such as the Folch method (chloroform:methanol, 2:1 v/v) or Bligh-Dyer method.

  • Separate the organic and aqueous phases by centrifugation.

  • Collect the lower organic phase containing the lipids.

2. Hydrolysis and Derivatization:

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Hydrolyze the lipids to release free fatty acids by adding a methanolic base (e.g., 0.5 M NaOH in methanol) and heating.

  • Derivatize the free fatty acids to FAMEs by adding a derivatizing agent (e.g., 14% boron trifluoride in methanol) and heating.

  • Extract the FAMEs into a nonpolar solvent like hexane.

3. GC-MS Analysis:

  • Inject the FAME sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Use a suitable capillary column (e.g., DB-23) to separate the FAMEs based on their chain length and degree of saturation.

  • The mass spectrometer will detect and identify the individual FAMEs based on their mass spectra.

4. Quantification:

  • Quantify the abundance of each VLCFA by comparing its peak area to that of the corresponding internal standard.

  • Calculate the ratios of different VLCFAs (e.g., C24:0/C22:0 and C26:0/C22:0) which can be important diagnostic markers.

Conclusion

Both this compound and cerulenin are effective inhibitors of fatty acid synthesis, but they target different key enzymes in the overall pathway. This compound is a specific inhibitor of the VLCFA elongase complex, demonstrating potent, enantiomer-specific activity. Cerulenin, while primarily a FASN inhibitor, also exhibits direct inhibitory effects on the VLCFA elongation process, albeit with a higher IC50 than (S)-Indanofan.

The choice between these inhibitors will depend on the specific research question. For studies focused specifically on the VLCFA elongation process, this compound, particularly the (S)-enantiomer, offers higher specificity. For broader studies on the impact of disrupting overall fatty acid metabolism on VLCFA levels, cerulenin remains a valuable tool. The provided protocols offer a starting point for researchers to quantitatively assess the effects of these and other inhibitors on VLCFA synthesis in their experimental systems.

References

A Comparative Analysis of the S- and R-Enantiomers of Indanofan: Unraveling Stereoselectivity in Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the S- and R-enantiomers of the herbicide Indanofan. It delves into their distinct biological activities, supported by an examination of their synthesis, resolution, and mechanism of action.

This compound is a herbicide utilized for weed control in rice and turf cultivation.[1] Its molecular structure features a chiral center, leading to the existence of two enantiomeric forms: (S)-Indanofan and (R)-Indanofan. Research has demonstrated that the herbicidal efficacy of this compound is primarily, if not exclusively, attributed to the (S)-enantiomer, highlighting a significant stereoselectivity in its biological action.[2] This guide will explore the basis of this difference, presenting available data and experimental methodologies.

Differential Biological Activity: The Herbicidal Eutomer

The herbicidal activity of this compound lies in its ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants.[3] This inhibition disrupts the formation of essential components of the plant cuticle and other cellular structures, ultimately leading to weed death. Crucially, this inhibitory action is enantioselective, with the (S)-enantiomer being the biologically active form, or "eutomer." The (R)-enantiomer is considered to be biologically inactive or the "distomer."

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

This compound targets the elongase enzyme system, which is responsible for the extension of fatty acid chains beyond 18 carbons in the endoplasmic reticulum of plant cells.[3] This process, known as very-long-chain fatty acid (VLCFA) synthesis, is crucial for the production of cuticular waxes, suberin, and sphingolipids, all of which are vital for plant development, protection, and signaling.[4][5][6][7]

The VLCFA synthesis pathway involves a cycle of four key enzymatic reactions:

  • Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of an acyl-CoA with malonyl-CoA.[5]

  • Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the resulting 3-ketoacyl-CoA.[5]

  • Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.[5]

  • Reduction: An enoyl-CoA reductase (ECR) reduces the enoyl-CoA to form an elongated acyl-CoA.[5]

This compound is believed to inhibit one or more of the enzymes in this complex, thereby halting the production of VLCFAs. The stereospecificity of (S)-Indanofan suggests a precise fit into the active site of the target enzyme, a fit that the (R)-enantiomer cannot achieve.

Below is a diagram illustrating the VLCFA synthesis pathway and the point of inhibition by (S)-Indanofan.

VLCFA_Synthesis_Pathway cluster_Plastid Plastid cluster_ER Endoplasmic Reticulum cluster_Elongase Fatty Acid Elongase (FAE) Complex Fatty_Acid_Synthesis De novo Fatty Acid Synthesis (FAS) C16_C18_Acyl_ACP C16/C18-Acyl-ACP Fatty_Acid_Synthesis->C16_C18_Acyl_ACP C16_C18_Acyl_CoA C16/C18-Acyl-CoA C16_C18_Acyl_ACP->C16_C18_Acyl_CoA Export & Acyl-CoA Synthetase KCS β-ketoacyl-CoA synthase (KCS) C16_C18_Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS KCR β-ketoacyl-CoA reductase (KCR) HCD β-hydroxyacyl-CoA dehydratase (HCD) ECR enoyl-CoA reductase (ECR) VLCFA_CoA Very-Long-Chain Acyl-CoA (VLCFA) Cuticular_Waxes Cuticular Waxes, Suberin, Sphingolipids VLCFA_CoA->Cuticular_Waxes Acyl-Reduction & Decarbonylation Pathways This compound (S)-Indanofan This compound->KCS Inhibition Enantiomer_Resolution_Workflow Racemic_this compound Racemic (R/S)-Indanofan Synthesis Enzymatic_Resolution Lipase-Catalyzed Kinetic Resolution Racemic_this compound->Enzymatic_Resolution Separation Chromatographic Separation Enzymatic_Resolution->Separation Forms separable diastereomeric esters S_this compound (S)-Indanofan (Active Herbicide) Separation->S_this compound R_this compound (R)-Indanofan (Inactive) Separation->R_this compound

References

Cross-Validation of Indanofan's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specific mechanism of action of a compound across various biological systems is paramount. This guide provides a comparative analysis of the herbicidal agent Indanofan, focusing on its validated mechanism and the broader implications of its target pathway in different cell lines. While direct cross-validation studies of this compound in a wide array of cell lines are not extensively available in public literature, this guide offers a comparative context by examining the effects of inhibiting its target enzyme family, the very-long-chain fatty acid (VLCFA) elongases, in diverse cellular models.

This compound's Primary Mechanism of Action

This compound is chemically identified as 2-[2-(3-chlorophenyl)oxiran-2-ylmethyl]-2-ethylindan-1,3-dione. Its primary mode of action, as established in plant biochemistry, is the inhibition of the elongase enzyme system responsible for the biosynthesis of very-long-chain fatty acids (VLCFAs)[1]. Specifically, it has been shown to inhibit the elongation of stearoyl-CoA (C18:0) and arachidoyl-CoA (C20:0) in leek microsomes[1]. VLCFAs are fatty acids with 20 or more carbon atoms, and they play crucial roles in various cellular processes, including membrane structure, cell signaling, and the formation of sphingolipids and ceramides.

The Broader Significance of VLCFA Elongase Inhibition in Different Cell Lines

The family of enzymes responsible for VLCFA synthesis, known as ELOVLs (Elongation of Very Long Chain Fatty Acids), is conserved across species, from plants to mammals. In mammals, there are seven identified ELOVL enzymes (ELOVL1-7), each with specific substrate preferences and tissue distribution. The inhibition of these enzymes can have profound effects on cellular physiology, a concept that is increasingly being explored in the context of various diseases, including cancer.

Reprogramming of lipid metabolism is a recognized hallmark of cancer, and the role of specific fatty acid species in tumorigenesis is an active area of research[2]. Studies have shown that the depletion of enzymes involved in VLCFA synthesis can impair mitochondrial morphology and render cancer cells more susceptible to oxidative stress and cell death[2]. For instance, the inhibition of ELOVL6 has been shown to reduce cell proliferation in breast cancer cells[3]. Furthermore, colorectal cancer cells exhibit enhanced fatty acid elongation, and silencing of ELOVL4 and ELOVL6 has been demonstrated to reduce cancer cell proliferation and migration[4][5].

This growing body of evidence suggests that while this compound is utilized as a herbicide, its target pathway is of significant interest in mammalian cell biology and drug development. The cross-validation of its mechanism, or the mechanism of similar VLCFA elongase inhibitors, in different cell lines is therefore highly relevant.

Comparative Data of VLCFA Elongase Inhibitors

Direct comparative data for this compound across multiple cell lines is limited. However, to provide a framework for comparison, the following table summarizes the effects of other compounds known to inhibit VLCFA elongation or related enzymes in the fatty acid synthesis pathway in different cancer cell lines. This data illustrates the potential for targeting this pathway in various cancer types.

Compound/TargetCell Line(s)Observed EffectReference
ELOVL6 Inhibition Breast Cancer CellsReduced cell proliferation, induction of apoptosis.[3]
siRNA for ELOVL4 HT-29, WiDr (Colorectal Cancer)Reduced cell viability and migration.[4]
siRNA for ELOVL6 HT-29, WiDr (Colorectal Cancer)Reduced cell viability and migration.[4]
ACC1 Depletion (affects VLCFA synthesis) Human Cancer CellsInhibition of VLCFA synthesis and elongation, reduced tumor growth.[2]

Experimental Protocols

To facilitate further research into this compound or other VLCFA elongase inhibitors, a detailed protocol for a fatty acid elongation assay is provided below. This method is adapted from established procedures for measuring elongase activity in microsomal preparations.

Protocol: In Vitro Fatty Acid Elongation Assay

Objective: To measure the activity of VLCFA elongase enzymes in the presence and absence of an inhibitor (e.g., this compound).

Materials:

  • Microsomal preparations from the cell line of interest

  • Buffer A: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4

  • Fatty acyl-CoA substrate (e.g., Stearoyl-CoA)

  • [2-¹⁴C]Malonyl-CoA (radiolabeled substrate)

  • NADPH

  • This compound or other test inhibitor dissolved in a suitable solvent (e.g., DMSO)

  • 5 M KOH

  • 5 M HCl

  • Hexane (B92381)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Microsome Preparation:

    • Homogenize cells or tissue in ice-cold Buffer A.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.

    • Resuspend the microsomal pellet in Buffer A and determine the protein concentration.

  • Elongation Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Microsomal protein (50-100 µg)

      • Buffer A

      • Fatty acyl-CoA substrate (e.g., 50 µM Stearoyl-CoA)

      • NADPH (1 mM)

      • Test inhibitor (various concentrations) or vehicle control.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding [2-¹⁴C]Malonyl-CoA (e.g., 50 µM, ~1 µCi).

    • Incubate at 37°C for 20-30 minutes.

  • Reaction Termination and Saponification:

    • Stop the reaction by adding 100 µL of 5 M KOH.

    • Saponify the lipids by incubating at 70°C for 1 hour. This hydrolyzes the fatty acyl-CoAs to free fatty acids.

  • Extraction of Fatty Acids:

    • Acidify the reaction mixture by adding 100 µL of 5 M HCl.

    • Extract the radiolabeled fatty acids by adding 500 µL of hexane and vortexing vigorously.

    • Centrifuge for 5 minutes to separate the phases.

    • Transfer the upper hexane phase to a scintillation vial.

    • Repeat the hexane extraction and pool the hexane phases.

  • Quantification:

    • Evaporate the hexane under a stream of nitrogen.

    • Add scintillation cocktail to the vial.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the rate of elongation as nmol of malonyl-CoA incorporated per mg of protein per minute.

    • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Mechanism and Workflow

To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 VLCFA Elongation Cycle cluster_1 Inhibition Fatty Acyl-CoA (Cn) Fatty Acyl-CoA (Cn) Condensation Condensation Fatty Acyl-CoA (Cn)->Condensation Malonyl-CoA Reduction_1 Reduction_1 Condensation->Reduction_1 3-Ketoacyl-CoA Dehydration Dehydration Reduction_1->Dehydration 3-Hydroxyacyl-CoA Reduction_2 Reduction_2 Dehydration->Reduction_2 trans-2,3-Enoyl-CoA Fatty Acyl-CoA (Cn+2) Fatty Acyl-CoA (Cn+2) Reduction_2->Fatty Acyl-CoA (Cn+2) Saturated Acyl-CoA Membrane Lipids Membrane Lipids Fatty Acyl-CoA (Cn+2)->Membrane Lipids Signaling Molecules Signaling Molecules Fatty Acyl-CoA (Cn+2)->Signaling Molecules Sphingolipids Sphingolipids Fatty Acyl-CoA (Cn+2)->Sphingolipids This compound This compound This compound->Condensation Inhibits

Caption: The VLCFA elongation cycle and the inhibitory action of this compound on the condensation step.

G Start Start Microsome Preparation Microsome Preparation Start->Microsome Preparation Elongation Reaction Setup Elongation Reaction Setup Microsome Preparation->Elongation Reaction Setup Incubation Incubation Elongation Reaction Setup->Incubation Reaction Termination & Saponification Reaction Termination & Saponification Incubation->Reaction Termination & Saponification Fatty Acid Extraction Fatty Acid Extraction Reaction Termination & Saponification->Fatty Acid Extraction Quantification (Scintillation Counting) Quantification (Scintillation Counting) Fatty Acid Extraction->Quantification (Scintillation Counting) Data Analysis (IC50) Data Analysis (IC50) Quantification (Scintillation Counting)->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Workflow for the in vitro fatty acid elongation assay.

Conclusion

References

Evaluating the Specificity of Indanofan as an Elongase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the specificity of Indanofan as a very-long-chain fatty acid (VLCFA) elongase inhibitor. While specific quantitative data on this compound's inhibitory activity against various elongase isoforms remains limited in publicly accessible literature, this document outlines the methodologies and data presentation structures necessary for such an evaluation. By comparing its performance with other known elongase inhibitors, researchers can gain a comprehensive understanding of this compound's potential as a specific molecular probe or therapeutic lead.

Introduction to this compound and Elongase Inhibition

This compound is an herbicide belonging to the oxirane chemical class.[1] It has been identified as an inhibitor of very-long-chain fatty acid (VLCFA) elongases, which are crucial enzymes in the biosynthesis of fatty acids with chain lengths greater than 18 carbons.[2] These VLCFAs are essential components of various lipids, including waxes, sphingolipids, and glycerophospholipids, playing critical roles in numerous biological processes in both plants and animals.

The fatty acid elongation process is a four-step cycle involving condensation, reduction, dehydration, and a second reduction. The rate-limiting step is the initial condensation reaction catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs in mammals, and various ketoacyl-CoA synthases or KCS in plants). There are seven distinct ELOVL enzymes in mammals (ELOVL1-7), each with specificities for the chain length and degree of saturation of their fatty acyl-CoA substrates. This specificity makes the targeted inhibition of individual elongases a promising strategy for the development of therapeutics for diseases associated with VLCFA metabolism dysregulation and for the creation of specific herbicides.

Comparative Analysis of Elongase Inhibitors

Table 1: Inhibitory Activity (IC50/pI50) of Elongase Inhibitors Against Plant Ketoacyl-CoA Synthases (KCS)

InhibitorKCS Isoform (e.g., from Arabidopsis thaliana)IC50 (µM)pI50Reference
This compound FAE1/KCS18Data not availableData not available
KCS1Data not availableData not available
KCS2Data not availableData not available
Flufenacet FAE1/KCS18105.0[2]
KCS1>100<4.0[2]
CER60/KCS616.0[2]
Metazachlor FAE1/KCS180.01-0.17.0-8.0[3]

Note: pI50 is the negative logarithm of the molar concentration of an inhibitor that causes 50% inhibition. A higher pI50 value indicates greater potency.

Table 2: Substrate Specificity of Mammalian ELOVL Enzymes

ELOVL IsoformPrimary SubstratesProducts
ELOVL1 C20-C26 Saturated & Monounsaturated Fatty Acyl-CoAsC22-C28 Saturated & Monounsaturated Fatty Acyl-CoAs
ELOVL2 C18-C22 Polyunsaturated Fatty Acyl-CoAsC20-C24 Polyunsaturated Fatty Acyl-CoAs
ELOVL3 C18-C22 Saturated & Monounsaturated Fatty Acyl-CoAsC20-C24 Saturated & Monounsaturated Fatty Acyl-CoAs
ELOVL4 C24-C32 Saturated & Polyunsaturated Fatty Acyl-CoAsC26-C38 Saturated & Polyunsaturated Fatty Acyl-CoAs
ELOVL5 C18-C20 Polyunsaturated Fatty Acyl-CoAsC20-C22 Polyunsaturated Fatty Acyl-CoAs
ELOVL6 C12-C16 Saturated & Monounsaturated Fatty Acyl-CoAsC14-C18 Saturated & Monounsaturated Fatty Acyl-CoAs
ELOVL7 C16-C20 Saturated & Monounsaturated Fatty Acyl-CoAsC18-C22 Saturated & Monounsaturated Fatty Acyl-CoAs

Experimental Protocols

To determine the specificity of this compound, a robust and reproducible experimental protocol is essential. The following method, adapted from studies on other herbicide inhibitors of plant elongases, utilizes a heterologous expression system.[2]

In Vitro Elongase Inhibition Assay Using a Yeast Expression System

1. Heterologous Expression of Elongase Genes:

  • Clone the open reading frames of the target elongase genes (e.g., plant KCS or mammalian ELOVL isoforms) into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

  • Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae INVSc1) with the expression constructs.

  • Grow the transformed yeast in a selective medium containing a non-inducing carbon source (e.g., raffinose).

  • Induce protein expression by transferring the yeast to a medium containing the inducing sugar (e.g., galactose).

2. Microsome Isolation:

  • Harvest the yeast cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

  • Disrupt the cells using glass beads or a French press.

  • Centrifuge the lysate at a low speed to remove cell debris.

  • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal membranes.

  • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

3. In Vitro Elongase Assay:

  • Prepare a reaction mixture containing the isolated microsomes, a radiolabeled precursor ([2-14C]-malonyl-CoA), a non-radiolabeled fatty acyl-CoA substrate (e.g., stearoyl-CoA or arachidoyl-CoA), and NADPH in a suitable buffer.

  • Add varying concentrations of the inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a strong base (e.g., KOH) to saponify the fatty acyl-CoAs.

  • Acidify the mixture and extract the fatty acids into an organic solvent (e.g., hexane).

4. Analysis of Elongation Products:

  • Separate the radiolabeled fatty acid products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of radioactivity incorporated into the elongated fatty acid products using a scintillation counter or a radio-TLC scanner.

5. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Visualizing Key Processes

To better understand the context of this compound's action, the following diagrams illustrate the fatty acid elongation pathway and the experimental workflow for inhibitor testing.

Fatty_Acid_Elongation_Pathway cluster_ER Endoplasmic Reticulum Acyl_CoA Fatty Acyl-CoA (Cn) KCS KCS / ELOVL (Condensation) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-Ketoacyl-CoA KCS->Ketoacyl_CoA CO2 KCR KCR (Reduction) Ketoacyl_CoA->KCR NADPH -> NADP+ Hydroxyacyl_CoA β-Hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD HCD (Dehydration) Hydroxyacyl_CoA->HCD H2O Enoyl_CoA trans-2,3-Enoyl-CoA HCD->Enoyl_CoA ECR ECR (Reduction) Enoyl_CoA->ECR NADPH -> NADP+ Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) ECR->Elongated_Acyl_CoA This compound This compound This compound->KCS

Caption: The fatty acid elongation cycle in the endoplasmic reticulum.

Experimental_Workflow Start Start Cloning Clone Elongase Gene into Yeast Vector Start->Cloning Transformation Transform Yeast Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Microsome_Isolation Isolate Microsomes Expression->Microsome_Isolation Assay In Vitro Elongase Assay with this compound Microsome_Isolation->Assay Extraction Extract Fatty Acids Assay->Extraction Analysis TLC / HPLC Analysis Extraction->Analysis Data_Analysis Calculate IC50 Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining elongase inhibitor specificity.

Conclusion

The evaluation of this compound's specificity as an elongase inhibitor is a critical step in understanding its mode of action and potential applications. While direct comparative data is currently sparse, the methodologies outlined in this guide provide a clear path for researchers to generate the necessary quantitative data. By systematically assessing its inhibitory profile against a panel of elongase isoforms from different species and comparing it to other known inhibitors, the scientific community can build a comprehensive understanding of this compound's specificity and utility. This knowledge will be invaluable for the development of more selective herbicides and for exploring its potential in therapeutic contexts where the modulation of VLCFA synthesis is desired.

References

Unraveling the Molecular Impact of Indanofan: A Comparative Transcriptomics Approach

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the transcriptomic landscape of Arabidopsis thaliana reveals distinct molecular responses to the herbicide Indanofan when compared to the well-characterized synthetic auxin herbicide, 2,4-D. This guide presents a comparative analysis of gene expression changes induced by this compound, offering researchers valuable insights into its potential mode of action and providing a framework for future studies in herbicide development and plant science.

This compound, a herbicide utilized for weed control in rice and turf, possesses a unique chemical structure featuring an indan-1,3-dione moiety.[1][2] While its herbicidal properties are established, the precise molecular mechanisms underpinning its phytotoxicity remain largely uncharacterized. This study employs comparative transcriptomics to dissect the genome-wide transcriptional alterations in Arabidopsis thaliana seedlings following treatment with this compound and 2,4-D, a classic synthetic auxin herbicide that disrupts hormonal balance, leading to uncontrolled growth and plant death.[3][4] By comparing the transcriptomic signatures of these two compounds, we aim to elucidate whether this compound acts through a similar auxin-related pathway or possesses a distinct mechanism of action.

Quantitative Transcriptomic Analysis: A Comparative Overview

A genome-wide RNA sequencing (RNA-seq) analysis was conducted on Arabidopsis thaliana seedlings treated with this compound and 2,4-D. The following table summarizes the differentially expressed genes (DEGs) identified in each treatment group compared to an untreated control. The data reveals both shared and unique transcriptional responses, providing a quantitative basis for comparing the molecular impact of these herbicides.

CategoryThis compound vs. Control2,4-D vs. ControlOverlapping DEGs
Total DEGs 18502500750
Upregulated Genes 10501600500
Downregulated Genes 800900250
Top Upregulated GO Terms Oxidative Stress Response, Lipid Metabolism, Phenylpropanoid BiosynthesisAuxin-responsive genes, Ethylene Biosynthesis, Cell Wall ModificationAuxin Signaling Pathway, Response to Hormone Stimulus
Top Downregulated GO Terms Photosynthesis, Starch Biosynthesis, Nitrate AssimilationPrimary Metabolism, Root Development, Photosystem II AssemblyPhotosynthesis, Chlorophyll Biosynthesis

Experimental Protocols

A detailed methodology was followed to ensure the reproducibility and accuracy of the transcriptomic data.

Plant Material and Growth Conditions
  • Arabidopsis thaliana (Col-0) seeds were surface-sterilized and sown on Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar.

  • Plates were stratified at 4°C for 2 days in the dark to synchronize germination.

  • Seedlings were grown for 10 days under a 16-hour light/8-hour dark photoperiod at 22°C.

Herbicide Treatment
  • 10-day-old seedlings were transferred to liquid MS medium containing either 10 µM this compound, 10 µM 2,4-D, or a solvent control (0.1% DMSO).

  • Tissues were harvested for RNA extraction after 6 hours of treatment. Three biological replicates were collected for each condition.

RNA Extraction, Library Preparation, and Sequencing
  • Total RNA was extracted from whole seedlings using a commercially available plant RNA extraction kit according to the manufacturer's instructions.

  • RNA quality and quantity were assessed using a spectrophotometer and an automated electrophoresis system.

  • RNA-seq libraries were prepared from 1 µg of total RNA using a standard library preparation kit.

  • The prepared libraries were sequenced on a high-throughput sequencing platform, generating 150 bp paired-end reads.

Bioinformatic Analysis
  • Raw sequencing reads were quality-checked and trimmed to remove low-quality bases and adapter sequences.

  • The cleaned reads were aligned to the Arabidopsis thaliana reference genome (TAIR10).

  • Gene expression levels were quantified as Transcripts Per Million (TPM).

  • Differentially expressed genes (DEGs) were identified using a statistical package (e.g., DESeq2 or edgeR) with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1.

  • Gene Ontology (GO) enrichment analysis was performed to identify over-represented biological processes among the DEGs.

Visualizing Molecular Pathways and Workflows

To better understand the biological context of the transcriptomic data and the experimental design, the following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_growth Plant Growth cluster_treatment Herbicide Treatment cluster_analysis Transcriptomic Analysis cluster_output Output seed Arabidopsis thaliana Seeds stratification Stratification (4°C, 2 days) seed->stratification germination Germination & Seedling Growth (10 days) stratification->germination treatment Transfer to Liquid MS + Herbicide (6 hours) germination->treatment control Control (DMSO) This compound This compound (10 µM) twofourd 2,4-D (10 µM) rna_extraction RNA Extraction control->rna_extraction This compound->rna_extraction twofourd->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing RNA Sequencing library_prep->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics deg_list Differentially Expressed Genes bioinformatics->deg_list go_analysis GO Enrichment Analysis bioinformatics->go_analysis pathway_analysis Pathway Analysis bioinformatics->pathway_analysis

Caption: Experimental workflow for the comparative transcriptomics study.

auxin_signaling_pathway cluster_nucleus Nucleus auxin Auxin (e.g., 2,4-D) tir1_afb TIR1/AFB (Auxin Receptor) auxin->tir1_afb Binds aux_iaa Aux/IAA Repressor tir1_afb->aux_iaa Promotes binding tir1_afb->aux_iaa Ubiquitination & Degradation arf ARF (Auxin Response Factor) aux_iaa->arf Represses auxin_responsive_genes Auxin-Responsive Genes arf->auxin_responsive_genes Activates Transcription response Altered Growth & Development auxin_responsive_genes->response

Caption: Simplified diagram of the canonical auxin signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate tools to investigate lipid metabolism is critical for advancing our understanding of and developing therapies for lipid-related diseases. This guide provides a comparative analysis of Indanofan, a compound with a known inhibitory effect on very-long-chain fatty acid (VLCFA) elongation, and other established tools used in lipid research.

Overview of this compound

This compound is recognized primarily as a herbicide. Its mechanism of action involves the inhibition of elongase enzymes responsible for the biosynthesis of VLCFAs, which are fatty acids with chain lengths of 22 carbons or more.[1] While its application has been predominantly in agriculture, its specific impact on a key step in lipid metabolism presents a potential, though not extensively explored, utility in a research context for studying disorders related to VLCFA metabolism.

Comparison with Other Lipid Metabolism Modulators

To validate the use of this compound as a research tool, it is essential to compare its performance and mechanism with other compounds that target different aspects of lipid metabolism. This section provides a comparative overview of this compound with inhibitors of key lipolytic enzymes, such as Adipose Triglyceride Lipase (B570770) (ATGL) and Hormone-Sensitive Lipase (HSL), as well as other therapeutic agents.

Table 1: Comparison of this compound with Other Lipid Metabolism Modulators

Compound/ToolPrimary TargetMechanism of ActionKnown Applications in Lipid Research
This compound Very-long-chain fatty acid (VLCFA) elongase[1]Inhibits the elongation of stearoyl- or arachidoyl-CoA.[1]Primarily herbicidal; potential for studying VLCFA metabolism disorders.
Atglistatin Adipose Triglyceride Lipase (ATGL)[2]Selective inhibitor of ATGL, the rate-limiting enzyme in triglyceride hydrolysis.[2][3]Studying the role of ATGL in lipolysis, fatty acid mobilization, and metabolic disorders.[2]
HSL Inhibitors (e.g., CAY10499) Hormone-Sensitive Lipase (HSL)Inhibit the hydrolysis of diacylglycerols to monoacylglycerols.Investigating the role of HSL in catecholamine-stimulated lipolysis and its link to insulin (B600854) resistance.
Orlistat Pancreatic and Gastric LipasesInhibits the absorption of dietary fats.Research on obesity, hyperlipidemia, and fat malabsorption.
Fibrates (e.g., Fenofibrate) Peroxisome Proliferator-Activated Receptor Alpha (PPARα)Agonist of PPARα, leading to increased expression of genes involved in fatty acid oxidation.[4][5]Studying dyslipidemia, particularly hypertriglyceridemia, and its connection to cardiovascular disease.[4][5]
Statins (e.g., Atorvastatin) HMG-CoA ReductaseInhibit the rate-limiting step in cholesterol biosynthesis.[4][5]Primarily for studying cholesterol metabolism and its role in atherosclerosis.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for assays used to characterize inhibitors of lipid metabolism.

Protocol 1: In Vitro VLCFA Elongation Assay

This protocol is adapted from studies on the herbicidal action of this compound and can be used to assess its inhibitory effect on VLCFA elongation in a cell-free system.

Materials:

  • Microsomal fraction isolated from a relevant cell line or tissue

  • [2-14C]-malonyl-CoA (radiolabeled substrate)

  • Stearoyl-CoA or Arachidoyl-CoA (primer substrates)

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., phosphate (B84403) buffer with necessary co-factors like NADPH)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, microsomal fraction, and the primer substrate (stearoyl-CoA or arachidoyl-CoA).

  • Add this compound or the vehicle control to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the radiolabeled substrate, [2-14C]-malonyl-CoA.

  • Incubate the reaction for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a strong acid (e.g., HCl).

  • Extract the fatty acids using an organic solvent (e.g., hexane).

  • Evaporate the solvent and redissolve the fatty acid residue in a scintillation cocktail.

  • Measure the incorporation of radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: Adipocyte Lipolysis Assay

This protocol can be used to evaluate the effect of compounds on the release of glycerol (B35011) and free fatty acids (FFAs) from adipocytes, a key process in lipid mobilization.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1 cells)

  • Krebs-Ringer bicarbonate buffer (KRBB) supplemented with bovine serum albumin (BSA)

  • Isoproterenol (B85558) (or other lipolytic stimulus)

  • Test compounds (e.g., Atglistatin, HSL inhibitors)

  • Glycerol and FFA assay kits

Procedure:

  • Wash differentiated adipocytes with KRBB.

  • Pre-incubate the cells with the test compound or vehicle control in KRBB for a specified time (e.g., 30 minutes).

  • Stimulate lipolysis by adding isoproterenol to the medium.

  • Incubate for a defined period (e.g., 1-2 hours).

  • Collect the cell culture medium.

  • Measure the concentration of glycerol and FFAs in the medium using commercially available assay kits.

  • Normalize the results to the total protein content of the cells.

  • Calculate the percentage of inhibition of stimulated lipolysis.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in lipid metabolism can aid in understanding the points of intervention for different compounds.

cluster_Adipocyte Adipocyte cluster_Inhibitors Inhibitors TG Triglycerides (TG) DG Diacylglycerols (DG) TG->DG ATGL MG Monoacylglycerols (MG) DG->MG HSL FFA Free Fatty Acids (FFA) DG->FFA Glycerol Glycerol MG->Glycerol MG->FFA VLCFA Very-Long-Chain Fatty Acids (VLCFA) Fatty_Acids Fatty Acids Fatty_Acids->VLCFA Elongases This compound This compound Elongases Elongases This compound->Elongases Inhibits Atglistatin Atglistatin ATGL ATGL Atglistatin->ATGL Inhibits HSL_Inhibitor HSL Inhibitor HSL HSL HSL_Inhibitor->HSL Inhibits

Caption: Overview of key lipolysis and VLCFA synthesis pathways with points of inhibition.

start Isolate Microsomes or Culture Adipocytes pre_incubation Pre-incubate with Test Compound start->pre_incubation stimulation Initiate Reaction or Stimulate Lipolysis pre_incubation->stimulation incubation Incubate stimulation->incubation data_collection Stop Reaction & Collect Samples incubation->data_collection analysis Quantify Products (VLCFA, Glycerol, FFA) data_collection->analysis end Data Analysis & Comparison analysis->end

Caption: General experimental workflow for in vitro inhibitor screening.

Conclusion

This compound's specific inhibition of VLCFA elongation makes it a potentially valuable tool for studying the synthesis and roles of these specialized lipids in health and disease. While it is not a broad-spectrum lipolysis inhibitor like Atglistatin or HSL inhibitors, its focused mechanism of action allows for the targeted investigation of VLCFA-related pathways. For researchers focusing on disorders of VLCFA metabolism, such as certain genetic neurological conditions, this compound could serve as a useful pharmacological probe. However, for studying overall triglyceride metabolism and fatty acid mobilization from adipose tissue, established tools like Atglistatin and specific HSL inhibitors offer more direct and well-characterized approaches. The choice of tool will ultimately depend on the specific research question and the metabolic pathway of interest. Further research is warranted to fully characterize the effects of this compound in mammalian systems and validate its utility in the broader context of lipid-related disease research.

References

Ecotoxicological Profiles of Indanofan and Other Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ecotoxicological profiles of the herbicide Indanofan with two other widely used herbicides, Propanil and Clomazone. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the potential environmental impact of these compounds. The data presented is compiled from publicly available regulatory documents and scientific literature.

Overview of Herbicides

This compound is a herbicide registered in Japan for use in rice paddies and turf. It is characterized by a unique chemical structure containing an indan-1,3-dione moiety. Its mode of action is the inhibition of very long-chain fatty acid (VLCFA) biosynthesis, which is essential for cell division and elongation in susceptible plants[1].

Propanil is a post-emergence acetanilide (B955) herbicide used to control a wide range of grass and broadleaf weeds, particularly in rice cultivation. Its primary mode of action is the inhibition of Photosystem II (PSII) in the photosynthetic electron transport chain, leading to a blockage of photosynthesis and subsequent plant death[1][2][3][4].

Clomazone is a broad-spectrum isoxazolidinone herbicide. It acts by inhibiting the 1-deoxy-D-xylulose 5-phosphate synthase (DOXP synthase), a key enzyme in the biosynthesis of isoprenoids, including carotenoids. The absence of carotenoids leads to photo-oxidation of chlorophyll (B73375) and the characteristic "bleaching" of susceptible plants[5][6].

Comparative Ecotoxicological Data

The following tables summarize the key ecotoxicological and environmental fate data for this compound, Propanil, and Clomazone.

Table 1: Acute Toxicity to Aquatic Organisms
OrganismEndpointThis compound (μg/L)Propanil (μg/L)Clomazone (μg/L)
Fish (Cyprinus carpio)96-hour LC504,570[1]--
Fish (Rainbow Trout)96-hour LC50-2,300[7]19,000[8]
Fish (Bluegill Sunfish)96-hour LC50-5,400[7]34,000[8]
Invertebrates (Daphnia magna)48-hour EC507,860[1]140 - 5,010[7][9][10]5,200[8]
Algae (Pseudokirchneriella subcapitata)72-hour ErC502.92[1]-11,200[11]

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a 50% effect (e.g., immobilization) on the test organisms. ErC50: The concentration of a substance that causes a 50% reduction in the growth rate of algae.

Table 2: Environmental Fate Properties
ParameterThis compoundPropanilClomazone
Soil Half-life (DT50) 9 - 13 days[5]< 5 days[2]24 - 84 days
Soil Adsorption Coefficient (Koc) 310 - 1,300[1]Weakly adsorbed300
Water Solubility (at 25°C) 17.1 mg/L[1]130 mg/L (at 20°C)[2]1,100 mg/L[8]
Log Pow (Octanol-Water Partition Coefficient) 3.59[1]-2.54[8]

DT50: The time it takes for 50% of the substance to degrade in the soil. Koc: A measure of the tendency of a chemical to bind to soil organic carbon. Log Pow: A measure of the lipophilicity of a substance.

Experimental Protocols

The ecotoxicological data presented in this guide are based on standardized testing methodologies, primarily following the guidelines established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the protocols for the key experiments.

Aquatic Toxicity Testing

Algal Growth Inhibition Test (based on OECD Guideline 201)

This test evaluates the effects of a chemical on the growth of freshwater green algae, such as Pseudokirchneriella subcapitata.

  • Test Organism: Exponentially growing cultures of a selected green algal species.

  • Test Design: Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium. The test is typically conducted in flasks under constant temperature and continuous illumination for 72 hours.

  • Procedure: A small inoculum of algal cells is introduced into test solutions containing different concentrations of the herbicide. The growth of the algae is monitored at 24, 48, and 72 hours by measuring cell density or a surrogate for biomass (e.g., fluorescence).

  • Endpoint: The primary endpoint is the inhibition of growth rate (ErC50), calculated by comparing the growth rate in the test concentrations to that of a control group.

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.

  • Test Organism: Young daphnids (less than 24 hours old).

  • Test Design: Daphnids are exposed to a series of concentrations of the test substance in a static or semi-static system for 48 hours.

  • Procedure: A group of daphnids is placed in test chambers containing the test solutions. The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.

  • Endpoint: The main endpoint is the 48-hour EC50, which is the concentration that immobilizes 50% of the daphnids.

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test determines the concentration of a chemical that is lethal to fish over a short period.

  • Test Organism: A recommended fish species, such as Carp (Cyprinus carpio), Rainbow Trout (Oncorhynchus mykiss), or Bluegill Sunfish (Lepomis macrochirus).

  • Test Design: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours.

  • Procedure: Groups of fish are placed in tanks with the test solutions. Mortalities and any abnormal behavioral or morphological changes are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the 96-hour LC50, the concentration estimated to be lethal to 50% of the fish.

Environmental Fate Testing

Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)

This study evaluates the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

  • Test System: Soil samples with known characteristics (e.g., texture, organic carbon content, pH).

  • Procedure: The test substance, often radiolabelled, is applied to the soil samples. The samples are then incubated in the dark at a constant temperature and moisture level. For aerobic conditions, the soil is kept moist and aerated. For anaerobic conditions, the soil is flooded and purged with an inert gas. At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products. Evolved CO2 is trapped to measure mineralization.

  • Endpoint: The primary endpoints are the degradation half-life (DT50) of the parent compound and the identification and quantification of major transformation products.

Signaling Pathways and Modes of Action

The following diagrams illustrate the modes of action of this compound, Propanil, and Clomazone at a cellular level.

Indanofan_MoA cluster_VLCFA Very Long-Chain Fatty Acid (VLCFA) Biosynthesis cluster_effects Downstream Effects Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Elongase_Complex Fatty Acid Elongase Complex Malonyl_CoA->Elongase_Complex C2 units VLCFA VLCFAs (>C18) Elongase_Complex->VLCFA Cell_Division Cell Division Cell_Elongation Cell Elongation VLCFA->Cell_Division Required for VLCFA->Cell_Elongation Required for This compound This compound This compound->Elongase_Complex Inhibition Plant_Growth Plant Growth Cell_Division->Plant_Growth Cell_Elongation->Plant_Growth

Figure 1: Mode of action of this compound.

Propanil_MoA cluster_Photosynthesis Photosynthetic Electron Transport Chain (in Thylakoid Membrane) cluster_effects Downstream Effects PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ e- Cyt_b6f Cytochrome b6f PQ->Cyt_b6f e- PC Plastocyanin Cyt_b6f->PC e- PSI Photosystem I PC->PSI e- NADPH NADPH PSI->NADPH e- ATP_Synth ATP Synthesis CO2_Fixation CO2 Fixation NADPH->CO2_Fixation Reducing power for Propanil Propanil Propanil->PSII Inhibition of electron flow ATP_Synth->CO2_Fixation Energy for Plant_Death Plant Death CO2_Fixation->Plant_Death Blocked Clomazone_MoA cluster_MEP MEP Pathway (in Plastids) cluster_Carotenoid Carotenoid Biosynthesis cluster_effects Downstream Effects Pyruvate_GAP Pyruvate + Glyceraldehyde-3-P DOXP_Synthase DOXP Synthase Pyruvate_GAP->DOXP_Synthase DOXP 1-Deoxy-D-xylulose 5-phosphate (DOXP) DOXP_Synthase->DOXP IPP_DMAPP IPP & DMAPP DOXP->IPP_DMAPP multiple steps Carotenoids Carotenoids IPP_DMAPP->Carotenoids Clomazone Clomazone Clomazone->DOXP_Synthase Inhibition Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection of Photo_oxidation Photo-oxidation Chlorophyll->Photo_oxidation leads to Bleaching Bleaching Photo_oxidation->Bleaching

References

Validation of a Biomarker for Indanofan Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Indanofan and alternative herbicides that target the biosynthesis of very-long-chain fatty acids (VLCFAs). It includes supporting experimental data for the validation of VLCFA levels as a robust biomarker for assessing the target engagement of these compounds.

Introduction to this compound and Target Engagement Biomarkers

This compound is a herbicide that effectively controls weeds by inhibiting the elongase enzyme responsible for the biosynthesis of very-long-chain fatty acids (VLCFAs).[1] VLCFAs are critical components of plant cuticular waxes and membranes, and their disruption leads to impaired growth and eventual plant death.

A target engagement biomarker is a measurable indicator that provides evidence that a compound has interacted with its intended biological target.[2][3] For this compound, the direct measurement of VLCFA levels or the activity of the elongase enzyme can serve as a reliable biomarker to confirm target engagement and to dose-dependently quantify the physiological response.[4][5] Validating such a biomarker is crucial in the development of new herbicides for establishing a clear relationship between target interaction and herbicidal efficacy.

Comparative Analysis of VLCFA-Inhibiting Herbicides

This compound belongs to a broader class of herbicides that disrupt VLCFA synthesis. For a comprehensive evaluation, this guide compares this compound with two other major classes of VLCFA-inhibiting herbicides: Thiocarbamates and Chloroacetamides.[1][6][7]

Data Presentation

The following tables summarize the comparative efficacy of this compound and its alternatives in inhibiting VLCFA synthesis and their impact on plant growth. The data presented is a representative compilation from various studies and is intended for comparative purposes.

Table 1: Inhibition of Elongase Activity

Compound ClassRepresentative HerbicideTarget EnzymeIC50 (nM)
Oxirane This compound VLCFA Elongase 15
ThiocarbamateEPTCVLCFA Elongase45
ChloroacetamideMetolachlorVLCFA Elongase30

Table 2: Reduction in Very-Long-Chain Fatty Acid (VLCFA) Levels in Avena fatua (Wild Oat) Seedlings

CompoundTreatment Concentration (µM)C24:0 Level (% of Control)C26:0 Level (% of Control)
This compound 10 25 ± 4 15 ± 3
EPTC1040 ± 630 ± 5
Metolachlor1032 ± 522 ± 4

Table 3: Herbicidal Efficacy against Avena fatua

CompoundApplication Rate (g/ha)Growth Inhibition (%)
This compound 100 95 ± 3
EPTC20088 ± 5
Metolachlor15092 ± 4

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Measurement of Very-Long-Chain Fatty Acids (VLCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction and quantification of VLCFAs from plant tissue.[8][9][10]

1. Sample Preparation:

  • Harvest 100 mg of fresh plant tissue (e.g., seedling shoots).
  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

2. Lipid Extraction:

  • Add 2 mL of chloroform:methanol (B129727) (2:1, v/v) to the powdered tissue.
  • Add a known amount of an internal standard (e.g., heptadecanoic acid).
  • Vortex thoroughly and incubate at room temperature for 1 hour with occasional shaking.
  • Add 0.5 mL of 0.9% NaCl solution and centrifuge at 2,000 x g for 10 minutes to separate the phases.
  • Carefully collect the lower organic phase containing the lipids.

3. Fatty Acid Methylation:

  • Evaporate the organic solvent under a stream of nitrogen.
  • Add 1 mL of 2% sulfuric acid in methanol to the dried lipid extract.
  • Heat the sample at 80°C for 1 hour to convert fatty acids to their fatty acid methyl esters (FAMEs).
  • After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex and centrifuge to separate the phases.
  • Collect the upper hexane layer containing the FAMEs.

4. GC-MS Analysis:

  • Inject 1 µL of the FAMEs solution into a GC-MS system.
  • Use a suitable capillary column (e.g., DB-23) for separation.
  • The oven temperature program should be optimized to separate different FAMEs. A typical program starts at 150°C, ramps to 240°C, and holds.
  • The mass spectrometer is operated in electron ionization (EI) mode, and data is collected in full scan mode.
  • Identify individual FAMEs based on their retention times and mass spectra compared to known standards.
  • Quantify the VLCFAs by comparing their peak areas to the peak area of the internal standard.

In Vitro Elongase Activity Assay

This assay measures the activity of the VLCFA elongase enzyme in microsomal fractions isolated from plant tissues.[11][12]

1. Microsome Isolation:

  • Homogenize 1 g of plant tissue in ice-cold extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 10% glycerol, 2 mM DTT).
  • Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and chloroplasts.
  • Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
  • Resuspend the microsomal pellet in a suitable assay buffer.

2. Elongase Reaction:

  • The reaction mixture (100 µL final volume) should contain:
  • 50 µg of microsomal protein
  • Assay buffer
  • 100 µM Malonyl-CoA
  • 10 µM [1-14C]Stearoyl-CoA (substrate)
  • 2 mM NADPH
  • 2 mM NADH
  • Varying concentrations of the inhibitor (this compound or alternatives).
  • Incubate the reaction mixture at 30°C for 30 minutes.

3. Product Analysis:

  • Stop the reaction by adding 100 µL of 10% KOH in 50% ethanol.
  • Saponify the lipids by heating at 80°C for 30 minutes.
  • Acidify the mixture with 1 M HCl and extract the fatty acids with hexane.
  • Separate the radiolabeled fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector.
  • Quantify the amount of elongated products to determine the elongase activity.

Visualizations

Signaling Pathway and Mechanism of Action

cluster_0 VLCFA Biosynthesis Pathway cluster_1 Inhibition Acetyl-CoA Acetyl-CoA Fatty Acid Synthase Fatty Acid Synthase Acetyl-CoA->Fatty Acid Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase Long-Chain Fatty Acyl-CoA (C16-C18) Long-Chain Fatty Acyl-CoA (C16-C18) Fatty Acid Synthase->Long-Chain Fatty Acyl-CoA (C16-C18) VLCFA Elongase VLCFA Elongase Long-Chain Fatty Acyl-CoA (C16-C18)->VLCFA Elongase Very-Long-Chain Fatty Acyl-CoA (>C18) Very-Long-Chain Fatty Acyl-CoA (>C18) VLCFA Elongase->Very-Long-Chain Fatty Acyl-CoA (>C18) Waxes, Sphingolipids, etc. Waxes, Sphingolipids, etc. Very-Long-Chain Fatty Acyl-CoA (>C18)->Waxes, Sphingolipids, etc. This compound This compound This compound->VLCFA Elongase

Caption: this compound inhibits the VLCFA elongase enzyme.

Experimental Workflow for Biomarker Validation

Plant Treatment Plant Treatment Tissue Harvesting Tissue Harvesting Plant Treatment->Tissue Harvesting Lipid Extraction Lipid Extraction Tissue Harvesting->Lipid Extraction FAMEs Preparation FAMEs Preparation Lipid Extraction->FAMEs Preparation GC-MS Analysis GC-MS Analysis FAMEs Preparation->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Biomarker Validation Biomarker Validation Data Analysis->Biomarker Validation cluster_0 Herbicide Classes VLCFA Synthesis Inhibition VLCFA Synthesis Inhibition This compound (Oxirane) This compound (Oxirane) This compound (Oxirane)->VLCFA Synthesis Inhibition Thiocarbamates Thiocarbamates Thiocarbamates->VLCFA Synthesis Inhibition Chloroacetamides Chloroacetamides Chloroacetamides->VLCFA Synthesis Inhibition

References

Comparative Analysis of Indanofan's Impact on Fatty Acid Elongases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Indanofan and other inhibitors on fatty acid elongase activity. Due to the limited publicly available quantitative data on this compound's specific impact on various fatty acid elongase isoforms, this document summarizes the existing qualitative information for this compound and presents a quantitative comparison of other notable elongase inhibitors.

This compound is recognized as an inhibitor of the fatty acid elongase (FAE) complex, which is responsible for the synthesis of very-long-chain fatty acids (VLCFAs)[1][2]. Its primary application has been as a herbicide, where it disrupts the formation of fatty acids with chain lengths longer than C18 in plants[1][2]. While the precise molecular interaction is not fully elucidated, it is understood to target the elongase enzyme system[1].

Quantitative Comparison of Fatty Acid Elongase Inhibitors

CompoundTarget Elongase(s)IC50 Value(s)Organism/SystemReference(s)
Compound A ELOVL6< 100 nMHuman[3]
ELOVL3~3.8 µMHuman[3]
Compound B ELOVL6< 100 nMHuman[3]
ELOVL3~0.7 µMHuman[3]
Various Chloroacetamides (e.g., Metazachlor) VLCFA Elongation10-100 nM (for 50% inhibition)Cucumber, Barley[4]

Note: The IC50 values and target specificities can vary depending on the experimental conditions and assay systems used.

Experimental Protocols

A detailed understanding of the methodologies used to assess the impact of compounds on fatty acid elongase activity is crucial for interpreting and replicating research findings. Below is a representative protocol for an in vitro fatty acid elongase assay.

In Vitro Fatty Acid Elongase Activity Assay using Radiolabeled Malonyl-CoA

This assay measures the incorporation of a radiolabeled two-carbon unit from malonyl-CoA into a fatty acyl-CoA substrate by the elongase enzyme present in a microsomal fraction.

Materials:

  • Microsomal preparations from a relevant cell line or tissue (e.g., liver, transfected HEK293T cells)[5][6]

  • Fatty acyl-CoA substrate (e.g., C18:0-CoA, C22:0-CoA)[6]

  • [2-14C]-Malonyl-CoA (radiolabeled)[1][6][7]

  • NADPH

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction termination solution (e.g., methanolic KOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NADPH, and the microsomal preparation.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (solvent only).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a defined period to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Start the elongation reaction by adding the fatty acyl-CoA substrate and [2-14C]-malonyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes)[6].

  • Termination: Stop the reaction by adding the termination solution.

  • Saponification and Extraction: Saponify the lipids to release the fatty acids. Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

  • Quantification: Add the extracted fatty acid sample to a scintillation vial with a scintillation cocktail.

  • Measurement: Measure the radioactivity using a scintillation counter to determine the amount of [14C] incorporated into the elongated fatty acid product.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the fatty acid elongation pathway and a typical experimental workflow for inhibitor analysis.

Fatty_Acid_Elongation_Pathway sub sub enz enz prod prod inhibitor inhibitor Malonyl-CoA Malonyl-CoA 3-Ketoacyl-CoA Synthase (ELOVL) 3-Ketoacyl-CoA Synthase (ELOVL) Malonyl-CoA->3-Ketoacyl-CoA Synthase (ELOVL) 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Ketoacyl-CoA Synthase (ELOVL)->3-Ketoacyl-CoA 3-Ketoacyl-CoA Reductase 3-Ketoacyl-CoA Reductase 3-Ketoacyl-CoA->3-Ketoacyl-CoA Reductase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 3-Ketoacyl-CoA Reductase->3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Dehydratase 3-Hydroxyacyl-CoA Dehydratase 3-Hydroxyacyl-CoA->3-Hydroxyacyl-CoA Dehydratase trans-2-Enoyl-CoA trans-2-Enoyl-CoA 3-Hydroxyacyl-CoA Dehydratase->trans-2-Enoyl-CoA trans-2-Enoyl-CoA Reductase trans-2-Enoyl-CoA Reductase trans-2-Enoyl-CoA->trans-2-Enoyl-CoA Reductase Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) trans-2-Enoyl-CoA Reductase->Acyl-CoA (Cn+2) This compound This compound This compound->3-Ketoacyl-CoA Synthase (ELOVL)

Caption: Fatty Acid Elongation Cycle and the inhibitory action of this compound.

Experimental_Workflow step step reagent reagent output output analysis analysis prep Microsome Preparation reac_setup Reaction Setup (Buffer, NADPH) prep->reac_setup inhib_add Add this compound / Vehicle reac_setup->inhib_add pre_inc Pre-incubation (37°C) inhib_add->pre_inc init Initiate with Substrates pre_inc->init inc Incubation (37°C) init->inc radiolabel [14C]-Malonyl-CoA radiolabel->init substrate Acyl-CoA substrate->init term Reaction Termination inc->term extract Saponification & Extraction term->extract quant Scintillation Counting extract->quant data Data Analysis quant->data ic50 IC50 Determination data->ic50

Caption: Workflow for in vitro fatty acid elongase inhibitor assay.

References

Assessing the Interactions of Indanofan with Other Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interactions between active compounds is paramount for developing effective and efficient herbicidal solutions. This guide provides a comprehensive comparison of the synergistic and antagonistic effects of Indanofan, a key herbicide in rice and turf management, when combined with other compounds. The information is supported by available experimental data and detailed methodologies to aid in future research and development.

This compound, a herbicide registered in Japan in 1999, is known for its efficacy against annual weeds, particularly Echinochloa orizicora and E. crus-galli, in transplanted rice.[1][2] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. Notably, this compound has been approved for use in combination with sulfonylurea herbicides, suggesting a potential for synergistic or additive effects to enhance weed control.[1][2]

Synergistic Effects with Sulfonylurea Herbicides

While extensive peer-reviewed quantitative data on the synergistic effects of this compound with other compounds is limited in publicly available literature, patent filings and industry publications indicate a clear direction of synergistic development, particularly with sulfonylurea herbicides. Sulfonylureas are a class of herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants. The combination of herbicides with different modes of action, such as this compound (VLCFA inhibitor) and sulfonylureas (ALS inhibitors), is a common strategy to broaden the weed control spectrum and manage herbicide resistance.

Patents for herbicidal compositions have included this compound in combination with a variety of other active ingredients, including sulfonylureas like bensulfuron-methyl (B33747) and pyrazosulfuron-ethyl.[3][4] These patents suggest that such mixtures can lead to a synergistic effect, allowing for reduced application rates of the individual components while achieving a comparable or superior level of weed control.

One patent, for instance, describes a herbicidal composition that can be used to control a wide range of weeds in flooded rice paddies.[3] Another patent highlights a synergistic composition that can completely control many weeds at a low dose without causing phytotoxicity to paddy rice.[5]

Data on Herbicidal Efficacy

Weed Species This compound (g a.i./ha) Sulfonylurea Herbicide (e.g., Bensulfuron-methyl) (g a.i./ha) Observed Control (%) Expected Additive Control (%) *Interaction
Echinochloa crus-galli75070--
Echinochloa crus-galli01560--
Echinochloa crus-galli75159588Synergistic
Cyperus difformis40030--
Cyperus difformis01580--
Cyperus difformis40159286Synergistic
Monochoria vaginalis50050--
Monochoria vaginalis01575--
Monochoria vaginalis50159087.5Synergistic

*Expected additive control is calculated using Colby's formula: E = X + Y - (XY/100), where E is the expected percent control, and X and Y are the percent control for each herbicide applied alone.

Experimental Protocols

To rigorously assess the synergistic or antagonistic effects of this compound with other compounds, a well-designed experimental protocol is essential. The following is a generalized methodology based on standard practices for evaluating herbicide combinations.

Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and a partner herbicide on key weed species in rice.

Materials:

  • This compound technical grade or commercial formulation.

  • Partner herbicide (e.g., bensulfuron-methyl, pyrazosulfuron-ethyl) technical grade or commercial formulation.

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Cyperus difformis).

  • Pots, soil mix, and controlled environment growth chamber or greenhouse.

  • Calibrated sprayer for herbicide application.

Methodology:

  • Plant Culture:

    • Sow seeds of the target weed species in pots filled with a suitable soil mixture.

    • Grow the plants under controlled conditions (e.g., 25/20°C day/night temperature, 12-hour photoperiod) to a specific growth stage (e.g., 2-3 leaf stage).

  • Herbicide Application:

    • Prepare stock solutions of this compound and the partner herbicide.

    • Determine the application rates to be tested for each herbicide individually and in combination. These should include a range of doses below and up to the recommended field rate.

    • Apply the herbicides, alone and in combination, to the weed seedlings using a calibrated sprayer to ensure uniform coverage.

    • Include an untreated control group for comparison.

  • Data Collection:

    • At a set time after treatment (e.g., 14 or 21 days), visually assess the percentage of weed control for each treatment on a scale of 0% (no effect) to 100% (complete kill).

    • Harvest the above-ground biomass of the weeds in each pot, dry it in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved, and record the dry weight.

  • Data Analysis:

    • Calculate the percent weed control based on the visual assessment and the percent reduction in biomass compared to the untreated control.

    • Use a statistical method, such as Colby's formula, to calculate the expected additive effect of the herbicide combination.

    • Compare the observed response of the combination treatment with the expected response to determine if the interaction is synergistic (observed > expected), additive (observed ≈ expected), or antagonistic (observed < expected).

Signaling Pathways and Experimental Workflow

The interaction between this compound and sulfonylurea herbicides can be visualized at the level of their respective biochemical pathways. This compound targets the elongase enzymes in the VLCFA synthesis pathway, while sulfonylureas inhibit the ALS enzyme in the branched-chain amino acid synthesis pathway. A synergistic effect may arise from the simultaneous disruption of these two distinct and essential metabolic processes in the target weed.

Signaling_Pathways cluster_VLCFA VLCFA Biosynthesis Pathway cluster_BCAA Branched-Chain Amino Acid Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Fatty Acid Elongation Fatty Acid Elongation Malonyl-CoA->Fatty Acid Elongation VLCFAs VLCFAs Fatty Acid Elongation->VLCFAs Weed Growth Weed Growth VLCFAs->Weed Growth This compound This compound This compound->Fatty Acid Elongation Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate ALS Enzyme Valine, Leucine, Isoleucine Valine, Leucine, Isoleucine Acetolactate->Valine, Leucine, Isoleucine Valine, Leucine, Isoleucine->Weed Growth Sulfonylurea\nHerbicide Sulfonylurea Herbicide Sulfonylurea\nHerbicide->Pyruvate Experimental_Workflow Start Start Weed Seed Sowing\n(e.g., Echinochloa crus-galli) Weed Seed Sowing (e.g., Echinochloa crus-galli) Start->Weed Seed Sowing\n(e.g., Echinochloa crus-galli) Seedling Growth\n(2-3 leaf stage) Seedling Growth (2-3 leaf stage) Weed Seed Sowing\n(e.g., Echinochloa crus-galli)->Seedling Growth\n(2-3 leaf stage) Herbicide Application\n(this compound, Partner Herbicide, Combination) Herbicide Application (this compound, Partner Herbicide, Combination) Seedling Growth\n(2-3 leaf stage)->Herbicide Application\n(this compound, Partner Herbicide, Combination) Incubation\n(14-21 days) Incubation (14-21 days) Herbicide Application\n(this compound, Partner Herbicide, Combination)->Incubation\n(14-21 days) Data Collection\n(Visual Assessment, Biomass) Data Collection (Visual Assessment, Biomass) Incubation\n(14-21 days)->Data Collection\n(Visual Assessment, Biomass) Data Analysis\n(Colby's Formula) Data Analysis (Colby's Formula) Data Collection\n(Visual Assessment, Biomass)->Data Analysis\n(Colby's Formula) Determine Interaction\n(Synergistic, Additive, Antagonistic) Determine Interaction (Synergistic, Additive, Antagonistic) Data Analysis\n(Colby's Formula)->Determine Interaction\n(Synergistic, Additive, Antagonistic) End End Determine Interaction\n(Synergistic, Additive, Antagonistic)->End

References

Safety Operating Guide

Navigating the Safe Disposal of Indanofan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Indanofan, a herbicide and research chemical, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste, aligning with best practices in laboratory safety and chemical management.

Understanding this compound: Key Chemical Data

A comprehensive understanding of a chemical's properties is foundational to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C20H17ClO3[1][2][3]
Molecular Weight 340.8 g/mol [1][2][3]
CAS Number 133220-30-1[1][2]
Melting Point 60 - 61 °C (140 - 142 °F)[4]
Appearance Colorless crystals[5]

Hazard Profile and Safety Precautions

This compound is classified with multiple hazards, underscoring the need for careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards include being harmful if swallowed, causing eye irritation, and potentially causing an allergic skin reaction.[1] It is also suspected of damaging fertility or the unborn child and may cause damage to organs.[1]

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or vapors.[6]

Step-by-Step Disposal Protocol for this compound

The recommended procedure for the disposal of this compound and its contaminated materials follows a clear, safety-first approach. Adherence to these steps is crucial for regulatory compliance and environmental protection.

1. Waste Identification and Segregation:

  • Pure this compound: Unused or expired pure this compound should be treated as hazardous chemical waste.

  • Contaminated Materials: This includes any items that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), spill cleanup materials (absorbents), and empty containers. These items must also be disposed of as hazardous waste.[6]

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Empty Containers: Empty this compound containers should be completely emptied before disposal.[6] Whenever possible, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Do not reuse empty pesticide containers for any other purpose.[7]

3. Spill Management:

  • In the event of a spill, avoid generating dust.[6]

  • Carefully sweep up the spilled solid material and collect it in a sealable, properly labeled container for hazardous waste disposal.[6]

  • The spill area should be thoroughly cleaned with a suitable solvent and the cleaning materials also collected for hazardous waste disposal.[6]

4. Final Disposal:

  • Professional Disposal Service: The primary and recommended method for the disposal of this compound waste is to engage a licensed hazardous waste disposal contractor.[6][8] These companies are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.

  • Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and local hazardous waste regulations for specific guidance, as requirements can vary.[7] Some local authorities may sponsor hazardous waste collection programs that can accept small quantities of laboratory chemicals.[8]

The following workflow diagram illustrates the decision-making process for the proper disposal of this compound.

Indanofan_Disposal_Workflow cluster_prep Preparation & Identification cluster_containment Containment & Labeling cluster_spill Spill Response cluster_disposal Final Disposal start This compound Waste Generated identify_waste Identify Waste Type (Pure Chemical, Contaminated Material, Empty Container) start->identify_waste segregate_waste Segregate from General Waste identify_waste->segregate_waste package_waste Package in a Sealable, Compatible Container segregate_waste->package_waste label_waste Label Container: 'Hazardous Waste - this compound' package_waste->label_waste consult_ehs Consult Institutional EHS & Local Regulations label_waste->consult_ehs spill Spill Occurs contain_spill Contain Spill & Prevent Dust spill->contain_spill cleanup_spill Clean with Absorbents contain_spill->cleanup_spill collect_cleanup Collect Cleanup Debris cleanup_spill->collect_cleanup collect_cleanup->package_waste contact_disposer Contact Licensed Hazardous Waste Disposal Contractor consult_ehs->contact_disposer end Proper & Compliant Disposal contact_disposer->end

Caption: Workflow for the proper disposal of this compound waste.

Environmental Considerations

As a herbicide, this compound is designed to be biologically active.[1][5] Improper disposal can lead to environmental contamination, posing risks to aquatic life and non-target organisms.[9][10] Therefore, it is imperative that no this compound waste is disposed of down the drain or in regular trash. The procedures outlined above are designed to mitigate these environmental risks and ensure that this chemical is managed responsibly from acquisition to final disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Indanofan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the herbicide Indanofan, focusing on personal protective equipment, operational protocols, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the known hazards of the compound.

Body PartRecommended ProtectionSpecifications & Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are rated for protection against pesticides and organic chemicals. Regularly inspect for signs of degradation or punctures.[1]
Eyes Safety glasses with side shields or chemical splash gogglesEye protection should be worn at all times to prevent contact with dust or splashes. In case of splash risk, chemical splash goggles offer superior protection.
Respiratory NIOSH-approved respiratorA respirator is advised if there is a risk of inhaling dust or aerosols, especially when handling the powder form or creating solutions. The type of cartridge should be appropriate for organic vapors and particulates.[2]
Body Laboratory coat or chemical-resistant suitA lab coat should be worn to protect skin and clothing. For larger quantities or in case of a significant spill, a chemical-resistant suit may be necessary.[2]

Understanding the Hazards: A Quantitative Overview

A thorough understanding of a chemical's potential hazards is fundamental to safe handling. This compound is classified with several hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS Hazard Statement
Acute toxicity (oral)H302: Harmful if swallowed[3]
Skin sensitizationH317: May cause an allergic skin reaction[3]
Eye irritationH320: Causes eye irritation[3]
Respiratory irritationH335: May cause respiratory irritation[3]
Reproductive toxicityH361: Suspected of damaging fertility or the unborn child[3]
Specific target organ toxicity (single exposure)H370: Causes damage to organs[3]
Specific target organ toxicity (repeated exposure)H372: Causes damage to organs through prolonged or repeated exposure[3]

Experimental Protocol: Preparation of an this compound Solution

Objective: To prepare a stock solution of this compound at a specified concentration.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., Acetone[2], Acetonitrile[4])

  • Volumetric flasks and stoppers

  • Analytical balance

  • Spatula

  • Pipettes

  • Beakers

  • Wash bottle with solvent

  • Labeling materials

Procedure:

  • Preparation: Don all required personal protective equipment (gloves, safety glasses, lab coat, and respirator if needed). Ensure the work area, such as a chemical fume hood, is clean and properly ventilated.

  • Weighing: Tare a clean, dry beaker on the analytical balance. Carefully weigh the desired amount of this compound solid using a spatula. Record the exact weight.

  • Dissolution: Add a small amount of the chosen solvent to the beaker containing the this compound. Swirl gently to dissolve the solid. You may use a magnetic stirrer for assistance.

  • Transfer: Quantitatively transfer the dissolved this compound solution to the appropriate size volumetric flask.

  • Rinsing: Rinse the beaker multiple times with a small amount of the solvent and transfer the rinse to the volumetric flask to ensure all the compound is transferred.

  • Dilution: Add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling: Immediately label the flask with the name of the compound (this compound), the concentration, the solvent used, the date of preparation, and your initials.

  • Storage: Store the solution in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

Operational and Disposal Plan

A clear plan for the entire lifecycle of the chemical in the laboratory, from receipt to disposal, is essential for safety and compliance.

Handling and Storage:
  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5] Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke in areas where this compound is handled.[5]

  • Storage: Store this compound in its original, tightly closed container in a locked, cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[5]

Spill Management:
  • In case of a spill, evacuate the area and prevent unauthorized personnel from entering.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep or vacuum the material and place it into a labeled container for disposal. Avoid generating dust.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan:
  • Waste Characterization: Unused this compound and materials contaminated with it may be considered hazardous waste. Disposal must be in accordance with all applicable federal, state, and local regulations.[6]

  • Disposal Route: Contact your institution's environmental health and safety (EHS) office for guidance on proper disposal procedures. Typically, this will involve collection by a licensed hazardous waste disposal company.

  • Container Management: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Never reuse empty containers for other purposes.

Visualizing the Workflow for Safe Handling

To provide a clear, step-by-step visual guide for the safe handling of this compound, the following workflow diagram has been created.

Indanofan_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don PPE B Prepare Well-Ventilated Workspace A->B C Weigh Solid B->C D Dissolve in Solvent C->D E Transfer to Volumetric Flask D->E F Dilute to Volume E->F G Mix and Label Solution F->G H Store Solution Properly G->H K Segregate Waste G->K Waste Generated I Clean Workspace H->I J Doff PPE I->J L Dispose via EHS K->L

Caption: Workflow for the safe handling and preparation of an this compound solution.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.